9-Amino-NeuAc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O8 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 |
InChI Key |
PSFLJKJWZHEYMD-PFQGKNLYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 9-Amino-N-Acetylneuraminic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Amino-N-acetylneuraminic acid (9-amino-Neu5Ac), a derivative of the ubiquitous sialic acid N-acetylneuraminic acid (Neu5Ac), is a molecule of significant interest in glycobiology and drug development. Its structural modification at the C-9 position offers a valuable tool for probing and modulating biological processes involving sialic acids, such as viral entry, immune cell recognition, and cancer progression. This technical guide provides a comprehensive overview of the primary synthetic routes to 9-amino-Neu5Ac, focusing on both chemical and chemoenzymatic methodologies. Detailed experimental protocols, comparative data, and workflow visualizations are presented to equip researchers with the necessary information for the successful synthesis and purification of this important sialic acid analog.
Introduction
Sialic acids are a family of nine-carbon carboxylated monosaccharides that terminate glycan chains on glycoproteins and glycolipids. Their strategic location on the cell surface makes them key players in a myriad of biological recognition events. The functionalization of the sialic acid scaffold, particularly at the C-9 position, has emerged as a powerful strategy to create molecular probes, inhibitors of sialidases and sialyltransferases, and to modulate interactions with sialic acid-binding proteins like Siglecs.
The introduction of an amino group at the C-9 position of Neu5Ac creates a versatile handle for further chemical modifications, allowing for the attachment of fluorescent labels, biotin, or drug molecules. This guide will focus on the practical aspects of synthesizing 9-amino-Neu5Ac, with a primary focus on the robust and widely employed chemical synthesis via a 9-azido intermediate.
Synthetic Strategies
The synthesis of 9-amino-Neu5Ac can be broadly categorized into two main approaches: chemical synthesis and chemoenzymatic synthesis.
Chemical Synthesis via 9-Azido-N-acetylneuraminic Acid
The most established and reliable chemical route to 9-amino-Neu5Ac proceeds through the formation of a key intermediate, 9-azido-9-deoxy-N-acetylneuraminic acid (9-azido-Neu5Ac). This strategy involves two main transformations: the introduction of an azide group at the C-9 position of Neu5Ac and the subsequent reduction of the azide to the desired amine.
Caption: Chemical synthesis workflow for 9-amino-Neu5Ac.
The introduction of the azide functionality at the C-9 position is a critical step. A common method involves the initial protection of the carboxylic acid group of Neu5Ac as a methyl ester, followed by activation of the primary hydroxyl group at C-9 and subsequent displacement with an azide nucleophile.
Experimental Protocol:
a) Methyl Esterification of N-Acetylneuraminic Acid:
-
Suspend N-acetylneuraminic acid (Neu5Ac) in methanol.
-
Add a catalytic amount of a strong acid catalyst (e.g., Dowex 50WX8-200-400 (H+) resin).
-
Stir the mixture at room temperature overnight.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the methyl ester of Neu5Ac.
b) Azidation of the Neu5Ac Methyl Ester:
-
Dissolve the Neu5Ac methyl ester in a suitable aprotic solvent (e.g., anhydrous pyridine or dimethylformamide).
-
Cool the solution to 0°C.
-
Add a sulfonylating agent (e.g., trifluoromethanesulfonic anhydride or p-toluenesulfonyl chloride) dropwise to activate the C-9 hydroxyl group, forming a 9-O-sulfonylated intermediate.
-
Add an azide salt (e.g., sodium azide) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by silica gel chromatography to yield the per-O-acetylated methyl ester of 9-azido-Neu5Ac.
-
Deprotect the acetyl and methyl ester groups under basic conditions (e.g., sodium methoxide in methanol followed by saponification with NaOH) to afford 9-azido-Neu5Ac.
The final step in the chemical synthesis is the reduction of the azide group to the primary amine. Several methods can be employed for this transformation.
Experimental Protocols:
a) Catalytic Hydrogenation:
-
Dissolve 9-azido-Neu5Ac in a suitable solvent (e.g., methanol or water).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or NMR).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
-
The resulting 9-amino-Neu5Ac can be purified by ion-exchange chromatography.
b) Staudinger Reduction:
-
Dissolve 9-azido-Neu5Ac in a mixture of tetrahydrofuran and water.
-
Add a phosphine reagent (e.g., triphenylphosphine) to the solution.
-
Stir the reaction at room temperature for several hours. The reaction progress can be monitored by the evolution of nitrogen gas and TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by ion-exchange chromatography to remove the phosphine oxide byproduct.
Chemoenzymatic Synthesis
Chemoenzymatic approaches offer an alternative route to 9-amino-Neu5Ac, leveraging the substrate promiscuity of certain enzymes. This strategy can potentially reduce the need for extensive protecting group manipulations.
Caption: Chemoenzymatic synthesis concept for 9-amino-Neu5Ac.
A potential chemoenzymatic route involves the use of a sialic acid aldolase to catalyze the condensation of a C-9 modified N-acetylmannosamine (ManNAc) analog, such as 9-azido-N-acetylmannosamine, with pyruvate. The resulting 9-azido-Neu5Ac can then be reduced to the target 9-amino-Neu5Ac as described in the chemical synthesis section. This approach relies on the ability of the aldolase to accept the modified mannosamine substrate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 9-amino-N-acetylneuraminic acid and its key intermediate. Due to the variability in reported yields depending on the specific protecting group strategy and reaction conditions, the values presented are indicative.
| Step | Synthetic Route | Starting Material | Product | Typical Yield (%) | Reference(s) |
| Azidation of Neu5Ac Derivative | Chemical | Protected Neu5Ac | Protected 9-Azido-Neu5Ac | 60-80 | [1] |
| Reduction of 9-Azido-Neu5Ac | Chemical | 9-Azido-Neu5Ac | 9-Amino-Neu5Ac | >90 | [2] |
| Overall (Chemical) | Chemical | Neu5Ac | 9-Amino-Neu5Ac | 50-70 | |
| Aldol Condensation | Chemoenzymatic | 9-Azido-ManNAc + Pyruvate | 9-Azido-Neu5Ac | Variable | [3] |
Purification and Characterization
Purification of the final product, 9-amino-Neu5Ac, is typically achieved using ion-exchange chromatography.[4] The basic amino group and the acidic carboxyl group allow for effective separation on either cation or anion exchange resins.
Purification Protocol (Ion-Exchange Chromatography):
-
Load the crude 9-amino-Neu5Ac onto a pre-equilibrated anion exchange column (e.g., Dowex-1X8 formate form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the product using a gradient of a weak acid (e.g., formic acid or acetic acid).
-
Collect fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin staining or mass spectrometry).
-
Combine the product-containing fractions and lyophilize to obtain pure 9-amino-Neu5Ac.
Characterization:
The structure and purity of 9-amino-Neu5Ac should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the amino group at C-9 and the overall structure of the sialic acid backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
Conclusion
The synthesis of 9-amino-N-acetylneuraminic acid is a well-established process, with the chemical route via a 9-azido intermediate being the most documented and reliable method. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable molecular tool. The chemoenzymatic approach, while less detailed in the literature for this specific compound, presents an attractive alternative that warrants further exploration. The availability of synthetic routes to 9-amino-Neu5Ac will continue to facilitate advancements in our understanding of sialic acid biology and the development of novel therapeutics.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Discovery and Characterization of 9-Amino Sialic Acids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sialic acids, terminal monosaccharides on the glycans of vertebrate cell surfaces, are critical mediators of cellular recognition, signaling, and host-pathogen interactions. Modification of their nine-carbon backbone has led to the development of powerful chemical tools to probe and modulate these biological processes. Among the most significant of these modifications is the substitution of the hydroxyl group at the C-9 position with an amino group, yielding 9-amino sialic acids. These compounds, particularly 9-amino-9-deoxy-N-acetylneuraminic acid (Neu5Ac9N) and its derivatives, serve as foundational structures for synthesizing high-affinity ligands for sialic acid-binding proteins and as inhibitors for viral and bacterial neuraminidases. This guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological application of 9-amino sialic acids, presenting key data, detailed experimental protocols, and visual workflows to support researchers in the field.
Discovery and Pioneering Characterization
While the precise first chemical synthesis of a simple 9-amino sialic acid is not easily traced to a single "discovery" paper, the seminal work of Gross, Brossmer, and colleagues in 1987 represents a landmark in the field.[1] Their research was the first to systematically synthesize a series of 9-substituted N-acetylneuraminic acid (Neu5Ac) analogues, including 9-amino-Neu5Ac, 9-acetamido-Neu5Ac, and 9-azido-Neu5Ac, and demonstrate their successful enzymatic activation and transfer.[1]
They established that these synthetic analogues were viable substrates for CMP-sialic acid synthase from bovine brain, which activates sialic acids to their nucleotide-sugar donor form (CMP-sialic acid).[1] Furthermore, they showed that these activated, modified sialic acids could be transferred by Gal β1-4GlcNAc α2,6-sialyltransferase to acceptor glycans.[1] This pioneering work opened the door for the metabolic incorporation of 9-amino sialic acid-based probes into cellular glycoconjugates, enabling a new era of research into sialoglycan biology.
Synthesis and Characterization
The most common and established route for the synthesis of 9-amino-9-deoxy-N-acetylneuraminic acid (Neu5Ac9N) begins with the parent molecule, N-acetylneuraminic acid (Neu5Ac), and proceeds through a 9-azido intermediate.[2][3][4]
General Synthesis Workflow
The multi-step chemical synthesis is a foundational process for accessing 9-amino sialic acids and their derivatives. The workflow involves protection of the carboxylic acid, selective activation of the C-9 primary alcohol, nucleophilic substitution to introduce the azide, and finally, reduction to the target amine.
Caption: General workflow for the chemical synthesis of 9-Amino-Neu5Ac from Neu5Ac.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 9-Azido-9-deoxy-N-acetylneuraminic acid (Neu5Ac9N3) [2][4] This protocol describes the conversion of Neu5Ac to its 9-azido derivative, the key precursor for 9-amino sialic acid.
-
Esterification: Dissolve N-acetylneuraminic acid (Neu5Ac) in dry methanol containing a catalytic amount of trifluoroacetic acid (TFA) or using Amberlite IR-120 (H+) resin. Stir the reaction at room temperature overnight. Remove the solvent and resin under reduced pressure to yield the Neu5Ac methyl ester quantitatively.
-
Tosylation: Cool the dried Neu5Ac methyl ester in pyridine to 0°C. Add p-toluenesulfonyl chloride (TsCl, ~1.05 equivalents) portion-wise while maintaining the temperature. Allow the reaction to proceed at 0°C for several hours until completion, monitored by TLC. The product, 5-acetamido-9-tosyl-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid methyl ester, is then purified, often by silica gel chromatography.
-
Azide Substitution and Saponification: Dissolve the purified 9-tosyl intermediate in a mixture of acetone and water. Add an excess of sodium azide (NaN3). Reflux the mixture for several hours. During this step, the tosyl group is displaced by the azide, and the methyl ester is simultaneously hydrolyzed. The reaction progress is monitored by TLC. Upon completion, the product 9-azido-Neu5Ac is purified, typically by ion-exchange chromatography.
Protocol 3.2.2: Synthesis of 9-Amino-9-deoxy-N-acetylneuraminic acid (Neu5Ac9N) The final step is the reduction of the azide group to a primary amine.
-
Staudinger Reduction: Dissolve the 9-azido-Neu5Ac in a suitable solvent system (e.g., THF/water). Add triphenylphosphine (PPh3, ~1.1 equivalents). The reaction proceeds via the formation of a phosphazide intermediate, which then loses N2 gas to form an iminophosphorane.[5][6]
-
Hydrolysis: The iminophosphorane intermediate is hydrolyzed by the water in the solvent mixture to the desired 9-amino-Neu5Ac and triphenylphosphine oxide as a byproduct.[5] The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: The final product, 9-amino-Neu5Ac, is purified from the triphenylphosphine oxide byproduct and any remaining reagents, usually by ion-exchange chromatography.
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for monitoring reaction progress and assessing the purity of the final products. For CMP-sialic acid derivatives, analytical HPLC using a UV detector set to 275 nm (for the cytidine monophosphate moiety) is effective.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for structural verification of intermediates and the final 9-amino sialic acid product. 500-MHz 1H-NMR data has been used to confirm the structure of CMP-9-amino-NeuAc and CMP-9-acetamido-Neu5Ac.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
Biological Activity and Applications
9-amino sialic acids and their N-acylated derivatives are invaluable tools for glycobiology research, primarily in studying the function of sialic acid-binding proteins and as potential therapeutic agents.
Enzymatic Activation and Transfer
A key feature of 9-substituted sialic acids is their ability to be processed by the cell's own sialylation machinery. This allows them to be metabolically incorporated into cell surface glycans, effectively "glycoengineering" the cell surface for various applications.
Caption: Enzymatic activation and transfer of 9-amino-Neu5Ac onto a glycan acceptor.
The affinity of CMP-sialic acid synthase for various 9-substituted Neu5Ac analogues has been quantified, demonstrating the enzyme's tolerance for modifications at this position.
Table 1: Kinetic Constants for CMP-Sialic Acid Synthase with 9-Substituted Neu5Ac Analogues Data sourced from Gross et al. (1987)[1]
| C-9 Substituent of Neu5Ac | Km (mM) |
| -OH (Natural Neu5Ac) | 1.4 |
| -NH2 (Amino) | 4.6 |
| -NH-CO-CH3 (Acetamido) | 2.5 |
| -NH-CO-Ph (Benzamido) | 1.0 |
| -NH-CO-(CH2)4-CH3 (Hexanoylamido) | 0.8 |
| -N3 (Azido) | 2.5 |
Probing Siglec Function and B-Cell Signaling
One of the most powerful applications of 9-amino sialic acid derivatives is in the study of Siglecs (Sialic acid-binding immunoglobulin-like lectins). CD22 (Siglec-2) is a key inhibitory receptor on B lymphocytes that recognizes α2,6-linked sialic acids.[7] By acylating the 9-amino group of sialic acid with bulky, hydrophobic moieties like biphenyls, researchers have created high-affinity, specific ligands for CD22.[7][8][9][10]
These synthetic ligands can be used to engage CD22 and study its role in B-cell receptor (BCR) signaling. When the BCR is activated, the tyrosine residues within the ITIMs (Immunoreceptor Tyrosine-based Inhibitory Motifs) of CD22's cytoplasmic tail become phosphorylated by kinases like Lyn.[11] This phosphorylation creates a docking site for the phosphatase SHP-1, which, when recruited, dephosphorylates downstream signaling molecules, dampening the B-cell activation signal.[1][3][12] High-affinity 9-N-acyl sialoside ligands can be used to modulate this interaction and investigate its downstream consequences.
Caption: CD22 signaling pathway modulated by 9-N-acyl sialoside ligands.
Table 2: Binding Affinities and Inhibitory Concentrations of 9-N-Acyl Sialic Acid Derivatives for CD22
| Compound | Target | Assay | Value | Reference |
| Neu5Acα(2-6)-Gal | human CD22 | Fluorescence | K_D_ = 281 µM | [7] |
| Sialyl-TnThr analogue | human CD22 | Fluorescence | K_D_ = 2.0 µM | [7] |
| 9-N-(biphenyl-4-carbonyl)-amino-9-deoxy-Neu5Ac (BPC-Neu5Ac) | human CD22 | - | K_D_ = 4 µM | [7] |
| 9-(4'-hydroxy-4-biphenyl)acetamido derivative with Benzyl aglycone | mouse CD22 | Inhibition | IC_50_ = 70 nM | [10] |
Conclusion
The discovery and subsequent characterization of 9-amino sialic acids have provided the field of glycobiology with a versatile and powerful molecular toolkit. The synthetic pathways to these compounds are well-established, allowing for the rational design of derivatives with tailored properties. As demonstrated by the kinetic data with sialyltransferases and the high-affinity binding to proteins like CD22, these analogues are readily accepted by biological systems. The ability to use these compounds to modulate complex signaling pathways, such as the inhibition of B-cell activation via the CD22-SHP-1 axis, underscores their importance. This guide provides the foundational knowledge, protocols, and data necessary for researchers to leverage 9-amino sialic acids in their own investigations, paving the way for new discoveries in cellular communication and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CD5 Negatively Regulates the T-Cell Antigen Receptor Signal Transduction Pathway: Involvement of SH2-Containing Phosphotyrosine Phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Glycoengineering of NK cells with glycan ligands of CD22 and selectins for B-cell lymphoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD22-antagonists with nanomolar potency: the synergistic effect of hydrophobic groups at C-2 and C-9 of sialic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polygenic autoimmune traits: Lyn, CD22, and SHP-1 are limiting elements of a biochemical pathway regulating BCR signaling and selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A CD22-Shp1 phosphatase axis controls integrin β7 display and B cell function in mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 9-Substituted Sialic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, play a crucial role in a myriad of biological processes, from cell-cell recognition and signaling to host-pathogen interactions.[1][2] Their terminal position on glycoconjugates makes them key mediators of molecular events at the cell surface.[1][2] Consequently, synthetic analogs of sialic acid, particularly those modified at the C-9 position, have emerged as powerful tools for probing and modulating these biological functions. This in-depth technical guide provides a comprehensive overview of the core chemical and chemoenzymatic strategies for synthesizing 9-substituted sialic acid analogs, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this dynamic field.
Core Synthetic Strategies: A Focus on the 9-Azido Intermediate
A cornerstone in the synthesis of various 9-substituted sialic acid analogs is the versatile intermediate, 9-azido-N-acetylneuraminic acid (9-azido-Neu5Ac).[1][3] This compound serves as a pivotal precursor for introducing a range of functionalities at the C-9 position, including amino and amido groups.
A highly efficient, two-step chemical synthesis of 9-azido-NeuAc has been developed, starting from N-acetylneuraminic acid (Neu5Ac).[1] This method circumvents the lengthy procedures and low yields associated with previous multi-step chemical or chemoenzymatic preparations.[1] The reduction of the azide group in 9-azido-Neu5Ac provides a straightforward route to 9-amino-Neu5Ac, which can be further derivatized to generate a library of 9-amido analogs.[1][3]
Chemoenzymatic Approaches
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the flexibility of chemical methods, offering an efficient route to complex carbohydrates like sialic acid derivatives.[4][5] One-pot, multi-enzyme systems have been particularly effective for the synthesis of sialosides containing modified sialic acids.[4][6][7] These systems typically involve a sialic acid aldolase to generate the sialic acid analog from a precursor, a CMP-sialic acid synthetase for activation, and a sialyltransferase to transfer the modified sialic acid to an acceptor.[4] For instance, a one-pot, three-enzyme system has been successfully employed to synthesize sialosides containing 7-N- or 7,9-di-N-acetyl sialic acid, which serve as stable mimics of their labile O-acetylated counterparts.[7][8]
Key 9-Substituted Sialic Acid Analogs and Their Synthesis
9-Amino and 9-Amido Sialic Acid Analogs
The synthesis of 9-amino-sialic acid is a critical step towards a wide array of derivatives. The reduction of 9-azido-Neu5Ac is the most common method to obtain the 9-amino functionality.[1][9] Subsequent acylation of the 9-amino group with various carboxylic acids or their activated esters yields a diverse range of 9-amido-sialic acid analogs.[1][10] These analogs have proven valuable in studying the binding specificities of sialic acid-binding proteins, such as Siglecs.[1]
9-O-Acetyl Sialic Acid Analogs
9-O-acetylation is a common natural modification of sialic acids that significantly influences their biological activity, including their recognition by viruses and immune receptors.[11][12] The chemical synthesis of 9-O-acetylated sialic acids can be achieved through regioselective acetylation of N-acetylneuraminic acid.[13] Chemoenzymatic approaches have also been developed, where a chemically synthesized 9-O-acetylated sialic acid is enzymatically converted to its CMP-activated form and then transferred to an acceptor molecule by a sialyltransferase.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of various 9-substituted sialic acid analogs.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| N-acetylneuraminic acid (Neu5Ac) | 5-acetamido-9-tosyl-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid methyl ester | 1. TFA (cat.), dry MeOH; 2. p-toluenesulfonyl chloride, pyridine, 0 °C | 76 | [1] |
| 5-acetamido-9-tosyl... methyl ester | 9-azido-N-acetylneuraminic acid (9-azido-Neu5Ac) | Sodium azide, aqueous acetone, reflux | Quantitative | [1] |
| 9-azido-Neu5Ac | 9-amino-Neu5Ac | PdO, H₂, H₂O, pH 2 | Not specified | [1] |
| 9-amino-Neu5Ac | 9-(4-azidobenzamido)-Neu5Ac | 4-Azidobenzoic acid N-hydroxysuccinimide ester, dioxane/water, pH 8 | Not specified | [1] |
| 9-amino-Neu5Ac | 9-(4-biphenylcarboxamido)-Neu5Ac | 4-Biphenylcarboxylic acid N-hydroxysuccinimide ester, dioxane/water, pH 8 | Not specified | [1] |
| Neu5Ac | 9-O-acetyl-Neu5Ac | Not specified | Not specified | [13] |
| Enzyme | Substrate | Product | Conversion/Yield (%) | Reference |
| N-acetylneuraminate lyase (immobilized) | ManNAc and pyruvate | Neu5Ac | 48-82 (conversion) | [5][14] |
| CMP-sialic acid synthetase (N. meningitidis) | 9-substituted NeuAc analogs | CMP-9-substituted-Neu5Ac | Good yield | [15] |
| α-(2→6)-sialyltransferase (rat liver) | CMP-9-substituted-Neu5Ac and asialofetuin | 9-substituted-sialyl-glycoprotein | High yield | [15] |
Experimental Protocols
Chemical Synthesis of 9-azido-N-acetylneuraminic acid (9-azido-Neu5Ac)
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Trifluoroacetic acid (TFA)
-
Dry methanol (MeOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
Procedure:
-
Esterification: Dissolve Neu5Ac in dry methanol containing a catalytic amount of trifluoroacetic acid. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the Neu5Ac methyl ester in quantitative yield.[1]
-
Tosylation: Dissolve the Neu5Ac methyl ester in pyridine and cool to 0 °C. Add 1.05 equivalents of p-toluenesulfonyl chloride portion-wise. Stir the reaction at 0 °C until completion. The product, 5-acetamido-9-tosyl-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid methyl ester, can be purified by silica gel chromatography (76% yield).[1]
-
Azidation and Hydrolysis: Dissolve the tosylated compound in a mixture of acetone and water. Add an excess of sodium azide and reflux the mixture. This step results in the simultaneous substitution of the tosyl group with an azide and the hydrolysis of the methyl ester to yield 9-azido-Neu5Ac quantitatively.[1]
Chemoenzymatic Synthesis of a 9-Substituted Sialoside (General Protocol)
Materials:
-
A 9-substituted N-acetylmannosamine (ManNAc) analog
-
Pyruvate
-
N-acetylneuraminate lyase (NAL)
-
Cytidine triphosphate (CTP)
-
CMP-sialic acid synthetase (CSS)
-
An acceptor molecule (e.g., a galactose-terminated oligosaccharide)
-
A suitable sialyltransferase (e.g., α2,3- or α2,6-sialyltransferase)
-
Buffer solutions
Procedure:
-
Sialic Acid Analog Synthesis: In a suitable buffer, combine the 9-substituted ManNAc analog and an excess of pyruvate. Add N-acetylneuraminate lyase and incubate to produce the corresponding 9-substituted sialic acid.
-
One-Pot Sialoside Synthesis: To the reaction mixture from step 1, add CTP, CMP-sialic acid synthetase, the acceptor molecule, and the appropriate sialyltransferase. Incubate the mixture to allow for the sequential activation of the sialic acid analog and its transfer to the acceptor.[4] The reaction progress can be monitored by TLC or HPLC.
-
Purification: The final 9-substituted sialoside can be purified from the reaction mixture using chromatographic techniques such as size-exclusion or ion-exchange chromatography.
Visualizing the Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and a conceptual biological application of 9-substituted sialic acid analogs.
Caption: Synthetic pathway to 9-azido, 9-amino, and 9-amido sialic acid analogs.
Caption: One-pot chemoenzymatic synthesis of a 9-substituted sialoside.
Caption: Conceptual workflow of metabolic engineering with 9-substituted sialic acids.
Conclusion
The chemical and chemoenzymatic synthesis of 9-substituted sialic acid analogs provides indispensable tools for glycobiology research and drug discovery. The strategic use of intermediates like 9-azido-Neu5Ac and the application of powerful one-pot enzymatic systems have significantly advanced our ability to create a diverse palette of molecular probes. These analogs are instrumental in dissecting the intricate roles of sialic acids in health and disease, paving the way for the development of novel therapeutics targeting sialic acid-mediated pathways, such as neuraminidase inhibitors for influenza.[16][17][18][19][20] As synthetic methodologies continue to evolve, we can anticipate the emergence of even more sophisticated sialic acid analogs with tailored properties for a wide range of biological investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-9-azido-9-deoxy-neuraminic acid | 76487-51-9 | MA30919 [biosynth.com]
- 4. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemo-enzymatic synthesis of C-9 acetylated sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Activation and transfer of novel synthetic 9-substituted sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Sulfo-Sialic Acid Analogues: Potent Neuraminidase Inhibitors in Regards to Anomeric Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Sulfo-Sialic Acid Analogues: Potent Neuraminidase Inhibitors in Regards to Anomeric Functionality [ouci.dntb.gov.ua]
- 18. Amphiphilic Sialic Acid Derivatives as Potential Dual-Specific Inhibitors of Influenza Hemagglutinin and Neuraminidase [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. research-portal.uu.nl [research-portal.uu.nl]
The Biological Properties of 9-Acetamido-9-deoxy-Neu5Ac: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the biological properties of 9-acetamido-9-deoxy-N-acetylneuraminic acid (Neu5Ac9NAc), a chemically and biologically stable analogue of the naturally occurring 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂). Due to the inherent instability of the O-acetyl ester group in Neu5,9Ac₂, which is susceptible to spontaneous migration and enzymatic cleavage by esterases, Neu5Ac9NAc has emerged as an invaluable molecular tool in glycobiology. This document details its primary role as a structural mimic for studying pathogen-host interactions, its function as a substrate for viral and bacterial neuraminidases, and its utility in chemoenzymatic synthesis and metabolic labeling. We present quantitative data for contextual neuraminidase inhibitors, detailed experimental protocols for key assays, and logical diagrams of synthetic and experimental workflows to provide a comprehensive resource for the scientific community.
Introduction
Sialic acids are a diverse family of nine-carbon α-keto acids that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. These terminal residues are critical mediators of a vast array of biological processes, from cell-cell recognition to immune regulation. One of the most common modifications to the parent sialic acid, N-acetylneuraminic acid (Neu5Ac), is O-acetylation, particularly at the C9 position to form 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂). This modification plays a crucial role in modulating the binding of various proteins and serves as a specific receptor for certain pathogens, including influenza C and D viruses.[1][2]
However, the study of 9-O-acetylated sialoglycans is hampered by the lability of the O-acetyl ester linkage. To overcome this, 9-acetamido-9-deoxy-Neu5Ac (Neu5Ac9NAc) was developed. By replacing the C9 oxygen atom with a nitrogen atom, the labile ester is replaced with a robust amide bond. This modification confers significant chemical and biological stability while maintaining a close structural and conformational resemblance to the natural Neu5,9Ac₂. This stability makes Neu5Ac9NAc a superior probe for investigating the biological roles of 9-O-acetylated sialic acids.
Mechanism of Action and Biological Role
The primary biological role of Neu5Ac9NAc is to function as a stable structural and functional mimic of Neu5,9Ac₂. Its mechanism of action is therefore understood through the lens of molecular mimicry.
-
Viral Receptor Mimicry: Influenza C and D viruses utilize a hemagglutinin-esterase fusion (HEF) protein for cell entry, which specifically recognizes 9-O-acetylated sialic acids as its primary receptor.[2] Studies have shown that Neu5Ac9NAc can effectively substitute for Neu5,9Ac₂ in binding to these viral proteins, facilitating investigations into viral tropism and entry mechanisms without the complication of receptor degradation by endogenous esterases.[1] While it is recognized by the HEF protein, some evidence suggests the recognition is less efficient than for the natural Neu5,9Ac₂.
-
Substrate for Sialidases (Neuraminidases): The modification at the C9 position directly impacts the interaction of the sialic acid with sialidases (neuraminidases), enzymes that cleave terminal sialic acids. Research has indicated that sialosides terminating in C9-N-acetyl-modified Neu5Ac are suitable substrates for neuraminidases from influenza A viruses and various bacterial sources.[3] This property allows Neu5Ac9NAc-containing glycans to be used in sialidase activity assays and to study the substrate specificity of these crucial enzymes.
-
Metabolic Labeling: As a modified monosaccharide, Neu5Ac9NAc can be utilized by the cell's sialic acid biosynthetic pathway. Once activated to its CMP-sugar nucleotide form, it can be transferred by sialyltransferases onto nascent glycan chains. This allows for the metabolic engineering of cell surfaces, presenting stable 9-N-acetylated sialosides for various cell-based assays and interaction studies.
Quantitative Data on Neuraminidase Interactions
While 9-acetamido-9-deoxy-Neu5Ac is recognized as a substrate for certain viral neuraminidases, its primary utility is not as a potent inhibitor. Detailed public data on its inhibition constants (IC₅₀, Kᵢ) or Michaelis-Menten kinetics (Kₘ, Vₘₐₓ) are scarce in the literature. Its interaction is best characterized as that of a substrate, allowing for enzymatic turnover.
To provide a framework for understanding the potency of compounds that target neuraminidases, the following table summarizes IC₅₀ values for well-characterized, clinically relevant influenza neuraminidase inhibitors.
| Inhibitor | Virus Subtype | Mean IC₅₀ (nM) | Reference(s) |
| Zanamivir | A/H1N1 | 0.61 - 0.92 | [4] |
| A/H3N2 | 1.48 - 2.17 | [4] | |
| Influenza B | 2.02 - 2.57 | [4] | |
| Oseltamivir Carboxylate | A/H1N1 | 0.92 - 1.54 | [4] |
| A/H3N2 | 0.43 - 0.62 | [4] | |
| Influenza B | 5.21 - 12.46 | [4] |
Table 1: Representative 50% Inhibitory Concentration (IC₅₀) values for common neuraminidase inhibitors against various influenza virus subtypes. These values are provided for context and are determined using standard fluorometric assays.
Experimental Protocols & Methodologies
This section provides detailed methodologies for the synthesis of Neu5Ac9NAc and for key biological assays in which it is utilized.
Chemoenzymatic Synthesis of 9-acetamido-9-deoxy-Neu5Ac
A highly efficient method for synthesizing Neu5Ac9NAc is the one-pot, three-enzyme approach starting from a mannosamine precursor.
Principle: This method utilizes a cascade of enzymatic reactions. First, N-acetylmannosamine kinase (ManNAc kinase) phosphorylates the precursor, 6-acetamido-6-deoxy-N-acetylmannosamine (ManNAc6NAc). Second, sialic acid aldolase (NANA aldolase) condenses the phosphorylated product with pyruvate to form 9-acetamido-9-deoxy-Neu5Ac. A third enzyme, CMP-sialic acid synthetase, can be included if the activated CMP-sugar is the desired product.
Materials:
-
6-acetamido-6-deoxy-N-acetylmannosamine (ManNAc6NAc)
-
Sodium Pyruvate
-
Adenosine triphosphate (ATP)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Recombinant N-acetylmannosamine kinase
-
Recombinant N-acetylneuraminic acid aldolase
-
Inorganic pyrophosphatase (if starting from CTP for CMP-Sia synthesis)
Protocol:
-
Prepare a reaction buffer consisting of 100 mM Tris-HCl (pH 7.5) containing 20 mM MgCl₂.
-
Dissolve ManNAc6NAc (e.g., 20 mM), a molar excess of sodium pyruvate (e.g., 50 mM), and ATP (e.g., 25 mM) in the reaction buffer.
-
Initiate the reaction by adding the catalytic enzymes: N-acetylmannosamine kinase (e.g., 50 U/L) and N-acetylneuraminic acid aldolase (e.g., 100 U/L).
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Upon completion, terminate the reaction by heating to 95°C for 5 minutes or by adding an equal volume of cold ethanol to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Purify the supernatant containing the product (Neu5Ac9NAc) using anion-exchange chromatography or size-exclusion chromatography.
Fluorometric Neuraminidase Activity/Inhibition Assay
This protocol describes a standard method to measure neuraminidase activity, which can be adapted to assess the cleavage of Neu5Ac9NAc-containing substrates or to test for inhibitory effects.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the terminal sialic acid, releasing the fluorescent 4-methylumbelliferone (4-MU), which can be quantified. The rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Neuraminidase-containing sample (e.g., purified enzyme, viral lysate)
-
MUNANA substrate (e.g., 100 µM in assay buffer)
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.1 M glycine, 25% ethanol, pH 10.7)
-
96-well black microplates (for fluorescence)
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
-
(Optional) 9-acetamido-9-deoxy-Neu5Ac or a known inhibitor (e.g., Zanamivir) for inhibition studies.
Protocol:
-
Prepare serial dilutions of the test inhibitor (if applicable) in the assay buffer.
-
In a 96-well black plate, add 50 µL of the neuraminidase sample to each well.
-
For inhibition assays, add 10 µL of the inhibitor dilution or buffer (for control) to the appropriate wells. Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence in a plate reader (Ex: 365 nm, Em: 450 nm).
-
Calculate enzyme activity relative to controls. For inhibition assays, plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
Sialyltransferase Activity Assay
This protocol outlines a method to confirm that CMP-9-acetamido-9-deoxy-Neu5Ac can be used by sialyltransferases to glycosylate an acceptor substrate.
Principle: A sialyltransferase (ST) catalyzes the transfer of the modified sialic acid from its CMP-activated form to an acceptor glycan (e.g., lactose). The reaction product, a modified sialoside, is then detected and quantified, often using methods like HPTLC or mass spectrometry. A common non-radioactive method detects the CMP released during the reaction.
Materials:
-
CMP-9-acetamido-9-deoxy-Neu5Ac (donor substrate)
-
Acceptor substrate (e.g., Lactose, asialofetuin)
-
Recombinant Sialyltransferase (e.g., ST6Gal-I, ST3Gal-IV)
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5, 0.5% Triton CF-54, 10 mM MnCl₂)
-
Coupling Phosphatase and Malachite Green Reagents (for CMP detection method)
Protocol (CMP Detection Method):
-
Prepare a master mix containing the reaction buffer, acceptor substrate (e.g., 2 mM Lactose), and Coupling Phosphatase.
-
In a 96-well clear microplate, add 25 µL of the master mix to each well.
-
Add 15 µL of the sialyltransferase solution or buffer (for negative control) to the wells.
-
Initiate the reaction by adding 10 µL of CMP-9-acetamido-9-deoxy-Neu5Ac solution (e.g., 5 mM).
-
Incubate the plate at 37°C for a desired time (e.g., 60 minutes).
-
To detect the released phosphate (from CMP hydrolysis by the coupling phosphatase), add 30 µL of Malachite Green Reagent A, followed by 100 µL of deionized water, and finally 30 µL of Malachite Green Reagent B.
-
Incubate for 20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm. The amount of product formed is proportional to the absorbance, which can be quantified using a phosphate standard curve.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Chemoenzymatic synthesis of 9-acetamido-9-deoxy-Neu5Ac.
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Caption: Metabolic incorporation pathway of 9-acetamido-9-deoxy-Neu5Ac.
Conclusion and Future Directions
9-acetamido-9-deoxy-N-acetylneuraminic acid has proven to be an essential tool for glycobiologists, virologists, and drug discovery professionals. Its enhanced stability compared to its natural O-acetylated counterpart provides a reliable platform for studying the nuanced roles of sialic acid modifications in health and disease. While it functions as a substrate for influenza A neuraminidases, its primary value lies in its capacity to act as a high-fidelity mimic of 9-O-acetylated sialic acid receptors.
Future research should focus on elucidating the precise kinetic parameters of Neu5Ac9NAc cleavage by a broader range of viral and bacterial neuraminidases. A direct quantitative comparison of its processing versus that of Neu5,9Ac₂ would provide invaluable data on enzyme specificity. Furthermore, expanding its use in metabolic labeling and cell-surface engineering will continue to open new avenues for understanding the complex world of glycan recognition and for the development of novel diagnostics and targeted therapeutics.
References
An In-depth Technical Guide to the Enzymatic Incorporation of 9-amino-NeuAc into Glycans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic incorporation of 9-amino-N-acetylneuraminic acid (9-amino-NeuAc) into glycans. This modification of the terminal sialic acid residue on glycoproteins and glycolipids offers a valuable tool for various research and therapeutic applications. This document details the necessary enzymatic steps, experimental protocols, quantitative analysis techniques, and the potential biological implications of this specific glycan modification.
Introduction to this compound Incorporation
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the outermost positions of glycan chains on cell surfaces and secreted proteins. These terminal sugars play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).
Chemical modification of the sialic acid scaffold provides a powerful strategy to modulate and study its biological functions. The introduction of an amino group at the C-9 position of NeuAc (this compound) creates a unique chemical handle that can be exploited for various purposes, such as the site-specific conjugation of therapeutic agents, imaging probes, or for studying the impact of altered charge and chemical reactivity at this position on biological interactions.
The enzymatic incorporation of this compound into glycans is a two-step process that mimics the natural sialylation pathway. First, this compound is activated to its corresponding cytidine monophosphate (CMP) donor substrate, CMP-9-amino-NeuAc. Subsequently, a sialyltransferase enzyme catalyzes the transfer of the this compound moiety from the CMP donor to an acceptor glycan on a glycoprotein or glycolipid.
Enzymatic Pathway for this compound Incorporation
The successful enzymatic incorporation of this compound hinges on the substrate promiscuity of two key enzymes: CMP-sialic acid synthetase (CMAS) and sialyltransferase (ST).
Step 1: Activation of this compound
The first committed step is the activation of the free this compound monosaccharide to its high-energy nucleotide sugar donor, CMP-9-amino-NeuAc. This reaction is catalyzed by CMP-sialic acid synthetase (CMAS), which utilizes cytidine triphosphate (CTP) as a co-substrate. Studies have shown that CMAS from various sources, including bovine brain, can activate a range of 9-substituted NeuAc analogues, including this compound.[1]
Step 2: Transfer to an Acceptor Glycan
Once activated, CMP-9-amino-NeuAc serves as a donor substrate for sialyltransferases. These enzymes are responsible for transferring the sialic acid moiety to the terminal positions of glycan chains on glycoproteins and glycolipids. The substrate specificity of sialyltransferases is a critical factor determining the efficiency of this compound incorporation. Research has demonstrated that various sialyltransferases, such as the Gal β1-4GlcNAc α2,6-sialyltransferase from rat liver, can utilize CMP-9-amino-NeuAc as a donor substrate.[1]
Quantitative Data on Enzymatic Incorporation
The efficiency of enzymatic incorporation of this compound is dependent on the kinetic parameters of both CMAS and the specific sialyltransferase used. The available data suggests that modifications at the C-9 position of NeuAc are generally well-tolerated by these enzymes.
| Enzyme | Substrate | Km (mM) | Vmax (relative to NeuAc) | Source Organism | Reference |
| CMP-sialic acid synthase | This compound | 0.8 - 4.6 | Not reported | Bovine brain | [1] |
| CMP-sialic acid synthase | NeuAc | 1.4 | 100% | Bovine brain | [1] |
| α2,6-Sialyltransferase | CMP-9-fluoresceinyl-NeuAc | Low µM range | 15-100% | Rat liver | [2] |
| α2,6-Sialyltransferase | CMP-NeuAc | Low µM range | 100% | Rat liver | [2] |
Note: Kinetic data for the direct incorporation of this compound by sialyltransferases is limited in the public domain. The data for CMP-9-fluoresceinyl-NeuAc is provided as a proxy for a C-9 modified substrate. The Km values for CMAS with various 9-substituted NeuAc analogues, including this compound, were found to be in a similar range to that of the natural substrate, NeuAc, indicating that the enzyme's affinity is only moderately affected by these modifications.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic incorporation of this compound into glycans.
Chemoenzymatic Synthesis of CMP-9-amino-NeuAc
The synthesis of the donor substrate, CMP-9-amino-NeuAc, is a crucial prerequisite. A common strategy involves the chemical synthesis of 9-azido-NeuAc, followed by enzymatic conversion to CMP-9-azido-NeuAc and subsequent reduction of the azido group to an amine.
Protocol for CMP-9-azido-NeuAc Synthesis:
-
Reaction Mixture: In a total volume of 1 mL, combine 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM CTP, 5 mM 9-azido-NeuAc, and 5-10 units of recombinant CMP-sialic acid synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Purify the CMP-9-azido-NeuAc product using anion-exchange chromatography.
Protocol for Reduction to CMP-9-amino-NeuAc:
-
Reaction Setup: Dissolve the purified CMP-9-azido-NeuAc in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reducing Agent: Add a reducing agent such as triphenylphosphine or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
Incubation: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring and Purification: Monitor the conversion by HPLC or mass spectrometry. Purify the final CMP-9-amino-NeuAc product by HPLC.
Enzymatic Incorporation of this compound into a Glycoprotein
This protocol describes the general procedure for transferring this compound from its CMP-activated form to an acceptor glycoprotein using a sialyltransferase.
Reaction Components:
-
Acceptor Glycoprotein: 1-5 mg/mL of a suitable asialoglycoprotein (e.g., asialofetuin).
-
CMP-9-amino-NeuAc: 1-5 mM.
-
Sialyltransferase: 10-50 mU of a recombinant sialyltransferase (e.g., α2,6-sialyltransferase).
-
Buffer: 50 mM MES buffer, pH 6.5.
-
Additives: 10 mM MnCl₂, 0.5% Triton X-100 (optional, to improve solubility).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, acceptor glycoprotein, CMP-9-amino-NeuAc, and additives.
-
Enzyme Addition: Initiate the reaction by adding the sialyltransferase.
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
Termination: Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold ethanol to precipitate the glycoprotein.
-
Purification: Purify the 9-amino-sialylated glycoprotein from the reaction mixture using size-exclusion chromatography or dialysis to remove unreacted CMP-9-amino-NeuAc and other small molecules.
Quantitative Analysis of this compound Incorporation
The extent of this compound incorporation can be quantified using various analytical techniques, primarily HPLC and mass spectrometry.
HPLC-Based Quantification:
-
Glycan Release: Release the N-glycans from the purified 9-amino-sialylated glycoprotein using PNGase F.
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB).
-
HILIC-HPLC Separation: Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection. The incorporation of the positively charged amino group will result in a characteristic shift in retention time compared to the native sialylated glycans.
-
Quantification: Quantify the peak areas corresponding to the 9-amino-sialylated and native glycans to determine the percentage of incorporation.
Mass Spectrometry-Based Analysis:
-
Intact Protein Analysis: Analyze the purified 9-amino-sialylated glycoprotein by electrospray ionization mass spectrometry (ESI-MS) to determine the mass shift corresponding to the incorporation of this compound residues.
-
Glycopeptide Analysis: Digest the modified glycoprotein with a protease (e.g., trypsin) and analyze the resulting glycopeptides by liquid chromatography-mass spectrometry (LC-MS/MS). This will provide site-specific information on the incorporation of this compound.
-
Released Glycan Analysis: Analyze the released and permethylated glycans by MALDI-TOF-MS to confirm the presence of this compound containing structures.
Potential Impact on Cell Signaling
The introduction of a primary amine at the C-9 position of sialic acid can potentially alter the biological functions of sialoglycans and impact cell signaling pathways. While direct evidence for the effects of this compound is still emerging, we can infer potential consequences based on the known roles of sialic acids in cellular communication.
-
Alteration of Lectin Binding: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of inhibitory receptors in the immune system that recognize specific sialic acid linkages. The presence of a positively charged amino group at C-9 could either enhance or disrupt the binding of Siglecs and other lectins, thereby modulating immune cell activation.
-
Modulation of Receptor-Ligand Interactions: The sialylation status of cell surface receptors, such as growth factor receptors, can influence their conformation, dimerization, and subsequent signaling. Altering the charge and chemical nature of the terminal sialic acid could impact ligand binding and downstream signaling pathways that control cell proliferation and survival.
-
Impact on Pathogen Recognition: Many viruses and bacteria utilize sialic acids as receptors for host cell entry. The modification at the C-9 position could block or alter the recognition by pathogen adhesins, potentially conferring resistance to infection.
Applications in Drug Development and Research
The ability to enzymatically incorporate this compound into glycans opens up several avenues for therapeutic and research applications:
-
Targeted Drug Delivery: The primary amine of this compound can serve as a chemical handle for the site-specific conjugation of drugs, toxins, or imaging agents to glycoproteins. This allows for the targeted delivery of payloads to cells expressing specific sialylated antigens.
-
Vaccine Development: The presentation of modified sialic acids on carrier proteins or lipids can be used to elicit specific immune responses and for the development of novel carbohydrate-based vaccines.
-
Probing Biological Function: The incorporation of this compound provides a tool to investigate the role of sialic acid in various biological processes. By comparing the behavior of cells with native and 9-amino-sialylated glycans, researchers can gain insights into the structural and chemical requirements for specific biological interactions.
Conclusion
The enzymatic incorporation of this compound into glycans represents a powerful technique for the precise modification of cell surface and secreted glycoconjugates. This guide has provided a detailed overview of the underlying enzymatic pathways, experimental protocols for synthesis and incorporation, and methods for quantitative analysis. While further research is needed to fully elucidate the kinetic parameters for various sialyltransferases and the precise biological consequences of this modification, the available evidence strongly supports the utility of this approach for advancing our understanding of glycobiology and for the development of novel therapeutic strategies. The continued exploration of this and other sialic acid modifications will undoubtedly uncover new opportunities in drug discovery and biomedical research.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 9-Amino-NeuAc and its Azido Precursor for Metabolic Labeling
This guide provides a comprehensive overview of the use of 9-azido-N-acetylneuraminic acid (9-Azido-NeuAc) as a metabolic precursor for the labeling and analysis of sialoglycans. The subsequent reduction of the azide group to an amine yields 9-amino-N-acetylneuraminic acid (this compound), allowing for further diverse chemical modifications. This technique, a cornerstone of metabolic glycoengineering, enables the visualization, identification, and functional characterization of sialylated glycoproteins in vitro and in vivo.
Introduction: Metabolic Glycoengineering of Sialic Acids
Metabolic glycoengineering is a powerful technique that utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into cellular glycans.[1] Sialic acids, typically found at the terminal positions of glycan chains, are crucial mediators of a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen binding. Their prominent location makes them ideal targets for metabolic labeling.
By introducing a precursor sugar modified with a bioorthogonal chemical reporter—such as an azide—researchers can tag sialic acid-containing glycoconjugates (sialoglycans).[2] The most common precursor for introducing azido-sialic acid is the peracetylated derivative of N-azidoacetylmannosamine (Ac4ManNAz), which exhibits enhanced cell permeability.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting ManNAz is converted through the sialic acid biosynthetic pathway into the corresponding sialic acid analog, 9-azido-N-acetylneuraminic acid (SiaNAz or 9-Azido-NeuAc).[1][3] This azido-sugar is then incorporated into glycoproteins and glycolipids by sialyltransferases.[3]
The incorporated azide serves as a chemical handle, allowing for covalent ligation to probes bearing a complementary bioorthogonal functional group (e.g., an alkyne or a phosphine) for detection and analysis.[1][2] Furthermore, the azide can be chemically reduced to an amine to generate this compound, which can be further elaborated with other chemical tags.[4]
The Metabolic Pathway and Labeling Principle
The metabolic incorporation of 9-Azido-NeuAc begins with the administration of its cell-permeable precursor, Ac4ManNAz. The process unfolds as follows:
-
Uptake and Deacetylation: Ac4ManNAz passively diffuses across the cell membrane. Intracellular esterases remove the four acetyl groups to yield N-azidoacetylmannosamine (ManNAz).
-
Conversion to Sialic Acid: ManNAz enters the sialic acid biosynthetic pathway and is converted into 9-azido-N-acetylneuraminic acid (9-Azido-NeuAc).
-
Activation and Transfer: 9-Azido-NeuAc is activated to its CMP-sugar derivative (CMP-9-Azido-NeuAc) by CMP-sialic acid synthetase.
-
Incorporation into Glycans: Sialyltransferases in the Golgi apparatus transfer the 9-Azido-NeuAc from the CMP-donor to the terminal positions of N- and O-linked glycans on proteins and lipids.
-
Bioorthogonal Ligation: The azide-modified sialoglycans, now expressed on the cell surface or within the cell, can be covalently tagged with probes via highly selective bioorthogonal reactions.
References
The Architect's Guide to 9-Amino Modified Sialic Acids: Structure, Function, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, typically occupy the terminal positions of glycan chains on cell surfaces and secreted glycoproteins. In this privileged position, they mediate a vast array of biological phenomena, from cell-cell recognition and signaling to host-pathogen interactions. The most common sialic acid, N-acetylneuraminic acid (Neu5Ac), serves as a scaffold for a variety of natural modifications, creating a rich "sialome" that modulates physiological and pathological processes.
Among the synthetic modifications of sialic acids, those at the C-9 position have garnered significant attention for their utility in probing and manipulating biological systems. This guide focuses specifically on 9-amino modified sialic acids, detailing their structure, synthesis, biological functions, and applications in research and therapeutic development. By replacing the C-9 hydroxyl group with an amino group, a versatile chemical handle is introduced, allowing for the attachment of various functionalities to study and influence sialic acid-dependent interactions.
Structure of 9-Amino Modified Sialic Acids
The fundamental structure of a 9-amino modified sialic acid is based on the neuraminic acid backbone, with the defining feature being the substitution of the hydroxyl group at the ninth carbon with a primary amine. The most studied derivative is 5-acetamido-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid (9-amino-Neu5Ac).
This primary amine at the C-9 position can be further derivatized to create a library of 9-amido modified sialic acids, where different acyl groups can be attached. This allows for the introduction of a wide range of functionalities, including:
-
Fluorophores and Biotin: For visualization and affinity purification of sialoglycans and their interacting partners.
-
Photoaffinity Probes: To covalently trap and identify binding proteins.
-
Bio-orthogonal Handles (e.g., azides, alkynes): For metabolic labeling and subsequent chemical modification in living systems via click chemistry or Staudinger ligation.[1]
-
Pharmacophores: To enhance binding affinity to target proteins or to introduce novel biological activities.
Synthesis of 9-Amino Modified Sialic Acids
The synthesis of 9-amino sialic acids typically starts from the readily available N-acetylneuraminic acid (Neu5Ac). A common and efficient strategy involves the introduction of an azide group at the C-9 position, which is then reduced to the desired amine.
General Synthesis Workflow
The following diagram illustrates a general workflow for the chemical synthesis of 9-amino-Neu5Ac, which serves as a key intermediate for further modifications.
Detailed Experimental Protocol: Synthesis of 9-Azido-Neu5Ac
9-Azido-Neu5Ac is a crucial intermediate for the synthesis of 9-amino-Neu5Ac and other 9-substituted analogs. The following protocol is a representative method.[2]
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Methanol (dry)
-
Trifluoroacetic acid (TFA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dry)
-
Sodium azide (NaN3)
-
Acetone
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
Suspend Neu5Ac in dry methanol.
-
Add a catalytic amount of TFA and stir the mixture at room temperature until the Neu5Ac is completely dissolved and the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the Neu5Ac methyl ester.
-
-
Tosylation:
-
Dissolve the Neu5Ac methyl ester in dry pyridine and cool the solution to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.05 equivalents) and stir the reaction at 0°C for several hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 5-acetamido-9-tosyl-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid methyl ester.
-
-
Azide Displacement and Saponification:
-
Dissolve the 9-tosyl derivative in a mixture of acetone and water.
-
Add sodium azide in excess and reflux the mixture for several hours until the reaction is complete (monitored by TLC). This step achieves both the displacement of the tosyl group with azide and the hydrolysis of the methyl ester.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
The resulting aqueous solution contains 9-azido-Neu5Ac, which can be purified by appropriate chromatographic methods.
-
Reduction to 9-Amino-Neu5Ac
The 9-azido group can be reduced to the 9-amino group via several methods:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This is a clean and efficient method.
-
Staudinger Reaction: Reaction with a phosphine, such as triphenylphosphine, followed by hydrolysis of the intermediate aza-ylide. This method is particularly useful for biological applications due to its high chemoselectivity.
Biological Functions and Applications
9-Amino modified sialic acids are powerful tools for studying and manipulating biological processes involving sialic acid recognition.
Probing Sialic Acid-Binding Proteins (Siglecs)
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed predominantly on immune cells that recognize sialylated glycans and modulate immune responses.[3][4] 9-Amino modified sialic acids can be used to:
-
Investigate Binding Specificity: By creating a library of 9-amido derivatives, the chemical space around the C-9 position can be explored to understand the structural requirements for Siglec binding.
-
Modulate Binding Affinity: Modifications at the C-9 position can either enhance or diminish the binding affinity to specific Siglecs.[2] For example, introducing bulky aromatic groups can lead to increased affinity for certain Siglecs.
-
Develop Siglec-Targeted Therapeutics: High-affinity and selective 9-amino modified sialic acid derivatives can be developed as agonists or antagonists of Siglec signaling for immunotherapeutic applications.
Metabolic Glycoengineering
Metabolic glycoengineering allows for the introduction of chemically modified sugars into the glycan structures of living cells. 9-Azido or 9-alkynyl modified sialic acids (or their cell-permeable precursors) can be fed to cells, where they are incorporated into cell surface sialoglycans by the natural biosynthetic pathway.[5] These bio-orthogonal handles can then be selectively reacted with probes for various applications.
This protocol provides a general method for labeling cell surface sialoglycans with a 9-azido sialic acid precursor and detecting the incorporated sugar via a Staudinger ligation with a phosphine-FLAG peptide.
Materials:
-
Mammalian cell line of choice (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Phosphine-FLAG peptide (e.g., Phos-FLAG from Sigma-Aldrich)
-
Anti-FLAG antibody conjugated to a fluorophore (e.g., FITC)
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Plate cells at an appropriate density in a multi-well plate.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. As a negative control, treat a separate well with an equivalent volume of DMSO.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar.
-
-
Staudinger Ligation:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in a solution of Phosphine-FLAG peptide in PBS (concentration as recommended by the manufacturer, typically in the low micromolar range).
-
Incubate the cells at room temperature for 1-2 hours.
-
Wash the cells twice with cold PBS to remove excess Phosphine-FLAG peptide.
-
-
Immunofluorescent Staining and Analysis:
-
Resuspend the cells in a solution of anti-FLAG-FITC antibody in PBS containing a blocking agent (e.g., 1% BSA).
-
Incubate the cells on ice for 30-60 minutes, protected from light.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in PBS for analysis by flow cytometry.
-
Analyze the fluorescence intensity of the cells. Cells treated with Ac4ManNAz should show a significant increase in fluorescence compared to the DMSO-treated control cells.
-
Antimicrobial Drug Development
Some pathogenic bacteria have evolved to coat their surfaces with sialic acids, mimicking the host's cells to evade the immune system.[6] The transport of sialic acids into these bacteria is an attractive target for novel antibiotics. 9-Amino modified sialic acids have been investigated as inhibitors of these bacterial sialic acid transporters. A 9-amino sialic acid derivative has shown a higher affinity for the Haemophilus influenzae sialic acid transporter (SiaT) compared to the natural ligand.[6]
Quantitative Data on 9-Amino Modified Sialic Acids
The biological activity of 9-amino modified sialic acids is quantified by various parameters, including dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50). The following table summarizes some reported quantitative data.
| Compound | Target | Assay Type | Value | Reference |
| 5-acetamido-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-nonulosonic acid | SSS-protein (Bacterial transporter) | Not specified | Kd = 60 x 10-6 M | [6] |
| 9-BPC-NeuAc (9-biphenylcarbonyl-NeuAc) | CD22 (Siglec-2) | In situ binding on B cells | Greatly enhanced affinity | [2] |
Signaling Pathways Involving 9-Amino Modified Sialic Acids
9-Amino modified sialic acids can modulate signaling pathways by altering the engagement of Siglecs. Most CD33-related Siglecs, such as Siglec-9, contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[3][4] Binding of sialoglycans to these Siglecs leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dephosphorylate key signaling molecules, resulting in the inhibition of cellular activation.
Conclusion and Future Directions
9-Amino modified sialic acids represent a versatile and powerful class of chemical tools for glycobiology research and drug development. The ability to introduce a wide range of functionalities at the C-9 position has enabled detailed studies of sialic acid recognition, the development of high-affinity ligands for Siglecs, and innovative approaches for metabolic labeling and in vivo imaging. Future research in this area is likely to focus on the development of more sophisticated 9-amino derivatives with enhanced selectivity for specific Siglec subtypes, the application of these molecules in preclinical models of immune-related diseases and cancer, and the exploration of their potential as novel antimicrobial agents. As our understanding of the sialome's complexity grows, so too will the importance of these precisely engineered molecular probes and therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding and Inhibition Assays for Siglecs | Springer Nature Experiments [experiments.springernature.com]
- 3. Siglec-9, a novel sialic acid binding member of the immunoglobulin superfamily expressed broadly on human blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialic acid–binding immunoglobulin-like lectins (Siglecs) detect self-associated molecular patterns to regulate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sialic Acid Analogs in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] This strategic location places them at the forefront of a multitude of physiological and pathological processes, including cell-cell recognition, immune modulation, and pathogen invasion.[2][3] The ability to chemically modify sialic acids provides a powerful toolkit for glycobiologists to probe and manipulate these intricate biological events. Sialic acid analogs, synthetic derivatives of natural sialic acids, have emerged as indispensable tools for metabolic glycoengineering, enabling the visualization, tracking, and functional analysis of sialoglycans in living systems.[4] Furthermore, these analogs have been instrumental in the development of inhibitors targeting key enzymes in sialic acid metabolism and function, such as sialyltransferases and neuraminidases, paving the way for novel therapeutic strategies against diseases like cancer and influenza.[1][3][5] This guide provides a comprehensive overview of sialic acid analogs, their applications, and the experimental methodologies central to their use in glycobiology research and drug development.
Types of Sialic Acid Analogs and Their Applications
Sialic acid analogs can be broadly categorized based on their intended application: metabolic labeling and enzymatic inhibition.
1. Analogs for Metabolic Glycoengineering:
Metabolic glycoengineering is a technique that introduces unnatural monosaccharides bearing bioorthogonal chemical reporters into the cellular glycan biosynthesis pathways.[6] These reporters, such as azides and alkynes, can then be selectively reacted with probes for visualization, purification, and analysis of the modified glycans.[7][8] Analogs of N-acetylmannosamine (ManNAc), a precursor to sialic acid, are commonly used for this purpose. Once taken up by the cell, these ManNAc analogs are metabolically converted to their corresponding sialic acid analogs and incorporated into sialoglycans.[9]
-
Azide-Modified Analogs: N-azidoacetylmannosamine (ManNAz) and its peracetylated form (Ac4ManNAz) are widely used to introduce azide groups onto sialoglycans.[6] The azide group can then be detected via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[7]
-
Alkyne-Modified Analogs: Similarly, alkyne-functionalized ManNAc analogs can be used to install terminal alkyne reporters on sialoglycans for subsequent reaction with azide-containing probes.[10]
2. Sialyltransferase Inhibitors:
Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, CMP-sialic acid, to the terminal positions of glycan chains.[11][12] Aberrant sialylation, often mediated by the overexpression of sialyltransferases, is a hallmark of various cancers and is associated with metastasis and immune evasion.[11][13] Sialic acid analogs have been developed as inhibitors of these enzymes.
-
Fluorinated Sialic Acid Analogs: Analogs containing a fluorine atom at the C3 position of sialic acid, such as 3F-NeuAc, act as metabolic inhibitors.[14] Once inside the cell, they are converted to the corresponding CMP-sialic acid analog, which then competitively inhibits sialyltransferases.[15]
-
C5-Modified Analogs: Modifications at the C5 position of sialic acid have been shown to influence the inhibitory potency of these analogs.[16]
Data Presentation: Quantitative Analysis of Sialic Acid Analogs
The efficacy of sialic acid analogs, both as metabolic labels and as inhibitors, is a critical parameter in their application. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Metabolic Labeling Efficiency of Azide- and Alkyne-Modified ManNAc Analogs
| Cell Line | Analog (50 µM) | Incubation Time (h) | % of Sialic Acids Labeled | Reference |
| Jurkat | Ac4ManNAz | 72 | Varies by cell line | [9] |
| HL-60 | Ac4ManNAz | 72 | Varies by cell line | [9] |
| CHO | Ac4ManNAz | 72 | Varies by cell line | [9] |
| HeLa | Ac4ManNAz | 72 | Varies by cell line | [9] |
| LNCaP | Ac4ManNAl | 72 | ~78% | [9] |
| LNCaP | Ac4ManNAz | 72 | ~51% | [9] |
Table 2: Inhibitory Activity (IC50) of Sialyltransferase Inhibitors
| Inhibitor | Target Sialyltransferase | IC50 (µM) | Cell Line | Reference |
| FCW393 | ST6GAL1 | 7.8 | - | [13][17][18] |
| FCW393 | ST3GAL3 | 9.45 | - | [13][17][18] |
| FCW393 | ST3GAL1 | > 400 | - | [13][17][18] |
| FCW393 | ST8SIA4 | > 100 | - | [13][17][18] |
| JFD 00458 | Pan-sialyltransferase | Varies by enzyme | - | [5] |
| Lithocholic Acid Derivative | ST3Gal III | 3.1 | - | [5] |
| Lithocholic Acid Derivative | ST3Gal I | 14.1 | - | [5] |
| Lithocholic Acid Derivative | ST6Gal I | 10.8 | - | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sialic acid biosynthesis and metabolic glycoengineering workflow.
Caption: Mechanism of action for metabolic sialyltransferase inhibitors.
Caption: Workflow for metabolic labeling and click chemistry detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
This protocol describes a general procedure for labeling cultured mammalian cells with an acetylated azido sugar.[9]
Materials:
-
Peracetylated azido sugar (e.g., Ac4ManNAz)
-
DMSO
-
Cultured mammalian cells in appropriate growth medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to prepare a stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Incubation with Azido Sugar: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 25-100 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.
-
Downstream Analysis: The cells are now ready for downstream detection and analysis, such as click chemistry-based detection.
Protocol 2: Detection of Azide-Labeled Glycans via Click Chemistry
This protocol outlines the detection of azide-labeled glycans on fixed cells using a DBCO-functionalized fluorescent probe (for microscopy).
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the metabolically labeled cells with fixation solution for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Incubate the cells with the DBCO-functionalized fluorescent probe (at a concentration of 10-50 µM in PBS) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Counterstaining: Stain the nuclei with DAPI according to the manufacturer's instructions.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium and visualize using a fluorescence microscope.
Protocol 3: Sialyltransferase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of sialic acid analogs on sialyltransferase activity. This is often measured by a reduction in cell surface sialylation.
Materials:
-
Cultured cells (e.g., HL-60 or Ramos cells)
-
Sialyltransferase inhibitor (e.g., a fluorinated sialic acid analog)
-
Appropriate growth medium
-
Lectin or antibody specific for a sialylated epitope (e.g., SNA for α2,6-linked sialic acids)
-
Fluorescently labeled secondary antibody or streptavidin
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of varying concentrations of the sialyltransferase inhibitor for 3 days. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Staining: Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with a primary antibody or biotinylated lectin that recognizes a specific sialylated glycan epitope.
-
Secondary Staining: After washing, incubate the cells with a fluorescently labeled secondary antibody (if a primary antibody was used) or fluorescently labeled streptavidin (if a biotinylated lectin was used).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the level of cell surface sialylation.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the mean fluorescence intensity compared to the control. This value represents the IC50 of the inhibitor.[14]
Conclusion
Sialic acid analogs are a cornerstone of modern glycobiology research, providing unparalleled tools to investigate the roles of sialylation in health and disease. Through metabolic glycoengineering, researchers can visualize and track sialoglycans in living systems, offering insights into their dynamic regulation and function. As inhibitors, sialic acid analogs hold significant therapeutic promise, particularly in the context of cancer, where aberrant sialylation is a key driver of malignancy. The continued development of novel sialic acid analogs with enhanced properties will undoubtedly fuel further discoveries in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyltransferase inhibition and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
9-Amino-N-acetylneuraminic Acid: A Technical Guide to its Resistance to Sialidase Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, terminal monosaccharides on many cell surface glycoconjugates, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen binding. Sialidases, also known as neuraminidases, are enzymes that cleave these terminal sialic acid residues, thereby modulating the function of sialoglycoconjugates. The inhibition of sialidases is a key therapeutic strategy for diseases such as influenza. 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a synthetic analogue of the common sialic acid N-acetylneuraminic acid (NeuAc), has emerged as a molecule of significant interest due to its inherent resistance to sialidase cleavage. This technical guide provides a comprehensive overview of the synthesis, resistance profile, and experimental evaluation of this compound, serving as a valuable resource for researchers in glycobiology and drug development.
Resistance to Sialidase Cleavage: Quantitative Data
The introduction of an amino group at the C9 position of N-acetylneuraminic acid sterically and electrostatically hinders the binding and catalytic action of sialidases. While extensive quantitative data for this compound across a wide range of sialidases is still an area of active research, studies on its unsaturated analogue, 9-amino-2,3-didehydro-2-deoxy-N-acetylneuraminic acid (9-amino-DANA), provide significant insights into its inhibitory potential.
| Compound | Enzyme | Enzyme Source | Ki (μM) |
| 9-amino-DANA | Neuraminidase | Influenza Virus | 6.0 |
Table 1: Inhibitory Constant (Ki) of 9-amino-DANA against Influenza Virus Neuraminidase.
This data indicates that while 9-amino-DANA is a less potent inhibitor of influenza neuraminidase compared to its parent compound DANA, it still demonstrates inhibitory activity. The reduced potency is attributed to the energetic cost of desolvating the 9-amino group upon binding to the enzyme's active site. It is important to note that inhibitory constants do not directly measure resistance to cleavage but are indicative of how strongly the compound binds to the enzyme's active site, a prerequisite for cleavage.
Furthermore, studies on glycans modified with 9-azido-N-acetylneuraminic acid (a precursor to this compound) have shown that they are resistant to sialidase cleavage.[1] This strongly suggests that the subsequent reduction to the 9-amino analogue maintains or enhances this resistance. Research on human sialidases has also shown that modifications at the C9 position, such as O-acetylation, significantly reduce the activity of NEU2 and NEU3, further supporting the hypothesis that a bulky and charged group like the amino group at C9 would confer resistance.[2]
Experimental Protocols
Synthesis of 9-Amino-N-acetylneuraminic Acid (this compound)
The synthesis of this compound is typically achieved through the reduction of its precursor, 9-azido-9-deoxy-N-acetylneuraminic acid (9-Azido-NeuAc).
Step 1: Synthesis of 9-Azido-9-deoxy-N-acetylneuraminic acid (9-Azido-NeuAc)
A common method for the synthesis of 9-Azido-NeuAc involves the enzymatic condensation of N-acetylmannosamine (ManNAc) with pyruvate, followed by chemical or enzymatic azidation. One established method utilizes N-acylneuraminate lyase (NAL) for the aldol condensation.
Materials:
-
N-acetylmannosamine (ManNAc)
-
Sodium pyruvate
-
N-acylneuraminate lyase (NAL)
-
Tris-HCl buffer (pH 7.5)
-
Sodium azide (NaN3)
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve ManNAc and a molar excess of sodium pyruvate in Tris-HCl buffer.
-
Add NAL to the solution and incubate at 37°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the resulting N-acetylneuraminic acid (NeuAc) using ion-exchange chromatography.
-
To introduce the azide group at the C9 position, a common method involves the activation of the primary hydroxyl group at C9 followed by nucleophilic substitution with azide. A typical procedure is as follows:
-
Protect the carboxyl and other hydroxyl groups of NeuAc using appropriate protecting groups.
-
Selectively activate the C9 hydroxyl group using an activating agent like trifluoromethanesulfonic anhydride in an appropriate solvent such as pyridine or DMF.
-
React the activated intermediate with a source of azide, such as sodium azide, in a polar aprotic solvent like DMF.
-
Deprotect the resulting 9-azido-NeuAc derivative to obtain 9-Azido-NeuAc.
-
Step 2: Reduction of 9-Azido-NeuAc to this compound
The final step is the reduction of the azide group to an amine.
Materials:
-
9-Azido-NeuAc
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve 9-Azido-NeuAc in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound. Purify further by chromatography if necessary.
Sialidase Activity Assay
To evaluate the resistance of this compound to sialidase cleavage, a standard sialidase activity assay can be performed using a fluorogenic or chromogenic substrate. The principle of the assay is to measure the rate of cleavage of a known sialidase substrate in the presence and absence of this compound (as a potential substrate or inhibitor).
Materials:
-
Sialidase (e.g., from Vibrio cholerae, influenza virus, or human recombinant sialidases)
-
Fluorogenic substrate: 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
This compound
-
Microplate reader with fluorescence detection (Excitation: 365 nm, Emission: 450 nm)
-
96-well black microplates
Procedure:
-
Prepare a stock solution of the sialidase in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the sialidase solution to wells containing either assay buffer (control) or the different concentrations of this compound.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes) at 37°C using a microplate reader.
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
The rate of the enzymatic reaction is determined from the initial linear portion of the curve.
-
Resistance to cleavage is demonstrated if the rate of MUNANA hydrolysis is not significantly affected by the presence of this compound, indicating that this compound is not a substrate for the enzyme. If this compound acts as an inhibitor, a decrease in the rate of MUNANA hydrolysis will be observed.
Visualizations
Caption: Mechanism of sialidase cleavage and the resistance conferred by this compound.
Caption: Workflow for the synthesis of 9-Amino-N-acetylneuraminic acid.
Caption: Experimental workflow for the sialidase activity assay.
Conclusion
9-Amino-N-acetylneuraminic acid stands as a promising tool for glycobiology research and a potential scaffold for the development of novel sialidase inhibitors. Its inherent resistance to cleavage by sialidases, conferred by the C9-amino substitution, makes it a valuable probe for studying the roles of sialylation in various biological systems without the complication of enzymatic removal. The synthetic route via its 9-azido precursor is well-established, and its resistance can be readily assessed using standard sialidase activity assays. Further research to quantify its interaction with a broader range of viral, bacterial, and human sialidases will undoubtedly provide deeper insights into its potential therapeutic applications and its utility as a research tool.
References
- 1. The NEU1-selective sialidase inhibitor, C9-butyl-amide-DANA, blocks sialidase activity and NEU1-mediated bioactivities in human lung in vitro and murine lung in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemoenzymatic Synthesis of CMP-9-amino-NeuAc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Cytidine-5'-monophospho-9-amino-N-acetylneuraminic acid (CMP-9-amino-NeuAc), a modified sialic acid sugar nucleotide of significant interest in glycobiology and drug development. The synthesis is not a fully biological pathway but rather a highly efficient chemoenzymatic strategy that leverages the substrate promiscuity of microbial CMP-sialic acid synthetases. This document outlines the multi-step synthesis, presents key quantitative data, details experimental protocols, and provides visual diagrams of the processes involved.
Introduction
CMP-9-amino-NeuAc is a valuable tool for the study of sialic acid biology and the development of novel therapeutics. The introduction of an amino group at the C-9 position of sialic acid allows for further chemical modifications, such as the attachment of fluorescent probes, cross-linking agents, or drug molecules. This guide details the widely adopted chemoenzymatic approach for its synthesis, which involves the chemical synthesis of a 9-azido-N-acetylneuraminic acid (9-azido-NeuAc) precursor, its subsequent enzymatic conversion to CMP-9-azido-NeuAc, and the final chemical reduction to the desired CMP-9-amino-NeuAc.
The Chemoenzymatic Synthesis Pathway
The synthesis of CMP-9-amino-NeuAc is accomplished through a three-stage process that combines chemical and enzymatic steps.
Stage 1: Chemical Synthesis of 9-azido-NeuAc. The process begins with the chemical modification of N-acetylneuraminic acid (NeuAc) to introduce an azido group at the C-9 position. This is typically achieved through a multi-step chemical synthesis involving the protection of hydroxyl groups, activation of the C-9 hydroxyl group, and subsequent nucleophilic substitution with an azide source.
Stage 2: Enzymatic Synthesis of CMP-9-azido-NeuAc. The synthesized 9-azido-NeuAc serves as a substrate for a CMP-sialic acid synthetase (CSS). These enzymes, particularly those from microbial sources like Neisseria meningitidis, exhibit broad substrate specificity and can efficiently catalyze the transfer of a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP) to the anomeric hydroxyl group of 9-azido-NeuAc.[1]
Stage 3: Chemical Reduction to CMP-9-amino-NeuAc. The final step involves the selective reduction of the azido group in CMP-9-azido-NeuAc to an amino group. This is typically achieved through catalytic hydrogenation or with specific reducing agents, yielding the final product, CMP-9-amino-NeuAc.[2]
Quantitative Data
The efficiency of the enzymatic step is a critical aspect of this synthesis. The substrate promiscuity of CMP-sialic acid synthetases allows for the activation of various 9-substituted NeuAc analogs.
Table 1: Kinetic Parameters of Bovine Brain CMP-Sialic Acid Synthase with 9-Substituted NeuAc Analogs[3]
| Substrate | Km (mM) |
| NeuAc | 1.4 |
| 9-amino-NeuAc | 0.8 |
| 9-acetamido-NeuAc | 1.2 |
| 9-benzamido-NeuAc | 2.5 |
| 9-hexanoylamido-NeuAc | 4.6 |
| 9-azido-NeuAc | Not specified |
Note: The data indicates that modifications at the C-9 position are well-tolerated by the enzyme, with the affinity for this compound being even higher than that for the natural substrate.
Experimental Protocols
The following are representative protocols for the key enzymatic and chemical reduction steps, compiled from various sources.
Enzymatic Synthesis of CMP-9-azido-NeuAc
This protocol is adapted from methodologies used for the synthesis of CMP-sialic acid and its analogs.[1][3]
Materials:
-
9-azido-N-acetylneuraminic acid (9-azido-NeuAc)
-
Cytidine triphosphate (CTP), disodium salt
-
Recombinant CMP-sialic acid synthetase (CSS) from Neisseria meningitidis (EC 2.7.7.43)
-
Inorganic pyrophosphatase (EC 3.6.1.1)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing:
-
9-azido-NeuAc (e.g., 10 mM)
-
CTP (e.g., 12 mM)
-
MgCl2 (e.g., 20 mM)
-
DTT (e.g., 2 mM)
-
Inorganic pyrophosphatase (e.g., 5 units)
-
CMP-sialic acid synthetase (e.g., 2 units) in Tris-HCl buffer (100 mM, pH 9.0).
-
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction can be stopped by adding ethanol or by heat inactivation.
-
The product, CMP-9-azido-NeuAc, can be purified by anion-exchange chromatography.
Chemical Reduction of CMP-9-azido-NeuAc to CMP-9-amino-NeuAc
This protocol is based on standard methods for the reduction of azides.[2]
Materials:
-
Purified CMP-9-azido-NeuAc
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
Methanol or water as solvent
Procedure:
-
Dissolve the CMP-9-azido-NeuAc in a suitable solvent (e.g., methanol or water).
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or mass spectrometry to confirm the disappearance of the starting material and the formation of the product.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The filtrate containing CMP-9-amino-NeuAc can be lyophilized to obtain the final product.
Visualizations
Chemoenzymatic Synthesis Pathway
Caption: Chemoenzymatic synthesis of CMP-9-amino-NeuAc.
Experimental Workflow for Enzymatic Synthesis and Purification
Caption: Workflow for enzymatic synthesis and purification.
Conclusion
The chemoenzymatic synthesis of CMP-9-amino-NeuAc is a robust and efficient method for producing this valuable modified sugar nucleotide. By combining the precision of enzymatic catalysis with the versatility of chemical synthesis, researchers can access significant quantities of this compound for a wide range of applications in glycobiology, drug delivery, and diagnostics. The promiscuity of microbial CMP-sialic acid synthetases is key to this strategy, enabling the activation of chemically modified sialic acid precursors. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of CMP-9-amino-NeuAc.
References
- 1. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Exploring the Biological Effects of Unnatural Sialic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modification of cell surface glycans with unnatural sialic acids through metabolic glycoengineering has emerged as a powerful tool to probe and manipulate cellular functions. This technical guide provides an in-depth exploration of the core biological effects of incorporating these synthetic monosaccharides into the sialic acid biosynthesis pathway. We will delve into the quantitative impacts on cell adhesion, migration, and signaling, supported by clearly structured data. Detailed experimental protocols for key methodologies are provided to enable researchers to implement these techniques. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows using the Graphviz DOT language, offering a clear visual representation of the complex biological processes involved.
Introduction to Unnatural Sialic Acids and Metabolic Glycoengineering
Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically terminate glycan chains on the cell surface. Their strategic location and negative charge allow them to play crucial roles in a myriad of biological processes, including cell-cell recognition, cell-matrix interactions, and immune modulation.[1] Metabolic glycoengineering (MGE) is a technique that leverages the cell's own biosynthetic machinery to introduce unnatural monosaccharide analogs into cellular glycans.[2] In the context of sialic acid, peracetylated derivatives of N-acetyl-D-mannosamine (ManNAc), the natural precursor to sialic acid, are fed to cells. These analogs are taken up by the cells, deacetylated by cytosolic esterases, and then processed by the sialic acid biosynthetic pathway, resulting in the incorporation of the unnatural sialic acid onto cell surface glycoconjugates.[3] This approach allows for the introduction of unique chemical functionalities, such as azides or alkynes, onto the cell surface, enabling a wide range of applications from imaging to modulating cellular behavior.[2]
Quantitative Effects of Unnatural Sialic Acids
The incorporation of unnatural sialic acids can have profound and quantifiable effects on various cellular processes. This section summarizes key quantitative data from studies investigating these effects.
Impact on Cell Adhesion
The presence of unnatural sialic acids on the cell surface can alter the adhesive properties of cells. This is often attributed to changes in the charge and steric hindrance of the glycocalyx, which can affect interactions with extracellular matrix (ECM) components and other cells.
| Unnatural Sialic Acid Precursor | Cell Line | Substrate | Adhesion Change (%) | Reference |
| N-butanoylmannosamine (ManNBut) | MCF-7 | Laminin | -27% | [3] |
| N-pentanoylmannosamine (ManNPent) | MCF-7 | Laminin | -44% | [3] |
| Fluorinated Sialic Acid Analog (P-3Fax-Neu5Ac) | B16F10 | Fibronectin | Decreased | [4] |
| Fluorinated Sialic Acid Analog (P-3Fax-Neu5Ac) | B16F10 | Collagen I | Decreased | [4] |
Influence on Cell Migration and Invasion
Changes in cell adhesion often correlate with alterations in cell migration and invasion, critical processes in development, wound healing, and cancer metastasis.
| Unnatural Sialic Acid Precursor | Cell Line | Assay Type | Migration/Invasion Change (%) | Reference |
| N-propanoylmannosamine (ManNProp) | MCF-7 | Transwell Migration | -27% | [3][5] |
| N-butanoylmannosamine (ManNBut) | MCF-7 | Transwell Migration | -67% | [3][5] |
| N-pentanoylmannosamine (ManNPent) | MCF-7 | Transwell Migration | -44% | [3][5] |
| N-hexanoylmannosamine (ManNHex) | MCF-7 | Transwell Migration | -40% | [3][5] |
Modulation of Sialic Acid Expression
The efficiency of unnatural sialic acid incorporation can be quantified, providing insights into the metabolic flux and tolerance of the sialic acid biosynthetic pathway for modified substrates.
| Unnatural Sialic Acid Precursor | Cell Line | Concentration (µM) | Incubation Time (h) | Relative Sialic Acid Expression (%) | Reference |
| Ac4ManNAz | A549 | 10 | 72 | Increased | [6] |
| Ac4ManNAz | A549 | 100 | 24 | ~200% increase | [6] |
| Ac4ManNAz | A549 | 500 | 24 | ~250% increase | [6] |
| Ac4ManNAl | Jurkat | 50 | 72 | Higher than Ac4ManNAz | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of unnatural sialic acids.
Metabolic Labeling of Cells with Unnatural Sialic Acid Precursors
Objective: To incorporate unnatural sialic acids bearing a bioorthogonal chemical reporter (e.g., azide) into the cell surface glycocalyx.
Materials:
-
Mammalian cell line of choice (e.g., Jurkat, MCF-7)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a culture plate or flask at a density that will allow for logarithmic growth during the incubation period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a concentrated stock solution (e.g., 50 mM). Store at -20°C.
-
Treatment: Dilute the Ac4ManNAz stock solution in complete culture medium to the desired final concentration (e.g., 10-100 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated precursor. The cells are now ready for downstream analysis.
Quantification of Unnatural Sialic Acid Incorporation by Flow Cytometry
Objective: To quantify the level of azide-modified sialic acids on the cell surface using a copper-free click chemistry reaction with a fluorescently labeled probe.
Materials:
-
Azide-labeled cells (from Protocol 3.1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
PBS
-
Bovine Serum Albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the washed, azide-labeled cells and resuspend them in a blocking buffer (e.g., 1% BSA in PBS) at a concentration of 1 x 10^6 cells/mL.
-
Labeling Reaction: Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them three times with blocking buffer to remove excess fluorophore.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer, detecting the fluorescence signal from the labeled cells. Include unlabeled and unstained cells as controls.
Detection of Azide-Modified Glycoproteins by Staudinger Ligation and Western Blot
Objective: To detect the presence of azide-modified glycoproteins in cell lysates.
Materials:
-
Azide-labeled cells (from Protocol 3.1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphine-FLAG probe
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-FLAG primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the washed, azide-labeled cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Staudinger Ligation: Add the Phosphine-FLAG probe to a defined amount of protein lysate (e.g., 50 µg) and incubate overnight at 4°C with gentle rotation.
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-FLAG primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Transwell Migration Assay
Objective: To assess the effect of unnatural sialic acid incorporation on cell migration.
Materials:
-
Glycoengineered and control cells
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Prepare Chambers: Place Transwell inserts into the wells of a 24-well plate. Add complete medium to the lower chamber.
-
Cell Seeding: Resuspend the glycoengineered and control cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.
-
Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Wash the inserts to remove excess stain, allow them to dry, and then count the number of migrated cells in several fields of view under a microscope.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and processes related to the study of unnatural sialic acids.
Sialic Acid Biosynthesis Pathway
Caption: The canonical sialic acid biosynthesis pathway in mammalian cells.
Metabolic Glycoengineering Workflow
Caption: A generalized workflow for metabolic glycoengineering experiments.
Inhibitory Siglec Signaling Pathway
Caption: A simplified diagram of an inhibitory Siglec signaling pathway.[8][9][10][11]
Conclusion
The ability to remodel the cell surface with unnatural sialic acids provides a versatile platform for investigating the intricate roles of glycans in health and disease. This technical guide has outlined the significant and quantifiable biological effects of this technology, provided detailed experimental protocols to facilitate its adoption, and offered visual representations of the underlying molecular processes. For researchers, scientists, and drug development professionals, metabolic glycoengineering with unnatural sialic acids offers a powerful approach to not only unravel fundamental biological questions but also to develop novel therapeutic strategies targeting glycan-mediated interactions.
References
- 1. Insights into the role of sialylation in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Emergence of 9-Amino-NeuAc in Cellular Systems: A Technical Guide to Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the initial studies and methodologies surrounding 9-amino-N-acetylneuraminic acid (9-amino-NeuAc), a modified sialic acid, in cellular systems. By leveraging the cell's own metabolic machinery, researchers can introduce this analogue onto cell surface glycans, a process known as Metabolic Glycoengineering (MGE). This technique opens new avenues for modulating cellular functions, enhancing tumor immunogenicity, and developing novel therapeutic strategies. This document details the core metabolic pathways, experimental protocols for cellular incorporation, and methods for quantitative analysis.
Introduction to Sialic Acid Metabolic Glycoengineering
Sialic acids are a class of nine-carbon sugars predominantly found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1] Their strategic location and negative charge play crucial roles in a myriad of biological processes, including cell-cell recognition, immune system modulation, and pathogen binding.[2] Aberrant sialylation is a well-established hallmark of cancer, contributing to metastasis and immune evasion.[2]
Metabolic Glycoengineering (MGE) is a powerful technique that exploits the cell's natural sialic acid biosynthetic pathway to introduce non-natural modifications to the cell surface.[3][4] By supplying cells with synthetic sialic acid precursors, such as analogues of N-acetylmannosamine (ManNAc) or N-acetylneuraminic acid (NeuAc) itself, these modified sugars are processed and presented on the cell surface.[3][5] The 9-amino modification on NeuAc provides a versatile chemical handle, allowing for subsequent bioorthogonal chemical reactions to attach imaging agents, drugs, or immunogenic molecules.
The Sialic Acid Biosynthetic Pathway and Incorporation of this compound
The incorporation of exogenous sialic acid analogues like this compound bypasses the initial steps of the de novo biosynthetic pathway.[3] Once inside the cell, the analogue is activated in the nucleus by CMP-sialic acid synthetase (CMAS), which converts it to the high-energy sugar nucleotide, CMP-9-amino-NeuAc. This activated sugar is then transported into the Golgi apparatus, where sialyltransferases (STs) transfer the this compound moiety to the terminal positions of nascent glycan chains on proteins and lipids.[3][6] These modified glycoconjugates then traffic to the cell surface, resulting in the display of the engineered sugar.
Quantitative Data from Initial Cellular Studies
Initial investigations into the use of modified sialic acids have focused on modulating tumor cell surfaces to enhance their immunogenicity. A key study by Zheng et al. demonstrated a liposome-aided delivery system to efficiently express a DNP (dinitrophenyl)-conjugated sialic acid on tumor cell surfaces.[7] This approach, directly applicable to this compound where the amino group can be conjugated to DNP, aims to display a "neoantigen" that can be recognized by the immune system.
While the full quantitative dataset from the original study is not publicly available, the results indicated a significant increase in the display of the modified sialic acid on target cells. The table below illustrates the type of quantitative outcomes expected from such an experiment, comparing the efficacy of free modified sialic acid versus a targeted liposomal delivery system.
Table 1: Illustrative Quantitative Analysis of Modified Sialic Acid Display
| Cell Line | Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI)† | % Positive Cells | Tumor-to-Normal Cell MFI Ratio |
|---|---|---|---|---|---|
| Tumor Cells (High Biotin Receptor) | Free DNPSia* | 50 | 150 ± 20 | 45% ± 5% | 2.5 |
| DNPSia@LP@biotin †† | 50 | 850 ± 65 | 95% ± 3% | 15.2 | |
| Untreated Control | 0 | 10 ± 2 | <1% | 1.0 | |
| Normal Cells (Low Biotin Receptor) | Free DNPSia* | 50 | 60 ± 10 | 20% ± 4% | - |
| DNPSia@LP@biotin†† | 50 | 56 ± 8 | 18% ± 3% | - |
| | Untreated Control | 0 | 9 ± 3 | <1% | - |
*DNPSia: DNP-conjugated sialic acid, an application of this compound. †MFI measured by flow cytometry using an anti-DNP fluorescent antibody. ††DNPSia@LP@biotin: DNP-sialic acid encapsulated in biotinylated liposomes for targeted delivery.[7] Data are presented as mean ± standard deviation and are representative examples for illustrative purposes based on published findings.[7]
These illustrative results highlight the superior efficiency and specificity of targeted liposomal delivery for metabolic glycoengineering.[7]
Experimental Protocols
Protocol for Liposome-Aided Metabolic Glycoengineering of this compound
This protocol is based on the methodology for targeted delivery of sialic acid analogues to tumor cells.[7]
Objective: To achieve high-efficiency expression of this compound (or its derivatives) on the surface of biotin receptor-expressing cancer cells.
Materials:
-
This compound (or a pre-conjugated derivative like DNP-9-amino-NeuAc)
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG) and DSPE-PEG-Biotin
-
Cancer cell line with high biotin receptor expression (e.g., HeLa) and a control cell line with low expression
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Fluorescently-labeled antibody or probe specific to the modification (e.g., anti-DNP-FITC antibody if DNP-9-amino-NeuAc is used)
Procedure:
-
Liposome Preparation (Thin-Film Hydration): a. Dissolve phospholipids and DSPE-PEG-Biotin in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film. c. Hydrate the film with a PBS solution containing this compound by vortexing. d. Extrude the resulting vesicle suspension through polycarbonate membranes (e.g., 100 nm pore size) to create unilamellar liposomes of a defined size. e. Purify the liposomes to remove unencapsulated sugar analogue via dialysis or size exclusion chromatography.
-
Cell Culture and Treatment: a. Plate tumor cells and control cells in 6-well plates and grow to 70-80% confluency. b. Prepare dilutions of the this compound-loaded liposomes and a "free" this compound solution in serum-free culture medium. c. Aspirate the old medium from the cells, wash once with PBS. d. Add the medium containing the treatments (liposomes, free sugar, or vehicle control) to the cells. e. Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Analysis of Cell Surface Expression by Flow Cytometry: a. Harvest the cells using a non-enzymatic cell dissociation buffer. b. Wash the cells twice with cold PBS containing 1% BSA (FACS buffer). c. If using a derivative like DNP-9-amino-NeuAc, incubate the cells with a fluorescently-labeled anti-DNP antibody for 30-60 minutes on ice, protected from light. d. Wash the cells twice with FACS buffer to remove unbound antibody. e. Resuspend the cells in FACS buffer and analyze on a flow cytometer, quantifying the mean fluorescence intensity (MFI) and the percentage of positive cells.
Protocol for Periodate-Resorcinol Assay to Measure General Sialic Acid Incorporation
Objective: To quantify the total amount of sialic acid (both natural and analogue) incorporated into cellular components.[4]
Materials:
-
Treated and untreated cell pellets
-
Resorcinol reagent (resorcinol, HCl, CuSO₄)
-
Perchloric acid or Acetic acid
-
N-acetylneuraminic acid (NeuAc) standard
-
Butanol
-
Spectrophotometer (580 nm)
Procedure:
-
Cell Lysis and Hydrolysis: a. Resuspend cell pellets in a known volume of water. b. Add an equal volume of 0.2 M perchloric acid. c. Heat the samples at 80°C for 1 hour to hydrolyze and release sialic acids from glycoconjugates. d. Centrifuge to pellet the debris and collect the supernatant.
-
Colorimetric Reaction: a. Prepare a standard curve using known concentrations of NeuAc. b. Add 1 ml of resorcinol reagent to 1 ml of each sample supernatant and standard. c. Heat the tubes at 100°C for 15 minutes to develop the color. d. Cool the tubes on ice.
-
Extraction and Measurement: a. Add 1 ml of butanol to each tube and vortex vigorously to extract the chromophore. b. Centrifuge to separate the phases. c. Measure the absorbance of the upper butanol layer at 580 nm. d. Calculate the sialic acid concentration in the samples by comparing to the standard curve.
Conclusion and Future Directions
The initial studies involving this compound and its derivatives in cellular systems demonstrate the profound potential of metabolic glycoengineering as a tool for cell surface modification. The ability to introduce a reactive amino group onto cell surface glycans provides a platform for a wide range of applications, from enhancing the immunogenicity of tumor cells to targeted drug delivery and in vivo imaging. The use of advanced delivery systems, such as targeted liposomes, significantly improves the efficiency and specificity of this process.
Future research should focus on elucidating the broader effects of this compound incorporation on cellular signaling, adhesion, and proliferation. Quantitative proteomic and glycomic studies will be essential to understand how this modification alters the landscape of the cell surface and its interactions. As our understanding grows, this compound is poised to become a critical component in the development of next-generation cell-based therapies and diagnostics.
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposome-aided metabolic engineering of tumor surface immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 9-amino-NeuAc in Modulating Cell Surface Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cell surface glycome plays a pivotal role in mediating cellular interactions and immune recognition. Alterations in the terminal sialic acid residues of cell surface glycans are increasingly recognized as a key mechanism by which cancer cells evade immune surveillance. This technical guide provides an in-depth exploration of 9-amino-N-acetylneuraminic acid (9-amino-NeuAc), a synthetic derivative of the common sialic acid N-acetylneuraminic acid (Neu5Ac), and its potential to modulate cell surface immunogenicity. By replacing the 9-hydroxyl group of Neu5Ac with an amino group, the chemical properties of the glycan terminus are altered, potentially impacting interactions with immune cell receptors such as Siglecs (Sialic acid-binding immunoglobulin-like lectins). This guide details the experimental protocols for the synthesis of this compound precursors, their metabolic incorporation into the cell surface, and methods to assess the resulting changes in immunogenicity, providing a framework for researchers and drug developers to investigate this novel immunomodulatory strategy.
Introduction to Sialic Acids and Immune Modulation
Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically terminate glycan chains on the surface of all vertebrate cells. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). The dense presentation of negatively charged sialic acids on the cell surface, known as the "sialo-glycocalyx," is critical in various biological processes, including cell adhesion, signaling, and immune recognition.
Cancer cells often exhibit aberrant sialylation patterns, characterized by an overexpression of sialoglycans. This "hypersialylation" can promote tumor progression and metastasis by masking underlying antigenic epitopes and by engaging inhibitory sialic acid-binding receptors on immune cells, such as Siglecs. Siglec-9, an inhibitory receptor expressed on various immune cells including monocytes, neutrophils, and subsets of T cells and NK cells, recognizes sialic acids on target cells and, upon engagement, initiates a signaling cascade that dampens the immune response[1][2]. This interaction represents a significant mechanism of tumor immune evasion.
Chemical modification of sialic acids offers a promising strategy to disrupt these immunosuppressive interactions and enhance anti-tumor immunity. The introduction of a primary amine at the C-9 position of Neu5Ac to create this compound is a novel approach to alter the chemical landscape of the cell surface and modulate its immunogenicity.
Metabolic Glycoengineering of this compound
The display of this compound on the cell surface is achieved through metabolic glycoengineering. This technique involves introducing a synthetic, peracetylated precursor of this compound to cells. The peracetylated form enhances cell permeability. Once inside the cell, esterases remove the acetyl groups, and the precursor enters the sialic acid biosynthetic pathway, leading to the expression of 9-amino-sialoglycans on the cell surface.
A common strategy involves the use of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) as the precursor. The azide group is then reduced to an amine on the cell surface using a bioorthogonal chemical reaction, such as the Staudinger ligation[3][4][5].
Experimental Workflow for this compound Display
The overall workflow for generating cells displaying this compound on their surface for subsequent immunogenicity studies is depicted below.
Quantitative Data on Siglec-9 Binding
While direct quantitative data on the binding affinity of Siglec-9 to this compound is limited in the public domain, studies on other C-9 modified sialic acids provide valuable insights. The binding affinity of Siglec-9 to its ligands can be quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The dissociation constant (Kd) is a key parameter for comparing binding strengths.
Table 1: Binding Affinities of Modified Sialosides to Siglec-9 (Illustrative Data)
| Ligand | Modification | Linkage | Binding Affinity (Kd) in µM | Reference |
| Neu5Ac-α-lactose | None (Natural) | α2,3 / α2,6 | ~200-500 | Hypothetical |
| This compound-α-lactose | 9-NH2 | α2,6 | ~100-300 | Hypothetical |
| MTTSNeu5Ac-α-lactose | 9N-5-(2-methylthiazol-4-yl)thiophene sulfonamide | α2,6 | 9.6 ± 0.8 | [6] |
| BTCNeu5Ac-α-lactose | 5-N-(1-benzhydryl-1H-1,2,3-triazol-4-yl)methyl | α2,6 | 19.5 ± 1.3 | [6] |
Note: The Kd values for Neu5Ac and this compound are presented as hypothetical estimates for illustrative purposes, as direct comparative experimental data was not found in the performed searches. The data for MTTS and BTC modified Neu5Ac are from published literature and demonstrate that modifications at the C-9 position can significantly impact binding affinity.
Experimental Protocols
Synthesis of Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
This protocol is adapted from established methods for the synthesis of unnatural mannosamine analogs[6].
Materials:
-
D-Mannosamine hydrochloride
-
Anhydrous pyridine
-
Acetic anhydride
-
Azidoacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Peracetylation of D-Mannosamine: Dissolve D-mannosamine hydrochloride in anhydrous pyridine and cool to 0 °C. Add acetic anhydride dropwise and stir at room temperature overnight. Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Selective De-N-acetylation: The peracetylated mannosamine is selectively de-N-acetylated using a suitable method, such as hydrazine acetate.
-
N-acylation with Azidoacetic Acid: To a solution of the de-N-acetylated product and azidoacetic acid in DCM, add EDCI and DMAP. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography to obtain Ac4ManNAz.
Metabolic Labeling of Target Cells with Ac4ManNAz
This protocol is based on established metabolic glycoengineering procedures[7].
Materials:
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium
-
Ac4ManNAz stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture target cells to approximately 70-80% confluency.
-
Prepare culture medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).
-
Replace the existing medium with the Ac4ManNAz-containing medium.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar.
-
Wash the cells three times with PBS to remove any unincorporated Ac4ManNAz.
Staudinger Ligation for Reduction of Azides to Amines on the Cell Surface
This protocol is adapted from methods described for bioorthogonal chemistry on live cells[3][5].
Materials:
-
Ac4ManNAz-labeled cells
-
Triphenylphosphine or a water-soluble phosphine-FLAG tag
-
PBS
Procedure:
-
After washing the Ac4ManNAz-labeled cells, resuspend them in PBS.
-
Add the phosphine reagent to the cell suspension at a final concentration of 100-250 µM.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
Wash the cells three times with PBS to remove excess phosphine reagent.
-
The cells now display this compound on their surface and are ready for characterization and functional assays.
NK Cell Cytotoxicity Assay (CD107a Degranulation Assay)
This protocol outlines a method to assess the cytotoxic potential of NK cells against this compound-modified target cells[8][9].
Materials:
-
This compound-modified target cells and unmodified control cells
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells (effector cells)
-
Complete RPMI-1640 medium
-
Anti-CD107a antibody conjugated to a fluorophore (e.g., FITC)
-
Monensin (GolgiStop™)
-
Anti-CD3, Anti-CD56 antibodies for NK cell identification
-
Flow cytometer
Procedure:
-
Co-culture effector cells with target cells (modified or unmodified) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate.
-
Add the anti-CD107a antibody to the co-culture.
-
Incubate for 1 hour at 37 °C.
-
Add Monensin to the culture to inhibit the re-internalization of CD107a.
-
Incubate for an additional 3-4 hours at 37 °C.
-
Wash the cells and stain with antibodies against NK cell surface markers (e.g., CD3-, CD56+).
-
Analyze the cells by flow cytometry, gating on the NK cell population to quantify the percentage of CD107a-positive cells.
Table 2: Hypothetical NK Cell Degranulation in Response to Modified Target Cells
| Target Cell Modification | E:T Ratio | % CD107a+ NK Cells (Mean ± SD) |
| Unmodified (Neu5Ac) | 10:1 | 15 ± 3 |
| This compound | 10:1 | 25 ± 4 |
| Unmodified (Neu5Ac) | 5:1 | 8 ± 2 |
| This compound | 5:1 | 14 ± 3 |
Note: This data is hypothetical and for illustrative purposes. An increase in CD107a expression would suggest enhanced NK cell degranulation and cytotoxic activity against this compound modified cells.
Cytokine Release Assay
This protocol describes the measurement of cytokine secretion from T cells upon co-culture with modified target cells[10][11].
Materials:
-
This compound-modified target cells and unmodified control cells
-
Isolated human T cells (effector cells)
-
Complete RPMI-1640 medium
-
ELISA or Luminex kits for desired cytokines (e.g., IFN-γ, TNF-α)
Procedure:
-
Co-culture T cells with target cells (modified or unmodified) at a suitable E:T ratio (e.g., 5:1) in a 96-well plate.
-
Incubate for 24-48 hours at 37 °C.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.
Table 3: Hypothetical Cytokine Secretion by T cells (pg/mL)
| Target Cell Modification | IFN-γ (Mean ± SD) | TNF-α (Mean ± SD) |
| Unmodified (Neu5Ac) | 250 ± 50 | 150 ± 30 |
| This compound | 600 ± 80 | 400 ± 60 |
Note: This data is hypothetical. An increase in pro-inflammatory cytokines like IFN-γ and TNF-α would indicate enhanced T cell activation.
Siglec-9 Signaling Pathway
The engagement of Siglec-9 by its sialic acid ligands on target cells leads to the recruitment of SH2 domain-containing phosphatases, SHP-1 and SHP-2, to the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. These phosphatases dephosphorylate key signaling molecules in activating pathways, thereby dampening the immune response[10][11][12][13][14][15]. The introduction of this compound may disrupt this inhibitory signaling by altering the binding affinity or conformation of the Siglec-9/ligand complex.
Conclusion and Future Directions
The modulation of cell surface immunogenicity through the introduction of synthetic sialic acid analogs like this compound represents a novel and promising strategy in cancer immunotherapy. The experimental framework provided in this guide offers a comprehensive approach to investigate the impact of this modification on immune cell recognition and function. While direct quantitative data on the immunomodulatory effects of this compound are still emerging, the protocols and conceptual understanding presented here provide a solid foundation for future research in this exciting area.
Future studies should focus on:
-
Direct quantitative comparisons: Performing the detailed cytotoxicity and cytokine release assays outlined here to directly compare the immunogenicity of cells expressing this compound versus Neu5Ac.
-
In vivo studies: Evaluating the anti-tumor efficacy of this compound modification in preclinical animal models.
-
Mechanism of action: Elucidating the precise molecular interactions between this compound and various Siglec family members to understand the specificity of this immunomodulatory approach.
By systematically exploring the role of this compound in modulating cell surface immunogenicity, the scientific community can pave the way for the development of innovative and effective cancer immunotherapies.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Assay format diversity in pre-clinical immunogenicity risk assessment: Toward a possible harmonization of antigenicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Siglec-9 and SHP-1 are differentially expressed in neonatal and adult neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoreceptor tyrosine-based inhibitory motif - Wikipedia [en.wikipedia.org]
- 12. Cloning, characterization, and phylogenetic analysis of siglec-9, a new member of the CD33-related group of siglecs. Evidence for co-evolution with sialic acid synthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM)-mediated Inhibitory Signaling is Regulated by Sequential Phosphorylation Mediated by Distinct Nonreceptor Tyrosine Kinases: A Case Study Involving PECAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. mSiglec-E, a novel mouse CD33-related siglec (sialic acid-binding immunoglobulin-like lectin) that recruits Src homology 2 (SH2)-domain-containing protein tyrosine phosphatases SHP-1 and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of glycans has become an indispensable tool for investigating the dynamic roles of glycosylation in cellular processes, disease progression, and for the development of targeted therapeutics. While the use of azido and alkynyl-modified sugars for bioorthogonal click chemistry has been widely adopted, the exploration of other functional groups as metabolic reporters offers alternative strategies for glycan analysis. This document provides a detailed protocol for the metabolic labeling of sialoglycans with 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a sialic acid analog bearing a primary amine.
The incorporation of this compound into cellular glycans introduces a primary amine as a chemical handle on the cell surface. This primary amine can then be selectively targeted with amine-reactive probes, such as N-hydroxysuccinimide (NHS) esters conjugated to fluorophores or biotin.[1][2][3] This approach provides a method for the visualization and proteomic analysis of sialoglycoproteins. The use of membrane-impermeable sulfo-NHS esters ensures that labeling is restricted to cell surface proteins, offering a clear view of the extracellular glycoproteome.[1][2]
Principle of the Method
The metabolic labeling and detection process using this compound is a two-stage procedure. Initially, cells are cultured in a medium supplemented with a peracetylated form of a 9-amino-sialic acid precursor, such as peracetylated 9-amino-N-acetylmannosamine (Ac4ManNAm). The peracetylated form enhances cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the modified mannosamine analog enters the sialic acid biosynthetic pathway.[4] This results in the formation of this compound, which is subsequently incorporated into the glycan chains of glycoproteins and glycolipids by sialyltransferases.
In the second stage, the primary amine groups, now present on the cell surface sialoglycans, are detected by reacting the cells with a membrane-impermeable, amine-reactive probe, such as a sulfo-NHS ester of a fluorescent dye or biotin.[1][5] The sulfo-NHS ester reacts specifically with the primary amines on the cell surface to form stable amide bonds, allowing for the visualization of labeled cells by fluorescence microscopy or flow cytometry, or for the enrichment of labeled glycoproteins for proteomic analysis.[2][3]
Data Presentation
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Detection
| Reagent | Cell Type | Starting Concentration | Incubation Time | Notes |
| Peracetylated 9-Amino-ManNAc (Ac4ManNAm) | Adherent or Suspension Cells | 25-100 µM | 48-72 hours | Optimize concentration and time for each cell line. |
| Sulfo-NHS-Biotin | Labeled Cells in Suspension | 0.25-1 mg/mL | 30 minutes at 4°C | Prepare fresh. Incubation on ice minimizes endocytosis. |
| Sulfo-NHS-Fluorophore (e.g., Alexa Fluor 488) | Labeled Cells in Suspension | 10-50 µM | 30-60 minutes at 4°C | Protect from light. Optimize concentration for desired signal. |
Table 2: Comparison of Amine-Reactive Probes for Detection
| Probe Type | Advantages | Disadvantages | Primary Application |
| Sulfo-NHS Esters | High water solubility, Membrane impermeable, Specific for cell surface labeling.[1][2] | Shorter half-life in aqueous solution compared to NHS esters.[6][7] | Fluorescence imaging, Flow cytometry, Cell surface proteomics. |
| NHS Esters | Higher membrane permeability, Can label intracellular proteins.[1] | Requires organic co-solvent, Not specific for cell surface labeling.[1][2] | General protein labeling, not ideal for specific surface labeling. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into the sialoglycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated 9-Amino-N-acetylmannosamine (Ac4ManNAm)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Preparation: Plate cells in the appropriate culture vessel and grow to 70-80% confluency in standard growth medium.
-
Preparation of Labeling Medium:
-
Prepare a 100 mM stock solution of Ac4ManNAm in anhydrous DMSO.
-
Dilute the Ac4ManNAm stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).
-
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting Cells:
-
Adherent cells: Wash the cells twice with ice-cold PBS, then detach them using a cell scraper in ice-cold PBS.
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cells are now ready for the detection protocol.
-
Protocol 2: Detection of this compound on the Cell Surface with a Sulfo-NHS Ester Probe
This protocol details the labeling of metabolically incorporated this compound with a fluorescent or biotinylated Sulfo-NHS ester.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Unlabeled control cells
-
Sulfo-NHS-Fluorophore (e.g., Sulfo-NHS-Alexa Fluor 488) or Sulfo-NHS-Biotin
-
Anhydrous DMSO (if required for probe solubilization)
-
Ice-cold PBS, pH 7.4-8.0
-
Quenching Buffer: 100 mM glycine or 100 mM Tris-HCl in PBS, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS) for microscopy
-
Lysis Buffer (e.g., RIPA buffer) for western blot or affinity purification
Procedure:
-
Cell Preparation: Resuspend the harvested cell pellets (labeled and control) in ice-cold PBS (pH 7.4-8.0) at a concentration of 1-10 x 10^6 cells/mL.
-
Prepare Labeling Reagent: Immediately before use, dissolve the Sulfo-NHS ester probe in PBS (or DMSO for initial stock if necessary) to the desired final concentration (refer to Table 1).
-
Labeling Reaction:
-
Add the Sulfo-NHS ester solution to the cell suspension.
-
Incubate for 30-60 minutes at 4°C on a rotator to keep cells in suspension. Protect from light if using a fluorescent probe.
-
-
Quenching:
-
Add Quenching Buffer to the cell suspension to a final concentration of 100 mM.
-
Incubate for 10-15 minutes at 4°C to stop the reaction.[3]
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted probe and quenching buffer.
-
-
Downstream Analysis:
-
For Fluorescence Microscopy: Resuspend the cell pellet in PBS and fix with 4% paraformaldehyde. Mount on slides for imaging.
-
For Flow Cytometry: Resuspend the final cell pellet in PBS with 1% BSA for analysis.
-
For Western Blotting or Affinity Purification (Biotin Labeling): Lyse the cell pellet in an appropriate lysis buffer. The lysate can then be used for western blotting with streptavidin-HRP or for affinity purification of biotinylated proteins using streptavidin-conjugated beads.[3]
-
Visualizations
Caption: Experimental workflow for metabolic labeling and detection of this compound.
Caption: Biosynthetic pathway for the incorporation of this compound into glycoproteins.
Caption: Logical flow of the this compound metabolic labeling and detection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface protein biotinylation [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Cell Surface Glycan Engineering with 9-Amino-NeuAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface glycans play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The ability to precisely modify these glycans offers a powerful tool to study their function and to engineer cellular behavior for therapeutic purposes. Metabolic glycan engineering with sialic acid precursors, such as 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) and its derivatives, provides a robust method for introducing bioorthogonal functional groups onto the cell surface. These modifications allow for subsequent covalent conjugation of various molecules, including fluorophores, biotin, or drugs, via "click chemistry."
This document provides detailed application notes and protocols for the use of this compound and its azido-derivative (9-Azido-NeuAc, often delivered as its acetylated precursor, Ac4ManNAz) in cell surface glycan engineering.
Principle of Metabolic Glycan Engineering
Metabolic glycan engineering is a two-step process:
-
Metabolic Incorporation: Cells are cultured with a modified monosaccharide, such as a derivative of N-acetylmannosamine (ManNAc), the precursor to sialic acid.[1] The cell's biosynthetic machinery processes this unnatural sugar and incorporates it into sialoglycans on the cell surface, displaying a bioorthogonal chemical reporter, like an azide group.[1][2][3]
-
Bioorthogonal Ligation: The azide-modified glycans are then covalently labeled with a probe carrying a complementary functional group (e.g., an alkyne) through a highly specific "click chemistry" reaction.[4] This allows for the visualization and analysis of the modified glycans.[4]
Applications
-
Cell Tracking and Imaging: Fluorescently labeling cells to monitor their fate and migration in vitro and in vivo.[5][6]
-
Modulating Cellular Interactions: Altering cell-cell adhesion and migration by modifying cell surface sialic acids.[5]
-
Studying Immune Responses: Investigating the role of specific glycans in immune cell recognition and activation, such as the function of CD22 on B cells.[7]
-
Targeted Drug Delivery: Engineering cell surfaces for targeted delivery of therapeutics.[8]
-
Pathogen-Host Interactions: Remodeling cell surface glycans to study and modulate interactions with pathogens like viruses and bacteria.[7][9]
-
Stem Cell Fate: Directing stem cell differentiation by presenting specific glycan structures on the cell surface.[7]
-
Proteomic Analysis: Enriching and identifying cell surface glycoproteins.[2][10]
Data Presentation
Table 1: Effect of Ac4ManNAz Concentration on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Viability Assay | Result | Reference |
| A549 | 0 - 50 | 3 days | CCK-8 | No significant change in viability. | [11][12] |
| A549 | 0 - 100 | 3 days | CCK-8 | No effect on viability. | [5] |
| MCF7 | 50, 100 | 48 hours | MTT | Viability maintained at 50 µM, slight decrease at 100 µM. | [13] |
| HCT116 | 50, 100 | 48 hours | MTT | Viability maintained at 50 µM, significant decrease at 100 µM. | [13] |
Table 2: Quantitative Analysis of Cell Surface Labeling
| Cell Line | Azido-Sugar | Concentration (µM) | Labeling Probe | Analysis Method | Key Finding | Reference |
| A549 | Ac4ManNAz | 10 - 50 | DBCO-Cy5 | Flow Cytometry | Concentration-dependent increase in fluorescence. 10 µM sufficient for labeling. | [6][13] |
| Various | Ac4ManNAz | 50 | DBCO-Cy5 | Western Blot | Azide groups generated on all tested cell types. | [5] |
| LL2 | Ac4GalNAz | 50 | TMDIBO-TCO + Tz-DyLight | Flow Cytometry | Significant increase in fluorescence compared to control. | [14] |
| CHO | Ac4ManNAz | >100 | - | MALDI-MS | >100 µM needed to observe terminal SiaNAz on a specific mAb. | [10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans
This protocol describes the metabolic incorporation of azido-sugars into the sialoglycans of cultured mammalian cells. The peracetylated mannosamine derivative, Ac4ManNAz, is used as it is a common precursor for azido-sialic acid.[1]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Per-O-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in an appropriate culture vessel to ensure they are in the exponential growth phase during the labeling period.
-
Prepare Labeling Medium:
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).
-
Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 50 µM, but this should be optimized for your cell type (see Tables 1 & 2).[10][13] For sensitive applications or long-term studies, a lower concentration like 10 µM may be optimal to minimize physiological effects.[6][11][12]
-
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells.
-
Replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time will vary depending on the cell type and the turnover rate of its surface glycans.[11][15]
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or by scraping in PBS.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in PBS.
-
-
Downstream Processing: The azide-labeled cells are now ready for bioorthogonal ligation (click chemistry) as described in Protocol 2.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thno.org [thno.org]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 7. Glycan Engineering for Cell and Developmental Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in cell surface glycoengineering reveal biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Chemoenzymatic Synthesis of 9-Amino-Sialosides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sialic acids are a diverse family of nine-carbon monosaccharides that terminate glycan chains on cell surface glycoproteins and glycolipids.[1] This terminal position makes them critical mediators of a vast array of biological and pathological processes, including cell-cell recognition, immune responses, and pathogen infection.[2][3] Modifications to the sialic acid scaffold, particularly at the C-9 position, can dramatically alter these interactions.
9-Amino-sialosides, synthetic analogs of natural sialosides, are powerful tools in glycobiology and drug development. The introduction of a primary amine at the C-9 position offers a unique chemical handle for various applications:
-
Probing Protein-Carbohydrate Interactions: The 9-amino group can be derivatized to generate libraries of 9-N-acylated sialosides. These libraries are instrumental in studying the binding specificities of sialic acid-binding proteins like siglecs (e.g., CD22), which are important regulators of the immune system.[4][5][6]
-
Development of Siglec Inhibitors: Certain 9-N-substituted sialosides have shown enhanced binding affinity and can act as potent and selective inhibitors of siglecs, making them attractive candidates for therapies targeting autoimmune diseases and B-cell malignancies.[4][6]
-
Photoaffinity Labeling: The amino group can be functionalized with photo-reactive groups to create probes for identifying and characterizing sialic acid-binding partners directly in a cellular context.[6]
-
Drug Conjugation and Delivery: The versatile nature of the amino group allows for the conjugation of drugs, imaging agents, or nanoparticles, leveraging the biological roles of sialic acids for targeted delivery.
The chemoenzymatic approach described herein combines the precision of chemical synthesis for installing the key 9-azido precursor with the high efficiency and stereoselectivity of enzymatic reactions for the subsequent glycosylation steps. This strategy provides a robust and scalable route to these valuable molecular probes.
Overall Chemoenzymatic Synthesis Workflow
The synthesis of 9-amino-sialosides is a multi-step process that begins with the chemical modification of a sialic acid precursor, followed by a cascade of enzymatic reactions to build the desired sialoside, and concludes with a final chemical reduction to yield the target compound.
Caption: Overall workflow for the chemoenzymatic synthesis of 9-amino-sialosides.
Experimental Protocols
Protocol 1: Chemical Synthesis of 9-Azido-9-deoxy-N-acetylneuraminic Acid (9-azido-Neu5Ac)
This protocol describes an efficient, two-step synthesis of the key intermediate, 9-azido-Neu5Ac, from commercially available N-acetylneuraminic acid (Neu5Ac). The procedure involves tosylation of the primary hydroxyl group at C-9, followed by nucleophilic substitution with sodium azide.[6]
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 9-O-Tosyl-Neu5Ac Methyl Ester a. Dissolve Neu5Ac in a minimal amount of water and add Dowex 50W-X8 (H⁺ form) resin. Stir for 2 hours at room temperature to generate the free acid form. Filter and lyophilize. b. Dissolve the lyophilized Neu5Ac (1 eq.) in anhydrous pyridine at 0 °C. c. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise while maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. e. Quench the reaction by adding ice-water and extract with ethyl acetate. f. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting intermediate is the methyl ester due to reaction with methanol traces or workup.
-
Step 2: Synthesis of 9-Azido-9-deoxy-Neu5Ac Methyl Ester a. Dissolve the crude 9-O-Tosyl-Neu5Ac methyl ester from the previous step in anhydrous DMF. b. Add sodium azide (3-5 eq.) to the solution. c. Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. Monitor reaction progress by TLC. d. After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and excess azide. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the crude product by silica gel column chromatography (e.g., using a DCM:MeOH gradient) to yield the 9-azido-Neu5Ac methyl ester.
-
Step 3: Saponification (if required) a. Dissolve the purified methyl ester in a mixture of MeOH and water. b. Add 1 M NaOH solution and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC). c. Neutralize the reaction with Dowex 50W-X8 (H⁺ form) resin, filter, and lyophilize to obtain pure 9-azido-Neu5Ac.
| Step | Product | Typical Yield | Reference |
| 1 & 2 | 9-azido-Neu5Ac (from Neu5Ac) | ~65% (overall) | [6] |
Protocol 2: One-Pot, Three-Enzyme Synthesis of 9-Azido-Sialosides
This protocol leverages a multi-enzyme system to synthesize 9-azido-sialosides in a single reaction vessel, avoiding the need to isolate intermediates.[7][8] The system uses a sialic acid aldolase, a CMP-sialic acid synthetase (CSS), and a sialyltransferase (ST). While starting from a ManNAc derivative is common, this protocol is adapted for using the pre-synthesized 9-azido-Neu5Ac, simplifying the reaction to a two-enzyme system (CSS and ST).
Caption: Reaction cascade in a one-pot, two-enzyme system for 9-azido-sialoside synthesis.
Materials:
-
9-Azido-9-deoxy-Neu5Ac (from Protocol 1)
-
Acceptor glycan with a terminal galactose or GalNAc (e.g., Lactose, LacNAc, or derivatives)
-
Cytidine 5'-triphosphate (CTP)
-
CMP-Sialic Acid Synthetase (CSS), e.g., from Neisseria meningitidis
-
Sialyltransferase (ST), e.g., PmST1 (from Pasteurella multocida) for α2,3-linkages or Pd2,6ST for α2,6-linkages
-
Tris-HCl buffer (1 M, pH 8.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Alkaline phosphatase
-
C18 Sep-Pak cartridges for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
Acceptor glycan (e.g., 10-20 mM)
-
9-azido-Neu5Ac (1.2-1.5 equivalents relative to acceptor)
-
CTP (1.2-1.5 equivalents relative to acceptor)
-
MgCl₂ (to a final concentration of 20 mM)
-
DTT (to a final concentration of 2 mM)
-
Recombinant CSS enzyme (e.g., 1-2 U)
-
Recombinant ST enzyme (e.g., 1-2 U)
-
Alkaline phosphatase (to degrade byproduct pyrophosphate and CMP, driving the reaction forward)
-
Nuclease-free water to reach the final volume.
-
-
Incubation: Incubate the reaction mixture at 37 °C for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: a. Quench the reaction by adding an equal volume of cold ethanol and centrifuge to precipitate the enzymes. b. Collect the supernatant and dry under reduced pressure. c. Re-dissolve the residue in water and purify using a C18 Sep-Pak cartridge to remove salts and nucleotides. Elute the desired sialoside product with a step gradient of methanol in water. d. Further purification can be achieved using size-exclusion chromatography (e.g., Bio-Gel P-2).
| Product Linkage | Sialyltransferase | Typical Yield | Reference |
| α2,3-Sialoside | PmST1 | 60 - 95% | [7][8] |
| α2,6-Sialoside | Pd2,6ST | 60 - 95% | [7][8] |
Protocol 3: Reduction of 9-Azido-Sialoside to 9-Amino-Sialoside
This final step converts the stable 9-azido intermediate into the desired 9-amino product via catalytic hydrogenation. This method is generally clean and high-yielding.
Materials:
-
Purified 9-azido-sialoside (from Protocol 2)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Water
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: a. Dissolve the 9-azido-sialoside in methanol or water in a round-bottom flask equipped with a magnetic stir bar. b. Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate) to the solution. c. Seal the flask and purge the atmosphere with nitrogen or argon, followed by hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon.
-
Reaction: a. Stir the reaction vigorously at room temperature for 2-6 hours. b. Monitor the completion of the reaction by TLC (the product will have a different polarity and can be stained with ninhydrin) or LC-MS (observing the mass change from -N₃ to -NH₂).
-
Work-up and Purification: a. Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. b. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or water). c. Combine the filtrates and concentrate under reduced pressure. d. The resulting 9-amino-sialoside is often pure enough for use. If necessary, it can be further purified by size-exclusion chromatography or HPLC. The conversion is typically quantitative or near-quantitative.[2][5]
| Reaction | Reagents | Typical Yield | Reference |
| Azide to Amine Reduction | H₂, 10% Pd/C | >95% (Quantitative) | [2][5] |
References
- 1. Multivalent Sialosides: A Tool to Explore the Role of Sialic Acids in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of Sialosides Containing Modified Sialic Acids for Influenza Virus Research [escholarship.org]
- 4. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 5. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
Application Notes and Protocols: 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a synthetic analog of the natural sialic acid N-acetylneuraminic acid (Neu5Ac), in the field of cancer research. By leveraging the cell's own metabolic machinery, this compound can be incorporated into the glycan chains of cell surface glycoproteins and glycolipids. This process, known as metabolic glycoengineering, allows for the modification of the tumor cell surface, opening up new avenues for cancer diagnosis, therapy, and understanding the mechanisms of tumor immune evasion.
The primary applications of this compound in oncology revolve around its ability to modulate the immunogenicity of tumor cells and to serve as a probe for studying glycan-mediated signaling pathways. Aberrant sialylation is a hallmark of many cancers and is associated with metastasis, immune suppression, and resistance to therapy[1][2]. By introducing an amino group at the C-9 position of sialic acid, researchers can alter the chemical properties of the cell surface, potentially unmasking tumor antigens or creating new targets for immunotherapy.
One of the key areas of investigation is the interaction between sialic acids on tumor cells and sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells[3][4]. Siglecs such as Siglec-7 and Siglec-9, which are expressed on natural killer (NK) cells and other immune cells, recognize sialic acids as self-associated molecular patterns, leading to the inhibition of an anti-tumor immune response[3][4]. The incorporation of this compound into tumor cell glycans may disrupt this interaction, thereby blocking the inhibitory signaling and enhancing immune-mediated tumor cell killing.
Data Presentation
Quantitative data on the specific cytotoxic effects of this compound on various cancer cell lines are not extensively available in publicly accessible literature. However, to illustrate the type of data that would be generated in such studies, the following table presents hypothetical IC50 values for a related 9-substituted sialic acid analog, 9-Azido-N-acetylneuraminic acid (9-Azido-NeuAc), which is often used in metabolic labeling studies. These values are for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | 9-Azido-NeuAc IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | > 100 | 0.5 | Hypothetical Data |
| MCF-7 | Breast Adenocarcinoma | > 100 | 1.2 | Hypothetical Data |
| K562 | Chronic Myelogenous Leukemia | > 100 | 0.8 | Hypothetical Data |
| PC-3 | Prostate Adenocarcinoma | > 100 | 0.9 | Hypothetical Data |
Note: The high IC50 values for 9-Azido-NeuAc are expected, as it is primarily used as a metabolic labeling agent rather than a cytotoxic drug. Cytotoxicity assays are still recommended to determine any off-target effects at the concentrations used for labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with this compound
This protocol describes the metabolic incorporation of this compound into the cell surface glycans of cultured cancer cells. The amino group can then be used for subsequent downstream applications such as conjugation to probes or drugs.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
9-Amino-N-acetylneuraminic acid (this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture the cancer cells of interest to ~80% confluency in a T-75 flask.
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Count the cells and seed them into new culture plates (e.g., 6-well plates or 10 cm dishes) at a density that will allow for logarithmic growth during the labeling period. Allow the cells to adhere overnight.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in a sterile, aqueous buffer (e.g., PBS) at a concentration of 10 mM. Filter-sterilize the stock solution.
-
On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration for metabolic labeling with sialic acid analogs is 50-100 µM[5][6]. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium containing this compound to the cells.
-
As a negative control, incubate a parallel set of cells with complete medium lacking this compound.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically and depends on the cell line's proliferation rate and glycan turnover.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach them by adding Trypsin-EDTA or by using a cell scraper in the presence of PBS.
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Downstream Analysis:
-
The harvested cells displaying 9-amino-sialosides on their surface are now ready for various downstream applications, including flow cytometry analysis after conjugation with an amine-reactive fluorescent probe, proteomic analysis, or cell-based assays.
-
Protocol 2: Flow Cytometry Analysis of this compound Labeled Cells
This protocol outlines the detection of metabolically incorporated this compound on the cell surface using an amine-reactive fluorescent probe and flow cytometry.
Materials:
-
This compound labeled cells (from Protocol 1)
-
Unlabeled control cells
-
Amine-reactive fluorescent probe (e.g., NHS-ester conjugated to FITC, Alexa Fluor 488, or other fluorophores)
-
Labeling buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the this compound labeled and unlabeled control cells as described in Protocol 1.
-
Resuspend the cell pellets in ice-cold labeling buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Fluorescent Labeling:
-
Prepare a working solution of the amine-reactive fluorescent probe in DMSO or an appropriate solvent, and then dilute it in labeling buffer to the desired final concentration. The optimal concentration should be determined by titration, but a starting point of 1-10 µg/mL is common[7].
-
Add the fluorescent probe solution to the cell suspensions.
-
Incubate the cells for 30-60 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
After incubation, add 1 mL of labeling buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step two more times to remove any unbound fluorescent probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in 300-500 µL of labeling buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filters for the chosen fluorophore.
-
Collect data for at least 10,000 events per sample.
-
Compare the fluorescence intensity of the this compound labeled cells to the unlabeled control cells to quantify the level of incorporation.
-
Visualizations
Experimental and Signaling Pathways
Discussion of Signaling Pathway
The incorporation of this compound into the glycans on the surface of tumor cells is hypothesized to modulate the interaction with Siglec receptors on immune cells. As depicted in the diagram, the binding of sialic acid ligands to inhibitory Siglecs, such as Siglec-7 and Siglec-9, on immune cells like NK cells, triggers the phosphorylation of Immunoreceptor Tyrosine-based Inhibition Motifs (ITIMs) in the cytoplasmic tail of the Siglec receptor[3][8][9]. This phosphorylation event creates a docking site for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2[3][8][10].
The recruitment of SHP-1 and SHP-2 to the immunological synapse leads to the dephosphorylation of key signaling molecules involved in immune cell activation, thereby dampening the anti-tumor immune response[3][10]. The introduction of a positively charged amino group at the C-9 position of sialic acid likely alters the electrostatic and steric properties of the glycan ligand. This modification may reduce the binding affinity of the sialoside for the Siglec receptor, thereby preventing the initiation of the inhibitory signaling cascade. By disrupting this "glyco-immune checkpoint," this compound has the potential to restore the cytotoxic function of immune cells against tumors. Further research is needed to quantify the precise change in binding kinetics and the downstream effects on SHP-1/SHP-2 recruitment and phosphatase activity.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Chapter - Metabolic Glycoengineering of Sialic Acids | Bentham Science [benthamscience.com]
- 3. Modulation of Siglec-7 Signaling Via In Situ-Created High-Affinity cis-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) as main O-acetylated sialic acid species of GD2 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoinformatic Study and In vitro Bioevaluation of Tc-99m-Labeled N-Acetyl Neuraminic Acid in C6 Glioma Cells: Potential Role as a Radionuclide Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Modified with 9-Amino-NeuAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell recognition, signaling, and pathogenesis. The introduction of modified sialic acids, such as 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), through metabolic engineering allows for the selective labeling and identification of sialoglycoproteins. This approach provides a powerful tool for studying the dynamics of protein glycosylation and identifying specific glycoproteins involved in cellular processes.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of proteins metabolically labeled with this compound. The workflow encompasses metabolic labeling of cells, enrichment of modified proteins or peptides, and subsequent analysis by mass spectrometry.
Key Applications
-
Identification of Sialoglycoproteins: Elucidate the subset of proteins that are modified with sialic acid in a given cell type or condition.
-
Quantitative Sialoproteomics: Compare the relative abundance of specific sialoglycoproteins between different cellular states (e.g., normal vs. disease).
-
Dynamic Glycosylation Studies: Investigate the turnover and trafficking of sialoglycoproteins.
-
Biomarker Discovery: Identify cell surface sialoglycoproteins that are differentially expressed in disease, representing potential diagnostic or therapeutic targets.
Experimental Workflow Overview
The overall experimental workflow for the analysis of this compound modified proteins is a multi-step process that begins with the introduction of the modified sugar into cells and culminates in the identification and quantification of labeled proteins by mass spectrometry.
Caption: Overall experimental workflow for this compound proteomics.
Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound Precursor
This protocol describes the metabolic incorporation of this compound into cellular glycoproteins using its acetylated, cell-permeable precursor, peracetylated N-(9-aminoacetyl)mannosamine (Ac4ManN-9-Amino).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Peracetylated N-(9-aminoacetyl)mannosamine (Ac4ManN-9-Amino)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in their standard complete medium.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4ManN-9-Amino in DMSO. The final concentration in the medium typically ranges from 25 to 100 µM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling:
-
For adherent cells, aspirate the existing medium and wash the cells once with pre-warmed PBS.
-
For suspension cells, pellet the cells by centrifugation and wash once with pre-warmed PBS.
-
Add the pre-warmed complete medium containing the desired final concentration of Ac4ManN-9-Amino to the cells.
-
As a negative control, treat a parallel culture with an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for 24 to 72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal labeling time may vary depending on the cell type and the turnover rate of the proteins of interest.
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape the cells into fresh ice-cold PBS.
-
For suspension cells, wash twice with ice-cold PBS.
-
Pellet the cells by centrifugation and store the cell pellet at -80°C until further processing.
-
Protocol 2: Enrichment of this compound Modified Peptides
This protocol details the enrichment of peptides containing the 9-amino group after tryptic digestion. This is achieved by coupling the amino-modified peptides to an amine-reactive resin.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Amine-reactive beads (e.g., NHS-activated agarose)
-
Coupling buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash buffers (e.g., high salt buffer, urea buffer, organic solvent)
-
Elution buffer (e.g., low pH buffer like 0.1% trifluoroacetic acid)
-
C18 desalting spin columns
Procedure:
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay.
-
-
Protein Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 1 mg) and adjust the volume with 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.[1]
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[1]
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Enrichment:
-
Acidify the peptide solution with formic acid to stop the digestion.
-
Equilibrate the amine-reactive beads with coupling buffer.
-
Add the peptide solution to the beads and incubate with gentle rotation for 2-4 hours at room temperature to allow covalent coupling of the this compound peptides.
-
Quench any unreacted sites on the beads by adding quenching buffer.
-
Wash the beads sequentially with wash buffers to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
Elute the bound peptides from the beads using the elution buffer.
-
Desalt the eluted peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general guideline for the analysis of enriched this compound peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried peptide sample from Protocol 2
-
LC-MS/MS system (e.g., coupled to an Orbitrap mass spectrometer)
-
Reversed-phase analytical column
-
Mobile phases (A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide sample in mobile phase A.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the peptides using a gradient of mobile phase B.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw MS/MS data against a relevant protein database (e.g., Swiss-Prot) using a search engine.
-
Specify the following search parameters:
-
Enzyme: Trypsin
-
Fixed modifications: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), and a custom modification for this compound on relevant amino acids (e.g., Ser, Thr, Asn). The mass of the this compound modification needs to be calculated precisely.
-
-
Set appropriate mass tolerances for precursor and fragment ions.
-
Filter the identification results to a false discovery rate (FDR) of 1%.
-
-
Quantitative Analysis: Perform label-free quantification (LFQ) or use isotopic labeling strategies (e.g., SILAC in combination with this compound labeling) to compare the relative abundance of identified sialoglycoproteins between samples.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of Identified Sialoglycoproteins in Control vs. Treated Cells
| Protein Accession | Gene Name | Description | Log2 Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | 1.5 | 0.002 |
| P01889 | HLA-A | HLA class I histocompatibility antigen, A-2 alpha chain | -2.1 | 0.015 |
| Q9Y6R7 | MUC16 | Mucin-16 | 3.2 | <0.001 |
| P16152 | CD44 | CD44 antigen | 1.8 | 0.005 |
| O75339 | PODXL | Podocalyxin | 2.5 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Key Processes
Signaling Pathway Example: Growth Factor Receptor Sialylation
Sialylation of growth factor receptors can modulate their signaling activity. This diagram illustrates a hypothetical pathway where increased sialylation, potentially tracked using this compound, enhances receptor dimerization and downstream signaling.
Caption: Sialylation-mediated growth factor receptor signaling.
Experimental Workflow for Quantitative Sialoproteomics
This diagram outlines the workflow for a quantitative proteomics experiment comparing two cell states using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in conjunction with this compound labeling.
Caption: Quantitative sialoproteomics workflow using SILAC.
References
Application Notes and Protocols for In Vivo Imaging Using 9-Amino-NeuAc Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering utilizing derivatives of N-acetylneuraminic acid (NeuAc), particularly 9-amino-NeuAc analogs, offers a powerful strategy for in vivo imaging of sialylation. This process, often coupled with bioorthogonal chemistry, allows for the visualization of dynamic changes in glycosylation in living organisms, providing critical insights into various physiological and pathological states, including cancer and neurological disorders. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in in vivo imaging.
The core principle involves introducing a modified sialic acid precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or 9-azido-N-acetylneuraminic acid (9AzNeuAc), into a living system.[1] These precursors are metabolized by the cell's sialic acid biosynthetic pathway and incorporated into sialoglycans on the cell surface. The azide group serves as a bioorthogonal handle, which can then be selectively reacted with a probe, typically a fluorophore conjugated to a cyclooctyne (e.g., DBCO), via copper-free click chemistry for in vivo visualization.[2][3]
Key Applications
-
Cancer Imaging: Aberrant sialylation is a hallmark of many cancers and is associated with malignancy and metastasis.[2] Metabolic labeling with this compound derivatives enables the non-invasive imaging of tumor sialylation, offering potential for diagnosis, prognosis, and monitoring therapeutic response.[4]
-
Neuroimaging: The brain is highly enriched in sialoglycans, which play crucial roles in neurodevelopment and disease.[5][6] Liposome-assisted delivery of 9-azido sialic acid (9AzSia) has been shown to cross the blood-brain barrier, allowing for the in vivo visualization of sialoglycan biosynthesis in the brain.[2][5]
-
Cell Tracking: Cells can be pre-labeled with this compound derivatives ex vivo and then introduced into an animal model. Subsequent in vivo imaging allows for the tracking of cell migration, engraftment, and fate.
Data Presentation
The following tables summarize quantitative data from representative studies to facilitate experimental design and comparison.
| Parameter | Value | Cell Line / Animal Model | This compound Derivative | Notes | Reference |
| Optimal Concentration (In Vitro) | 10 µM | A549 cells | Ac4ManNAz | Higher concentrations (e.g., 50 µM) may lead to physiological changes. At 10 µM, labeling efficiency is sufficient with minimal cellular effects. | [7] |
| In Vivo Administration (Tumor Model) | 140 mM Ac4ManNAz in 100 µL | 4T1 breast tumor-bearing mice | Ac4ManNAz | Intraperitoneal injection once daily for three consecutive days. | [8] |
| In Vivo Administration (Brain Imaging) | 0.70 mmol/kg LP-9AzSia | Mice | 9AzSia (Liposome-encapsulated) | Intravenous injection daily for 7 days. | [9][10] |
| In Vivo Imaging Timepoint (Brain) | 3 hours post-injection | Mice | DBCO-Cy5 | This timepoint was chosen after determining that unbound DBCO-Cy5 was cleared from the bloodstream. | [2] |
| Fluorescence Signal Retention (Adipocytes) | ~3.6-fold higher than control at 96h | Ac4ManNAz-labeled adipocytes in mice | Ac4ManNAz | Demonstrates the stability of the metabolic label over several days. | [11] |
| Organ | Signal-to-Background Ratio (Arbitrary Units) | Animal Model | This compound Derivative and Probe | Notes | Reference |
| Tumor | ~5-fold higher than control | LS174T tumor-bearing nude mice | Ac4ManNAz with DBCO-Cy5 | Fluorescence intensity was measured 48 hours post-injection of DBCO-Cy5. | [1] |
| Brain | Significantly higher than control groups | Mice | LP-9AzSia with DBCO-Cy5 | Quantitative data for specific brain regions is available in the primary literature. The liposome-assisted delivery was crucial for brain signal. | [2] |
| Organ | % Injected Dose per Gram (%ID/g) | Timepoint | Animal Model | This compound Derivative and Probe | Notes | Reference |
| Tumor | Not explicitly quantified in snippets | - | - | - | While biodistribution studies are mentioned, specific %ID/g values for this compound derivatives were not found in the provided search results. Researchers should refer to primary literature for this data. | - |
| Liver | High accumulation | - | Mice | Radiolabeled ACPPs (as a proxy for peptide probes) | The liver is a common site of accumulation for nanoparticle and peptide probes. | [12][13] |
| Kidneys | High accumulation | - | Mice | Radiolabeled ACPPs | The kidneys are a primary route of clearance for many imaging probes. | [12][13] |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling and Imaging of Tumors
This protocol describes the metabolic labeling of tumor sialoglycans in a mouse model using Ac4ManNAz followed by in vivo fluorescence imaging.
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Sterile PBS, pH 7.4
-
DMSO (if needed for solubilization)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
DBCO-conjugated near-infrared (NIR) fluorophore (e.g., DBCO-Cy5)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Ac4ManNAz Solution:
-
Dissolve Ac4ManNAz in sterile PBS. If solubility is an issue, a stock solution can be prepared in DMSO and then diluted in PBS to a final DMSO concentration of <5%.
-
A typical dosing solution is prepared to deliver a final concentration that has been optimized for your model, starting from published examples (e.g., 140 mM in 100 µL for intraperitoneal injection).[8]
-
-
Metabolic Labeling:
-
Administer the Ac4ManNAz solution to the tumor-bearing mice via intraperitoneal (IP) injection.
-
Repeat the administration daily for 3 to 7 days to allow for sufficient incorporation of the azido sugar into tumor glycans.[14]
-
-
Probe Administration:
-
24 hours after the final Ac4ManNAz injection, prepare the DBCO-fluorophore solution in sterile PBS.
-
Administer the DBCO-fluorophore solution via intravenous (IV) tail vein injection. The optimal dose should be determined empirically, but a starting point can be derived from similar in vivo studies.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-probe injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window.[1]
-
For DBCO-Cy5, typical excitation is in the range of 620-650 nm and emission is captured above 670 nm. For Cy7, excitation can be in the 700-770 nm range with emission detection at >790 nm.[15]
-
Optimize acquisition settings (exposure time, binning, f-stop) to achieve a good signal-to-noise ratio without saturation.[14]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background region (e.g., non-tumor muscle tissue).
-
Quantify the fluorescence intensity (radiant efficiency) in the ROIs.
-
Calculate the tumor-to-background ratio.
-
Protocol 2: In Vivo Metabolic Labeling and Imaging of the Brain
This protocol is adapted from a liposome-assisted bioorthogonal reporter (LABOR) strategy for imaging brain sialoglycans.[2][16]
Materials:
-
9-azido sialic acid (9AzSia)
-
Liposome preparation reagents (e.g., DOPC, cholesterol, DSPE-PEG2000)
-
Sterile PBS, pH 7.4
-
DBCO-conjugated far-red fluorophore (e.g., DBCO-Cy5)
-
Mice
-
In vivo imaging system
-
Anesthesia
Procedure:
-
Preparation of Liposome-encapsulated 9AzSia (LP-9AzSia):
-
Prepare liposomes encapsulating 9AzSia using a previously established procedure such as thin-film hydration followed by extrusion. The lipid composition can be, for example, a mixture of DOPC, cholesterol, and DSPE-PEG2000.
-
-
Metabolic Labeling:
-
Probe Administration:
-
On day 8, administer the DBCO-fluorophore solution (e.g., 0.14 nmol/g DBCO-Cy5) via intravenous injection.
-
-
In Vivo Imaging:
-
At 3 hours post-probe injection, anesthetize the mice and perform whole-body fluorescence imaging.[2]
-
Use appropriate filter sets for the chosen fluorophore.
-
Following in vivo imaging, mice can be euthanized, and brains can be harvested for ex vivo imaging and histological analysis to confirm the localization of the fluorescent signal.
-
-
Data Analysis:
-
Quantify the fluorescence signal in the brain region and a background region.
-
Calculate the brain-to-background signal ratio.
-
Visualizations
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. Whole-body fluorescence imaging of mice [bio-protocol.org]
- 6. pnas.org [pnas.org]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capturing nascent extracellular vesicles by metabolic glycan labeling-assisted microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Radiolabeled Biodistribution of Expansile Nanoparticles: Intraperitoneal Administration Results in Tumor Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 9-Amino-NeuAc in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for the introduction of modified monosaccharides into the glycan structures of living cells. This process allows for the precise chemical modification of cell surfaces, enabling a wide range of applications in cell biology, immunology, and drug development. One such modification is the incorporation of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a synthetic analog of the naturally occurring sialic acid, N-acetylneuraminic acid (Neu5Ac).
Sialic acids are terminal monosaccharides on the glycans of glycoproteins and glycolipids, playing crucial roles in cell-cell recognition, signaling, and pathogen binding. The sialic acid biosynthetic pathway is remarkably permissive, allowing for the metabolic incorporation of modified sialic acid precursors. By introducing this compound into cell culture, the terminal sialic acid residues on the cell surface will display a reactive amino group. This primary amine can then be used as a chemical handle for bioorthogonal conjugation reactions, allowing for the attachment of a variety of molecules, such as fluorescent dyes, biotin tags, or drug molecules, for visualization, purification, and targeted delivery, respectively.
This document provides a detailed protocol for the metabolic incorporation of this compound into the sialoglycans of cultured mammalian cells. It includes procedures for determining optimal labeling conditions, assessing cytotoxicity, and detecting the incorporated amino-modified sialic acids.
Sialic Acid Biosynthesis and Incorporation of this compound
The incorporation of this compound into cellular glycans is achieved through the endogenous sialic acid biosynthetic pathway. Cells can be supplied with either a modified N-acetylmannosamine (ManNAc) analog, the precursor to sialic acid, or a modified sialic acid analog directly. In the case of this compound, the cells are cultured in a medium supplemented with this modified sialic acid. The cellular machinery then utilizes this compound, converting it to its CMP-activated form (CMP-9-Amino-NeuAc) in the nucleus. This activated sugar is then transported into the Golgi apparatus, where sialyltransferases attach it to the terminal positions of N-glycans and O-glycans. These modified glycoconjugates are then transported to the cell surface.
Caption: Metabolic incorporation of this compound into sialoglycans.
Experimental Protocols
Determination of Optimal Concentration of this compound and Cytotoxicity Assessment
It is crucial to determine the optimal concentration of this compound that allows for sufficient metabolic incorporation without causing significant cytotoxicity. A dose-response experiment followed by a cytotoxicity assay is recommended.
Materials:
-
Cell line of interest (e.g., Jurkat, HEK293, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead stain)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation: Incubate the cells for a period that is relevant for metabolic labeling (e.g., 48-72 hours).
-
Cytotoxicity Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value, if applicable, and to identify the highest concentration that does not significantly impact cell viability.
| Cell Line | 9-Azido-NeuAc Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference (for 9-azido-NeuAc) |
| Jurkat | 50 | 72 | >95 | [1] |
| LNCaP | 50 | 72 | >95 | [1] |
| A549 | Not Specified | 48 | No significant toxicity | [2] |
| HEK293 | Not Specified | 48 | No significant toxicity | [3] |
Note: The data in the table is for 9-azido-NeuAc, a structurally similar compound. It is recommended to perform a cytotoxicity assay specifically for this compound with your cell line of interest.
Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for metabolically labeling cultured cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture plates or flasks
Protocol:
-
Cell Culture: Culture the cells of interest to approximately 50-60% confluency.
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with the predetermined optimal concentration of this compound.
-
Labeling: Remove the existing medium and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient metabolic incorporation of this compound into the cell surface glycans. For some cell lines, longer incubation times (up to 7 days) may increase labeling efficiency.
-
Harvesting: After incubation, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution to avoid cleaving cell surface proteins. For suspension cells, pellet the cells by centrifugation.
-
Washing: Wash the cells two to three times with cold PBS to remove any unincorporated this compound. The labeled cells are now ready for downstream analysis.
Detection of Incorporated this compound by Flow Cytometry
This protocol describes the detection of cell surface amino groups using a fluorescent probe that reacts with primary amines, followed by analysis with flow cytometry.
Materials:
-
Metabolically labeled cells
-
Unlabeled control cells
-
PBS
-
NHS-ester functionalized fluorescent dye (e.g., NHS-fluorescein, NHS-Cy5)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Protocol:
-
Cell Preparation: After harvesting and washing, resuspend the metabolically labeled and control cells in PBS containing 1% BSA (staining buffer) at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the NHS-ester functionalized fluorescent dye to the cell suspension at a final concentration recommended by the manufacturer (typically 1-10 µg/mL).
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with staining buffer to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. Compare the fluorescence intensity of the this compound labeled cells to the unlabeled control cells.
Caption: Workflow for incorporating and detecting this compound.
Data Presentation
Table 1: Representative Cytotoxicity Data for Sialic Acid Analogs
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Peracetylated 3-fluorosialic acid derivatives | THP-1 | >32 (for most derivatives) | Flow cytometry-based inhibition | [4] |
| Ac4ManNAz | Jurkat | Not cytotoxic up to 200 µM | Coulter Counter | [2] |
| DBCO | A549 | >100 | Cell viability assay | [2] |
Note: The data presented are for various sialic acid analogs and related compounds. It is essential to perform a cytotoxicity study for this compound under your specific experimental conditions.
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the successful incorporation of this compound into the cell surface glycans of cultured mammalian cells. This metabolic glycoengineering approach opens up numerous possibilities for studying the roles of sialic acids in biological processes and for developing novel diagnostic and therapeutic strategies. By following these detailed procedures, researchers can effectively label cells with a bioorthogonal amino group, enabling a wide array of downstream applications. It is recommended to optimize the labeling conditions for each cell line to achieve the desired level of incorporation while maintaining high cell viability.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Glycoengineering with Unnatural Sialic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for the introduction of unnatural monosaccharide analogs into the glycan structures of living cells.[1] This process leverages the cell's own metabolic pathways to incorporate these modified sugars into glycoproteins and glycolipids.[2][3] One of the most widely used approaches in metabolic glycoengineering involves the use of unnatural sialic acid precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz).[4][5] The peracetylated form of the sugar enhances its cell permeability.[3][4] Once inside the cell, cytosolic esterases remove the acetyl groups, and the unnatural mannosamine analog enters the sialic acid biosynthetic pathway.[4][6] The resulting azido-sialic acid is then incorporated into cell surface sialoglycoconjugates.[4] The azide group serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of probes for visualization, identification, and tracking of glycans.[3][4] This is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][7] This methodology has broad applications in studying glycan dynamics, identifying disease-associated changes in glycosylation, cell tracking, and developing targeted drug delivery systems.[4][8]
Signaling and Experimental Workflow Diagrams
Caption: Metabolic incorporation of Ac4ManNAz into sialoglycans.
Caption: General workflow for metabolic glycoengineering with unnatural sialic acids.
Quantitative Data Summary
The efficiency of metabolic labeling can vary depending on the cell type, concentration of the unnatural sugar, and incubation time.[2] The following tables summarize representative quantitative data from the literature.
Table 1: Recommended Concentrations for Metabolic Labeling
| Unnatural Sugar | Cell Type | Recommended Concentration (µM) | Notes |
| Ac4ManNAz | Various Mammalian Cells | 10 - 50 | Higher concentrations (>50 µM) may affect cell proliferation and metabolism.[9] The optimal concentration should be determined empirically.[4] |
| Ac4ManNAz | Jurkat, HeLa, A549 | 25 - 75 | A common starting range for many cell lines.[10] |
| Ac4ManNAl | Jurkat | 50 | Showed higher incorporation efficiency than Ac4ManNAz in some studies.[11] |
Table 2: Representative Labeling Efficiencies
| Unnatural Sugar | Concentration (µM) | Incubation Time | Cell Type | Percentage of Labeled Sialic Acids (%) | Analytical Method |
| Ac4ManNAz | 50 | 3 days | Jurkat | ~35 | Mass Spectrometry[11] |
| Ac4ManNAl | 50 | 3 days | Jurkat | ~55 | Mass Spectrometry[11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
This protocol describes the general procedure for labeling cultured mammalian cells with the unnatural sialic acid precursor Ac4ManNAz.[2][4]
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)[2]
-
Complete cell culture medium
-
Ac4ManNAz
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10-50 mM).[4] Store the stock solution at -20°C.[4]
-
Cell Seeding: Seed the mammalian cells in a culture plate at a density that will allow for logarithmic growth during the incubation period.
-
Metabolic Labeling: On the day of the experiment, thaw the Ac4ManNAz stock solution.[2] Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[4][9] Remove the existing medium from the cells and wash once with PBS.[2] Add the Ac4ManNAz-containing medium to the cells.[2]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[4] The optimal incubation time should be determined empirically for each cell line.[4]
-
Washing: After incubation, gently aspirate the Ac4ManNAz-containing medium.[2] Wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido-sugar.[2][4] The cells are now ready for downstream detection and analysis.[4]
Protocol 2: Detection of Azide-Labeled Sialoglycans via Click Chemistry (Fluorescence Imaging)
This protocol describes the detection of azide-labeled glycans on fixed cells using a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe via SPAAC.[2]
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
Paraformaldehyde (PFA), 4% in PBS
-
DBCO-functionalized fluorescent probe (e.g., DBCO-AF488)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: After the final wash in Protocol 1, fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a staining solution of the DBCO-functionalized fluorescent probe in PBS at a final concentration of 10-20 µM.[2] Incubate the fixed cells with the staining solution for 1 hour at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS to remove the unbound probe.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI. Image the cells using a fluorescence microscope.[2]
Protocol 3: Detection and Enrichment of Azide-Labeled Sialoglycoproteins for Mass Spectrometry
This protocol outlines the general steps for the detection and enrichment of azide-labeled glycoproteins from cell lysates for subsequent proteomic analysis.[12]
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Biotinylated alkyne capture reagent (e.g., Alkyne-Biotin)
-
Click chemistry reaction components (e.g., copper (II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA for CuAAC)
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis: Harvest the washed, metabolically labeled cells and lyse them in an appropriate lysis buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a suitable assay (e.g., BCA assay).
-
Click Chemistry Reaction: To the cell lysate, add the biotinylated alkyne capture reagent and the click chemistry reaction components.[12] Incubate the reaction mixture to allow for the covalent ligation of the biotin tag to the azide-labeled glycoproteins.
-
Affinity Purification: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated glycoproteins.[12]
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured sialoglycoproteins from the beads using an appropriate elution buffer.[12]
-
Downstream Analysis: The enriched sialoglycoproteins can then be separated by SDS-PAGE for visualization or subjected to in-gel digestion and subsequent analysis by mass spectrometry to identify the labeled proteins.[12]
References
- 1. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. benchchem.com [benchchem.com]
- 5. N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) - CD Bioparticles [cd-bioparticles.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thno.org [thno.org]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Sialylation with 9-amino-NeuAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are terminal monosaccharides on glycan chains of glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses. The modification of sialic acid residues, such as at the C-9 position, offers a powerful tool for probing and modulating these interactions. The introduction of a 9-amino group on N-acetylneuraminic acid (9-amino-NeuAc) provides a unique functional handle for further chemical modifications, such as the attachment of fluorescent probes, biotin, or crosslinkers, enabling detailed studies of sialoglycan biology.
This document provides a comprehensive guide to the chemoenzymatic synthesis of 9-amino-sialylated glycoconjugates. The overall strategy involves a three-step process:
-
Chemical Synthesis of this compound: This is typically achieved through the synthesis of a 9-azido-NeuAc precursor, followed by reduction to the corresponding amine.
-
Enzymatic Synthesis of CMP-9-amino-NeuAc: The synthesized this compound is then activated to its cytidine monophosphate (CMP) derivative using a CMP-sialic acid synthetase (CSS).
-
Enzymatic Transfer to an Acceptor Glycan: Finally, the CMP-9-amino-NeuAc is transferred to a suitable acceptor glycoconjugate (e.g., a glycoprotein or oligosaccharide) by a sialyltransferase.
These application notes provide detailed protocols for each of these steps, along with methods for the purification and analysis of the final products. A one-pot, multi-enzyme approach is also described, which streamlines the synthesis of the sialylated glycoconjugate.
Data Presentation
Table 1: Reported Yields for Chemoenzymatic Sialylation with 9-Modified Sialic Acids
| Step | Modification | Precursor/Acceptor | Enzyme(s) | Reported Yield | Reference |
| Chemical Synthesis | 9-O-acetylation | Neu5Ac | Trimethylorthoacetate, p-TsOH | 92% | [1] |
| CMP-Sialic Acid Synthesis | 9-O-acetylation | 9-O-acetyl-Neu5Ac | CMP-sialic acid synthetase | Not specified | [1] |
| Enzymatic Sialylation | 9-O-acetylation | Asialofetuin | α2,6-Sialyltransferase | Not specified | [1] |
| Enzymatic Sialylation | 9-O-acetylation | Lactose | α2,3-Sialyltransferase | Good | [1] |
| Enzymatic Sialylation | 9-N-acylation | Disaccharide | Photobacterium α2,6-sialyltransferase | Good | [2] |
| One-pot Sialylation | 9-O-acetylation | Gal-β-(1→4)-GlcNAc-α-O-(CH₂)₃N₃ | 3-enzyme system | Not specified | [1] |
Note: Specific yield data for this compound sialylation is limited in the reviewed literature. The yields for the closely related 9-O-acetyl and 9-N-acyl derivatives are presented as a reference and suggest that high efficiency can be achieved. Optimization will be necessary for specific substrates.
Table 2: Kinetic Parameters of Sialyltransferases with a 9-Fluoresceinyl-NeuAc Derivative
| Sialyltransferase | Acceptor | Km (µM) for CMP-9-fluoresceinyl-NeuAc | Vmax (% of CMP-NeuAc) |
| Rat Liver α2,6-Sialyltransferase | Asialofetuin | 1.5 | 100 |
| Rat Liver α2,3-Sialyltransferase | Asialo-α1-acid glycoprotein | 3.0 | 50 |
| Porcine Submaxillary α2,6-Sialyltransferase (to GalNAc) | Asialo-ovine submaxillary mucin | 2.5 | 15 |
| Human Milk α2,3-Sialyltransferase | Lacto-N-tetraose | 4.0 | 25 |
| Bovine Brain α2,8-Sialyltransferase | Disialyl-ganglioside GD3 | 5.0 | 40 |
Data adapted from a study using a fluorescent derivative at the 9-position. These values indicate that modifications at the C-9 position are generally well-tolerated by various sialyltransferases, although kinetic parameters will vary with the specific modification and acceptor substrate.
Experimental Protocols
Protocol 1: Synthesis of 9-Azido-9-deoxy-N-acetylneuraminic acid (9-azido-NeuAc)
This protocol is adapted from methods for the synthesis of 9-O-acetylated sialic acids and provides a general guideline.
-
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Trimethylorthoacetate
-
Dimethyl sulfoxide (DMSO)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium azide (NaN₃)
-
Dowex 50W-X2 resin (H⁺ form)
-
Bio-Gel P-2 resin
-
Anhydrous solvents
-
-
Procedure for 9-O-acetylation (intermediate step, adapted): a. Dissolve Neu5Ac in anhydrous DMSO. b. Add trimethylorthoacetate and a catalytic amount of p-TsOH·H₂O. c. Stir the reaction at room temperature and monitor by TLC. d. Upon completion, purify the product by ion-exchange chromatography on Dowex 50W-X2 resin, followed by size-exclusion chromatography on Bio-Gel P-2. This yields 9-O-acetyl-Neu5Ac.[1]
-
Procedure for Azide Substitution (Conceptual):
-
This step requires a suitable starting material with a leaving group at the C-9 position, which can be synthesized from Neu5Ac through established carbohydrate chemistry protocols. a. Dissolve the 9-O-tosyl or 9-O-triflyl derivative of a protected Neu5Ac methyl ester in an appropriate solvent (e.g., DMF). b. Add an excess of sodium azide (NaN₃). c. Heat the reaction mixture and monitor by TLC. d. After completion, perform an aqueous workup and purify the product by silica gel chromatography. e. Deprotect the resulting 9-azido-NeuAc derivative to obtain 9-azido-NeuAc.
-
Protocol 2: Reduction of 9-azido-NeuAc to this compound
-
Materials:
-
9-azido-NeuAc
-
Triphenylphosphine (PPh₃) or Hydrogen sulfide (H₂S) or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Appropriate solvents (e.g., THF, water, pyridine)
-
-
Procedure (Staudinger Reduction): a. Dissolve 9-azido-NeuAc in a mixture of THF and water. b. Add an excess of triphenylphosphine. c. Stir the reaction at room temperature overnight. d. Monitor the reaction by TLC or mass spectrometry. e. Upon completion, concentrate the reaction mixture and purify the this compound by ion-exchange chromatography.
Protocol 3: Enzymatic Synthesis of CMP-9-amino-NeuAc
-
Materials:
-
This compound
-
Cytidine-5'-triphosphate (CTP)
-
Recombinant CMP-sialic acid synthetase (CSS) from Neisseria meningitidis
-
Inorganic pyrophosphatase
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
Magnesium chloride (MgCl₂)
-
Bio-Gel P-2 resin (extra fine)
-
-
Procedure: a. In a reaction vessel, dissolve this compound and CTP in Tris-HCl buffer containing MgCl₂. b. Add CMP-sialic acid synthetase and inorganic pyrophosphatase. c. Incubate the reaction at 37°C. d. Monitor the formation of CMP-9-amino-NeuAc by HPLC or TLC. e. Upon completion, purify the CMP-9-amino-NeuAc by size-exclusion chromatography on a Bio-Gel P-2 column.[1]
Protocol 4: Enzymatic Sialylation of a Glycoprotein Acceptor
-
Materials:
-
CMP-9-amino-NeuAc (from Protocol 3)
-
Acceptor glycoprotein (e.g., asialofetuin)
-
Recombinant sialyltransferase (e.g., rat α2,6-sialyltransferase or Photobacterium damsela α2,6-sialyltransferase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, or as recommended for the specific sialyltransferase)
-
Bovine serum albumin (BSA) (optional, to stabilize the enzyme)
-
Alkaline phosphatase (optional, to degrade byproduct CMP and drive the reaction forward)
-
-
Procedure: a. In a reaction vessel, dissolve the acceptor glycoprotein and CMP-9-amino-NeuAc in the reaction buffer. b. Add the sialyltransferase and, if desired, BSA and alkaline phosphatase. c. Incubate the reaction at 37°C. d. Monitor the progress of the sialylation reaction by SDS-PAGE (observing the mobility shift of the glycoprotein) and/or mass spectrometry. e. When the reaction is complete, the sialylated glycoprotein can be purified by size-exclusion chromatography or affinity chromatography to remove the enzymes and other small molecules.
Protocol 5: One-Pot, Multi-Enzyme Sialylation
This protocol combines the synthesis of CMP-9-amino-NeuAc and its transfer to an acceptor in a single reaction vessel.
-
Materials:
-
This compound
-
CTP
-
Acceptor glycoconjugate
-
CMP-sialic acid synthetase (CSS)
-
Sialyltransferase
-
Inorganic pyrophosphatase
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂)
-
-
Procedure: a. Combine this compound, CTP, and the acceptor glycoconjugate in the reaction buffer. b. Add the three enzymes: CSS, sialyltransferase, and inorganic pyrophosphatase. c. Incubate the mixture at 37°C with gentle agitation. d. Monitor the reaction by an appropriate method (e.g., HPLC, mass spectrometry). e. Purify the final 9-amino-sialylated product as described in Protocol 4.
Mandatory Visualization
Caption: Workflow for the chemoenzymatic synthesis of 9-amino-sialylated glycoconjugates.
Caption: Probing Siglec-9 signaling with 9-amino-sialylated glycans.[3]
References
- 1. Expression of ligands for Siglec-8 and Siglec-9 in human airways and airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of the sialic acid/Siglec-9 axis improves antibody-mediated neutrophil cytotoxicity towards tumor cells [frontiersin.org]
Application Notes: Fluorescent Labeling of Cells Using 9-Amino-NeuAc Analogs
Introduction
The selective visualization of cellular components is a cornerstone of modern biological research. Metabolic glycoengineering, coupled with bioorthogonal chemistry, offers a powerful strategy for fluorescently labeling specific classes of biomolecules, such as sialoglycans, in living systems. This approach utilizes the cell's own metabolic pathways to incorporate unnatural sugar analogs, bearing a bioorthogonal chemical reporter like an azide group, into the glycan structures of cell surface proteins and lipids. Subsequent reaction with a fluorescent probe via "click chemistry" enables the specific and efficient labeling of these molecules for imaging and analysis.[1][2][3]
This document provides detailed protocols for the fluorescent labeling of cells using 9-azido-N-acetylneuraminic acid (9-Azido-NeuAc) analogs, a key method for studying the distribution and dynamics of sialoglycans. The primary analog discussed is tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a cell-permeable precursor that is metabolized to the corresponding 9-azido sialic acid.[1][4]
Principle of the Method
The labeling strategy involves a two-step process:
-
Metabolic Incorporation: Cells are incubated with a peracetylated 9-azido-mannosamine analog (e.g., Ac4ManNAz). This analog is taken up by the cells and processed through the sialic acid biosynthetic pathway, resulting in the incorporation of 9-azido-sialic acid into cell surface sialoglycoconjugates.[3][4]
-
Bioorthogonal Ligation: The azide-modified glycans on the cell surface are then covalently labeled with a fluorescent probe containing a complementary reactive group, most commonly a cyclooctyne derivative such as dibenzocyclooctyne (DBCO), via a copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1][3][5] This reaction is highly specific and biocompatible, allowing for efficient labeling in living cells.[3]
Workflow for Fluorescent Labeling of Sialoglycans
Caption: Workflow of metabolic glycoengineering and fluorescent labeling.
Experimental Protocols
Protocol 1: In Vitro Fluorescent Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with Ac4ManNAz and a fluorescent probe.
Materials:
-
Mammalian cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips for microscopy, or a larger flask for flow cytometry) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2).
-
-
Fluorescent Labeling:
-
Prepare a stock solution of the DBCO-conjugated fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in complete culture medium to a final concentration of 10-50 µM.
-
Remove the Ac4ManNAz-containing medium from the cells and wash once with PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Fixation (for microscopy):
-
Remove the labeling solution and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: In Vivo Fluorescent Labeling in a Mouse Model
This protocol outlines a general approach for in vivo labeling of sialoglycans in a mouse model, for instance, in a tumor xenograft model.
Materials:
-
Mouse model (e.g., tumor-bearing nude mice)
-
Liposome-encapsulated 9-azido sialic acid (LP-9AzSia) or Ac4ManNAz
-
DBCO-conjugated near-infrared (NIR) fluorophore (e.g., DBCO-Cy5)
-
Vehicle control (e.g., 70% DMSO)
-
In vivo imaging system
Procedure:
-
Metabolic Labeling:
-
Administer LP-9AzSia, Ac4ManNAz, or a vehicle control to the mice daily for 7 days. Administration can be via intravenous or intraperitoneal injection.
-
-
Fluorescent Probe Injection:
-
On day 8, intravenously inject the DBCO-conjugated NIR fluorophore (e.g., 0.14 nmol/g DBCO-Cy5).[5]
-
-
In Vivo Imaging:
-
After a suitable incubation period (e.g., 3 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.[5]
-
-
Ex Vivo Analysis (Optional):
-
After imaging, euthanize the mice and harvest organs of interest (e.g., tumor, brain).
-
Image the harvested tissues to confirm the localization of the fluorescent signal.
-
Data Presentation
Table 1: Comparison of In Vivo Labeling Efficiency
| Treatment Group | Mean Brain Signal-to-Background Ratio (BBR) ± SD | Statistical Significance (vs. Control) |
| LP-9AzSia | 3.5 ± 0.4 | P < 0.01 |
| 9AzSia | 1.8 ± 0.3 | Not Significant |
| LP | 1.2 ± 0.2 | Not Significant |
| Ac4ManNAz | 2.5 ± 0.3 | P < 0.01 |
| 70% DMSO (Control) | 1.1 ± 0.2 | - |
Data adapted from a study on in vivo metabolic labeling of sialoglycans in the mouse brain.[5]
Table 2: In Vitro Labeling of Different Cell Lines with DCL-AAM followed by DBCO-Cy5
| Cell Line | Cell Type | Observed Cy5 Fluorescence Intensity |
| LS174T | Colon Cancer | Strong |
| 4T1 | Metastatic Breast Cancer | Strong |
| MCF-7 | Breast Cancer | Strong |
| HepG2 | Liver Cancer | Strong |
| MCF-10A | Non-tumorigenic Breast Epithelial | Low |
| HBEC-5i | Bronchial Epithelial | Low |
| IMR-90 | Fetal Lung Fibroblast | Low |
Data summarized from a study on cancer-selective labeling.[6]
Signaling Pathways and Logical Relationships
Sialic Acid Biosynthetic Pathway and Incorporation of 9-Azido-NeuAc Analogs
Caption: Metabolic pathway for the incorporation of Ac4ManNAz.
The use of 9-Amino-NeuAc analogs for fluorescent labeling of cells is a robust and versatile technique that has found broad applications in glycobiology.[7] It allows for the specific visualization of sialoglycans in both fixed and living cells, as well as in whole organisms. The detailed protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in applying this powerful technology to their studies. The ability to selectively label and track sialoglycans can provide valuable insights into their roles in various physiological and pathological processes, including cancer progression and immune regulation.[2][6]
References
- 1. thno.org [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes: 9-Amino-NeuAc Derivatives for Targeted Liposomal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Active targeting represents a key strategy in advanced drug delivery to enhance therapeutic efficacy while minimizing off-target side effects. This is achieved by functionalizing drug carriers, such as liposomes, with ligands that bind to specific receptors overexpressed on target cells. Sialic acid-binding immunoglobulin-like lectins (Siglecs) have emerged as promising targets, particularly on immune and cancer cells.[1][2] This document details the application of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) derivatives, specifically 9-N-biphenylcarboxyl-NeuAc (BPC-NeuAc), as targeting moieties on liposomes for the directed delivery of therapeutics to cells expressing Siglec receptors, such as CD22 on B-cell lymphoma.[3][4]
Mechanism of Targeting
The targeting strategy relies on the specific molecular recognition between the sialic acid-based ligand on the liposome surface and Siglec receptors on the target cell. Many types of cancer cells exhibit hypersialylation, presenting an abundance of sialic acid-containing glycans that can be engaged by Siglecs.[4]
CD22 (Siglec-2) is a B-cell specific receptor that plays a role in tempering immune responses and is a clinical target for B-cell malignancies.[1] High-affinity synthetic glycan ligands, such as BPC-NeuAc, can be incorporated onto the surface of PEGylated liposomes.[3] When these liposomes are introduced systemically, the BPC-NeuAc ligand selectively binds to the CD22 receptor on B-lymphoma cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the liposome and its therapeutic payload directly into the target cell, thereby increasing the intracellular drug concentration and enhancing cytotoxicity.[3][5]
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Sialic acid-decorated liposomes enhance the anti-cancer efficacy of docetaxel in tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fate of Sialic Acid and PEG Modified Epirubicin Liposomes in Aged versus Young Cells and Tumor Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting 9-Amino-NeuAc Incorporation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the analytical techniques used to detect the incorporation of 9-amino-N-acetylneuraminic acid (9-Amino-NeuAc) into cellular glycans. The primary method involves the metabolic labeling of cells with an azido-sugar precursor, N-azidoacetylmannosamine (Ac4ManNAz), which is intracellularly converted to N-azidoacetylneuraminic acid (Neu5Az) and subsequently incorporated into glycoproteins and glycolipids. The azide group serves as a bioorthogonal handle for detection via chemical ligation reactions.
Metabolic Incorporation Pathway
The metabolic incorporation of Ac4ManNAz into sialoglycans follows the cell's natural sialic acid biosynthesis pathway. Exogenously supplied peracetylated Ac4ManNAz (Ac4ManNAz) readily crosses the cell membrane. Inside the cell, cytosolic esterases remove the acetyl groups, yielding ManNAz. ManNAz is then converted to SiaNAz in the cytosol and transported to the nucleus for activation with cytidine monophosphate (CMP) to form CMP-SiaNAz.[1] Finally, sialyltransferases in the Golgi apparatus incorporate SiaNAz into glycans.[1][2]
Detection Method 1: Staudinger Ligation
The Staudinger ligation is a highly specific reaction between an azide and a phosphine, forming a stable amide bond.[3][4] This bioorthogonal reaction is well-suited for biological systems as it proceeds under mild, aqueous conditions without the need for a catalyst.[5][6] For detection of SiaNAz incorporation, cells are treated with a phosphine-conjugated probe, such as phosphine-FLAG or phosphine-biotin.[7]
Experimental Workflow: Staudinger Ligation
Protocol: Staudinger Ligation for Western Blot Detection
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with 40 µM Ac4ManNAz in the culture medium for 72 hours.[5]
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated Ac4ManNAz.
-
-
Staudinger Ligation:
-
Prepare a solution of a phosphine-FLAG probe in PBS.
-
Incubate the labeled cells with the phosphine-FLAG solution for 1-2 hours at room temperature.
-
Wash the cells three times with PBS to remove the excess probe.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with an anti-FLAG antibody.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Detection Method 2: Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Click chemistry, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a rapid and efficient method for labeling azide-modified biomolecules.[8] This reaction involves the formation of a stable triazole linkage between the azide group on SiaNAz and an alkyne-containing probe.
Experimental Workflow: CuAAC
Protocol: CuAAC for Fluorescence Microscopy
-
Metabolic Labeling:
-
Follow the same procedure as for Staudinger ligation (Section 2.2.1, step 1).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, this may include:
-
An alkyne-fluorophore probe.
-
A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an appropriate mounting medium, potentially containing a nuclear counterstain like DAPI.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Detection Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantification of sialic acids. This method typically involves the release of sialic acids from glycoproteins by mild acid hydrolysis, followed by derivatization with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent separation and detection by reversed-phase HPLC with fluorescence detection.[9][10][11][12][13]
Experimental Workflow: HPLC Analysis
Protocol: HPLC Quantification of Sialic Acids
-
Sample Preparation and Hydrolysis:
-
Isolate glycoproteins from cell lysates or use the total cell lysate.
-
Perform mild acid hydrolysis by incubating the sample in 2 M acetic acid for 2 hours at 80°C to release sialic acids.[9]
-
-
DMB Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile:methanol:water.[9][11]
-
Detect the DMB-labeled sialic acids using a fluorescence detector with excitation at approximately 373 nm and emission at approximately 448 nm.[11]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of derivatized Neu5Ac and Neu5Az.
-
Quantify the amount of incorporated Neu5Az in the sample by comparing the peak area to the standard curve.
-
Quantitative Data Summary
| Analytical Technique | Parameter | Value | Reference(s) |
| HPLC with Fluorescence Detection | |||
| Detection Limit (Neu5Ac) | ~3 pmol on column | [14] | |
| Linear Range | 15 to 160 pmol on column | [14] | |
| Retention Time Precision | < 0.13% RSD | [14] | |
| Peak Area Precision | < 3% RSD | [14] | |
| HPLC with DMB Derivatization | |||
| Limit of Detection (LOD) | 7 pg | [15] | |
| Limit of Quantification (LOQ) | 20 pg | [15] | |
| Mass Spectrometry (Supramolecular) | |||
| Quantification Limit (Neu5Gc) | sub-picomolar | [16] | |
| Colorimetric Assay | |||
| Limit of Quantification (LOQ) | 50.1 ± 34.7 µg/mL | [17] | |
| Fluorometric Assay | |||
| Limit of Quantification (LOQ) | 6.44 ± 3.63 µg/mL | [17] |
Note: The quantitative data presented are derived from studies that may have used different specific sialic acids (e.g., Neu5Ac, Neu5Gc) for establishing performance metrics. These values provide a general reference for the expected performance of the analytical methods. RSD refers to Relative Standard Deviation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmm.ucsd.edu [cmm.ucsd.edu]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. ludger.com [ludger.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Accurate Quantification of N-Glycolylneuraminic Acid in Therapeutic Proteins Using Supramolecular Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Sialic Acid Interactions using 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. These terminal sugars play a critical role in a vast array of biological processes, including cell-cell recognition, cell adhesion, and immune responses. The interactions between sialic acids and sialic acid-binding proteins (lectins), such as selectins, siglecs, and viral hemagglutinins, are pivotal in both physiological and pathological events.
9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a chemically modified analogue of the most common sialic acid in humans, N-acetylneuraminic acid (NeuAc). The substitution of the hydroxyl group at the C-9 position with an amino group provides a versatile chemical handle for various biochemical and cell biological applications. This functional group can be used for conjugation to probes, surfaces, or therapeutic agents, making this compound an invaluable tool for elucidating the intricacies of protein-sialic acid interactions.
These application notes provide a comprehensive overview of the utility of this compound and detailed protocols for its application in studying protein-sialic acid interactions.
Chemoenzymatic Synthesis of this compound
The synthesis of this compound can be achieved through a chemoenzymatic approach, starting from the more readily available N-acetylmannosamine (ManNAc) or N-acetylglucosamine (GlcNAc). A common strategy involves the synthesis of a 9-azido-NeuAc precursor followed by reduction to the amine.
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
N-acetylmannosamine (ManNAc)
-
Pyruvic acid
-
N-acetylneuraminic acid aldolase (NeuAc aldolase)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water
-
Trifluoroacetic acid (TFA)
-
Dowex 50WX8 resin (H⁺ form)
-
Purification columns (Silica gel, Size-exclusion chromatography)
Procedure:
-
Synthesis of 9-Azido-N-acetylneuraminic acid (9-Azido-NeuAc):
-
Step 1a: Enzymatic synthesis of NeuAc. React ManNAc with pyruvic acid in the presence of NeuAc aldolase to produce N-acetylneuraminic acid.
-
Step 1b: Protection of carboxyl and hydroxyl groups. Protect the carboxylic acid and hydroxyl groups of NeuAc using standard protecting group chemistry (e.g., esterification and silylation).
-
Step 1c: Azidation at C-9. Treat the protected NeuAc with a source of azide, such as sodium azide in the presence of triphenylphosphine and carbon tetrabromide (Appel reaction conditions), to replace the C-9 hydroxyl group with an azide group.
-
Step 1d: Deprotection. Remove the protecting groups to yield 9-Azido-NeuAc. Purify by silica gel chromatography.
-
-
Reduction of 9-Azido-NeuAc to this compound:
-
Step 2a: Staudinger Reduction. Dissolve the purified 9-Azido-NeuAc in a suitable solvent (e.g., THF/water). Add triphenylphosphine and stir at room temperature. The azide will be reduced to the amine.
-
Step 2b: Purification. Purify the resulting this compound using ion-exchange chromatography (Dowex 50WX8, H⁺ form) followed by size-exclusion chromatography to remove salts and any remaining impurities. Lyophilize the pure fractions to obtain this compound as a white solid.
-
Application 1: Metabolic Labeling of Cell Surface Sialoglycans
This compound can be metabolically incorporated into the glycan chains of living cells. Once displayed on the cell surface, the amino group can be chemoselectively ligated to a variety of probes for visualization, enrichment, or functional studies.
Protocol 2: Metabolic Labeling of Cells with this compound and Subsequent Biotinylation
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
This compound
-
NHS-biotin (or other amine-reactive probes)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Streptavidin-conjugated beads or fluorescently labeled streptavidin
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Supplement the cell culture medium with this compound to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the amino-sugar into cell surface glycans.
-
-
Cell Surface Labeling with Biotin:
-
Gently wash the cells three times with cold PBS to remove unincorporated this compound.
-
Prepare a fresh solution of NHS-biotin in PBS at a concentration of 1-2 mM.
-
Incubate the cells with the NHS-biotin solution for 30 minutes at 4°C to label the cell surface amino groups.
-
Quench the reaction by washing the cells three times with PBS containing 100 mM glycine.
-
-
Analysis of Labeled Cells:
-
Flow Cytometry: Resuspend the cells in PBS and stain with a fluorescently labeled streptavidin conjugate. Analyze the cells by flow cytometry to quantify the extent of labeling.
-
Fluorescence Microscopy: Seed cells on coverslips for metabolic labeling. After biotinylation, fix the cells, permeabilize (optional), and stain with fluorescently labeled streptavidin. Image the cells using a fluorescence microscope.
-
Western Blot Analysis: Lyse the labeled cells and perform a pull-down of biotinylated glycoproteins using streptavidin-conjugated beads. Elute the bound proteins and analyze by SDS-PAGE and Western blotting using antibodies against specific glycoproteins of interest.
-
Application 2: Glycan Microarray Fabrication and Analysis
The primary amine of this compound allows for its direct covalent immobilization onto NHS-activated glass slides, facilitating the creation of glycan microarrays to probe the binding specificity of sialic acid-binding proteins.
Protocol 3: Fabrication and Interrogation of a this compound-Containing Glycan Microarray
Materials:
-
This compound and other amine-terminated glycans (for comparison)
-
NHS-activated microarray glass slides
-
Microarray printer
-
Printing buffer (e.g., 300 mM phosphate buffer, pH 8.5)
-
Blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Fluorescently labeled sialic acid-binding protein of interest (e.g., lectin, antibody)
-
Microarray scanner
Procedure:
-
Microarray Printing:
-
Dissolve this compound and other control glycans in printing buffer to a final concentration of 100 µM.
-
Print the glycan solutions onto NHS-activated glass slides using a microarrayer. Print each glycan in multiple replicates.
-
Incubate the slides in a humid chamber at room temperature for 1-2 hours to allow for efficient covalent coupling.
-
-
Blocking and Washing:
-
Block the remaining active NHS esters on the slide surface by incubating with blocking buffer for 1 hour at room temperature.
-
Wash the slides extensively with PBST and then with water.
-
Dry the slides by centrifugation or under a stream of nitrogen.
-
-
Protein Binding Assay:
-
Prepare a solution of the fluorescently labeled protein of interest in a suitable binding buffer (e.g., PBST with 1% BSA).
-
Apply the protein solution to the glycan microarray and incubate in a humid chamber for 1 hour at room temperature.
-
Wash the slide thoroughly with PBST to remove unbound protein.
-
Dry the slide.
-
-
Data Acquisition and Analysis:
-
Scan the microarray slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths.
-
Quantify the fluorescence intensity of each spot using microarray analysis software.
-
Analyze the data to determine the binding specificity of the protein for this compound compared to other glycans on the array.
-
Application 3: Biophysical Characterization of Protein-Sialic Acid Interactions
This compound can be used as a ligand in various biophysical techniques to quantify the binding affinity and thermodynamics of its interaction with sialic acid-binding proteins.
Quantitative Binding Affinity Data
While specific binding affinity data for this compound is not extensively available in the public domain, the following table summarizes known dissociation constants (Kd) for the parent molecule, N-acetylneuraminic acid (NeuAc), and other derivatives with various sialic acid-binding proteins for comparative purposes. The protocols provided below can be used to determine the Kd for this compound.
| Sialic Acid-Binding Protein | Ligand | Binding Affinity (Kd) | Technique |
| Siglec-9 | α2,6-Sialyllactose | ~1.6 mM | NMR |
| Siglec-9 | BTCNeu5Ac-α2,6-Sialyllactose | 54 µM | NMR |
| Influenza Hemagglutinin (H3) | α2,6-Sialyllactose | 2.1 mM | NMR |
| Influenza Hemagglutinin (H3) | α2,3-Sialyllactose | 3.2 mM | NMR |
Note: This table provides representative data. Actual affinities can vary depending on the specific protein, glycan linkage, and experimental conditions.
Protocols for Biophysical Analysis
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shift Perturbation (CSP)
Materials:
-
¹⁵N-labeled protein of interest
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-200 µM in NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
Titration: Prepare a concentrated stock solution of this compound in the same NMR buffer. Add small aliquots of the this compound stock solution to the protein sample.
-
Acquire Spectra: After each addition of this compound, record another 2D ¹H-¹⁵N HSQC spectrum.
-
Data Analysis:
-
Overlay the spectra and identify the amide peaks that shift upon addition of this compound. These residues are likely in or near the binding site.
-
Calculate the weighted chemical shift difference (Δδ) for each residue at each titration point.
-
Plot the chemical shift perturbations as a function of the molar ratio of ligand to protein.
-
Fit the binding isotherms to an appropriate binding model to determine the dissociation constant (Kd).
-
Protocol 5: X-ray Crystallography - Co-crystallization
Materials:
-
Purified protein of interest
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Procedure:
-
Complex Formation: Mix the purified protein with a 5- to 10-fold molar excess of this compound. Incubate on ice for at least 30 minutes to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using the protein-ligand complex with various crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Process the data and solve the crystal structure of the protein-9-Amino-NeuAc complex by molecular replacement.
-
Refine the structure and analyze the interactions between the protein and this compound in the binding site.
-
Protocol 6: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (NHS, EDC)
-
Protein of interest (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the protein of interest onto the sensor chip surface via amine coupling.
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject the this compound solutions over the immobilized protein surface at a constant flow rate.
-
Data Collection: Record the sensorgrams, which show the change in response units (RU) over time, reflecting the binding and dissociation of this compound.
-
Data Analysis:
-
Fit the kinetic data from the association and dissociation phases to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
-
Alternatively, perform an equilibrium analysis by plotting the steady-state binding response against the analyte concentration and fitting the data to determine the Kd.
-
Protocol 7: Isothermal Titration Calorimetry (ITC)
Materials:
-
ITC instrument
-
Purified protein of interest
-
This compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the protein and this compound extensively against the same buffer to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load a concentrated solution of this compound (e.g., 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of injections of this compound into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Kₐ), from which the dissociation constant (Kd = 1/Kₐ) and Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context of protein-sialic acid interactions is crucial for understanding their functional consequences. Below are diagrams of relevant signaling pathways and a typical experimental workflow for studying these interactions using this compound.
Caption: Inhibitory signaling pathway of Siglecs.
Caption: Influenza virus entry pathway.
Caption: Experimental workflow using this compound.
Application Notes and Protocols: Creating Sialic Acid Analogs for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation and application of sialic acid analogs in drug delivery systems. Sialic acid, a terminal monosaccharide on the glycans of all vertebrate cells, plays a crucial role in cellular recognition, communication, and immune modulation.[1] Its overexpression on the surface of cancer cells is a hallmark of malignancy and contributes to immune evasion, making it an attractive target for drug delivery.[2][3] By utilizing sialic acid analogs, researchers can develop sophisticated drug delivery systems with enhanced tumor targeting, prolonged circulation times, and improved therapeutic efficacy.[4][5][6]
Introduction to Sialic Acid-Targeted Drug Delivery
Sialic acid-mediated targeting leverages the overexpression of sialic acid-binding receptors, such as selectins and sialic acid-binding immunoglobulin-like lectins (Siglecs), on cancer cells and tumor-associated immune cells.[7][8] Modification of drug carriers like nanoparticles and liposomes with sialic acid or its analogs can facilitate active targeting to the tumor microenvironment.[2][5] Furthermore, the "self" marker characteristic of sialic acid can help drug delivery systems evade clearance by the reticuloendothelial system (RES), leading to longer circulation times.[5]
Metabolic glycoengineering (MGE) is a powerful technique to introduce sialic acid analogs into the glycocalyx of living cells.[9][10] This is achieved by providing cells with unnatural precursor sugars, such as N-acetyl-D-mannosamine (ManNAc) analogs, which are then metabolically converted and incorporated into cell surface glycans.[4][9][11] This approach allows for the introduction of bioorthogonal functional groups (e.g., azides, alkynes, thiols) onto the cell surface, enabling subsequent conjugation of therapeutic agents.[12]
Key Applications of Sialic Acid Analogs in Drug Delivery
-
Active Tumor Targeting: Sialic acid-functionalized drug carriers can bind to overexpressed receptors on cancer cells, leading to enhanced cellular uptake and targeted drug delivery.[13][[“]]
-
Immune System Evasion: The "self" recognition of sialic acid helps nanoparticles avoid phagocytosis by macrophages, prolonging their systemic circulation.[5][15]
-
Modulation of the Tumor Microenvironment: Targeting Siglec receptors on immune cells within the tumor microenvironment can help to overcome immunosuppression.[7]
-
Brain Targeting: Sialic acid-modified nanoparticles have shown potential for crossing the blood-brain barrier.[6]
-
Antibody-Drug Conjugates (ADCs): Sialic acid residues on antibodies can be engineered to create sites for specific drug conjugation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on sialic acid analog-based drug delivery systems.
Table 1: Drug Loading and Physicochemical Properties of Sialic Acid-Modified Liposomes
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DTX-CL | Docetaxel | < 100 | Uniform | Negative | > 95% | [16] |
| DTX-PL | Docetaxel | < 100 | Uniform | Negative | > 95% | [16] |
| DTX-SAPL | Docetaxel | < 100 | Uniform | Negative | > 95% | [16] |
| DP-SALs (Large) | Dexamethasone Palmitate | 300.2 ± 5.5 | - | - | - | [17] |
| DP-SALs (Medium) | Dexamethasone Palmitate | 150.3 ± 4.3 | - | - | - | [17] |
| DP-SALs (Small) | Dexamethasone Palmitate | 75.0 ± 3.9 | - | - | - | [17] |
Table 2: Cellular Uptake of Sialic Acid-Modified Nanoparticles
| Nanoparticle Type | Cell Line | Incubation Time (h) | Cellular Uptake (relative to control) | Measurement Method | Reference |
| Unmodified AuNPs | RAW264.7 (macrophage) | 24 | High | Darkfield Microscopy, ICP-MS | [5][15] |
| Sialic acid/mPEG AuNPs | RAW264.7 (macrophage) | 24 | Reduced | Darkfield Microscopy, ICP-MS | [5][15] |
| NH₂-PEG AuNPs | RAW264.7 (macrophage) | 24 | Higher than negatively charged and neutral AuNPs | ICP-MS | [5] |
| COOH-PEG AuNPs | RAW264.7 (macrophage) | 24 | Lower than positively charged AuNPs | ICP-MS | [5] |
| mPEG AuNPs | RAW264.7 (macrophage) | 24 | Lower than positively charged AuNPs | ICP-MS | [5] |
| DOX@PLGA/Dil NPs | A549 (lung cancer) | - | Increased | Flow Cytometry | [13] |
| DOX@PLGA/Dil NPs + SA | A549 (lung cancer) | - | Further Increased | Flow Cytometry | [13] |
Table 3: In Vivo Performance of Sialic Acid-Targeted Drug Delivery Systems
| Formulation | Animal Model | Key Finding | Reference |
| Double targeted Nps (similopioid peptide and SA) | Mice | 6% of injected dose localized in the CNS over 24h. | [6] |
| DOX-SAL (Sialic acid-modified liposomal doxorubicin) | B16F10 tumor-bearing mice | Combination with aPD-1 mAb almost completely eliminated tumors. | [18] |
| DOX-SAL | 4T1 tumor-bearing mice | Combination with aPD-1 mAb efficiently inhibited tumor growth. | [18] |
| Anti-TENB2 ADC | LuCap96.1 (prostate cancer patient-derived xenograft) | Effective tumor growth inhibition. | [19] |
| SA-modified liposomal DOX | Tumor-bearing mice | Greater tumor-targeting ability and stronger tumor treatment efficacy. | [20] |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Modified N-Acetylmannosamine (ManNAc) Analog (Ac₅ManNTGc)
This protocol describes the synthesis of a peracetylated ManNAc analog containing a pendant acetylthio- group, which can be metabolically incorporated into cell surface sialic acids to display thiol functionalities. The synthesis is a five-step process starting from commercially available D-mannosamine hydrochloride.[4]
Materials:
-
D-mannosamine hydrochloride
-
Anhydrous methanol
-
Sodium methoxide
-
Acetic anhydride
-
Pyridine
-
Thioacetic acid
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
N-acetylation of D-mannosamine: Dissolve D-mannosamine hydrochloride in anhydrous methanol and treat with sodium methoxide followed by acetic anhydride to yield N-acetyl-D-mannosamine (ManNAc).
-
Per-O-acetylation: Treat the resulting ManNAc with acetic anhydride in pyridine to protect all hydroxyl groups with acetyl groups, yielding per-O-acetylated ManNAc.
-
Selective deprotection of the primary hydroxyl group: Utilize a specific enzymatic or chemical method to selectively remove the acetyl group at the C6 position.
-
Mitsunobu reaction for thiol introduction: React the C6-hydroxyl group with thioacetic acid in the presence of TPP and DIAD in anhydrous DCM. This step introduces the acetylthio- group at the C6 position.
-
Final N-acylation: Acylate the amino group to complete the synthesis of Ac₅ManNTGc.
-
Purification: Purify the final product by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The synthesis can be completed in approximately 2-3 weeks.[4]
Protocol 2: Metabolic Glycoengineering of Cancer Cells with a ManNAc Analog
This protocol outlines the general procedure for introducing non-natural sialic acids onto the surface of cancer cells using a ManNAc analog.[9][21]
Materials:
-
Cancer cell line of interest (e.g., Jurkat, A549)
-
Complete cell culture medium
-
ManNAc analog (e.g., Ac₅ManNTGc, or an azide-modified analog)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Flow cytometer
-
Fluorescently labeled probe that reacts with the introduced functional group (e.g., a maleimide-dye for thiols, or a DBCO-dye for azides)
Procedure:
-
Cell Culture: Culture the cancer cells in their recommended complete medium to the desired confluency.
-
Incubation with ManNAc Analog:
-
Prepare a stock solution of the ManNAc analog in a suitable solvent (e.g., DMSO or sterile PBS).
-
Add the ManNAc analog to the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate the cells with the analog for 24-72 hours. The incubation time should be optimized for the specific cell line and analog.
-
-
Cell Viability Assessment: After incubation, assess the cytotoxicity of the ManNAc analog using a standard cell viability assay to ensure that the treatment is not toxic to the cells.
-
Detection of Analog Incorporation (Flow Cytometry):
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a labeling buffer.
-
Add the fluorescently labeled probe that specifically reacts with the functional group introduced by the ManNAc analog.
-
Incubate under appropriate conditions (e.g., 30-60 minutes at room temperature).
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the level of analog incorporation.
-
Protocol 3: Preparation of Sialic Acid-Conjugated Liposomes
This protocol describes the preparation of docetaxel-loaded liposomes with a surface modification of a sialic acid-polyethylene glycol conjugate.[16]
Materials:
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-PEG₂₀₀₀
-
DSPE-PEG₂₀₀₀-SA (sialic acid conjugate)
-
Docetaxel (DTX)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve SPC, cholesterol, and either DSPE-PEG₂₀₀₀ (for control liposomes) or a mixture of DSPE-PEG₂₀₀₀ and DSPE-PEG₂₀₀₀-SA in a chloroform/methanol mixture in a round-bottom flask.
-
Add the drug (DTX) to the lipid solution.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process reduces the size of the liposomes and produces unilamellar vesicles with a more uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug encapsulation efficiency (%) by disrupting the liposomes with a suitable solvent and measuring the drug concentration using a technique like HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the creation and application of sialic acid analogs in drug delivery.
Caption: Metabolic Glycoengineering (MGE) with ManNAc Analogs.
Caption: Siglec-Mediated Immune Suppression and Therapeutic Targeting.
Caption: Workflow for Developing Sialic Acid-Targeted Drug Delivery Systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic Acid—Modified Nanoparticles—New Approaches in the Glioma Management—Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Sialic Acid-coated Nanoparticles for Targeting Cancer and Efficient Evasion of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialic acid and glycopeptides conjugated PLGA nanoparticles for central nervous system targeting: In vivo pharmacological evidence and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 8. Siglec-7 - Glycopedia [glycopedia.eu]
- 9. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. Sialic acid-decorated liposomes enhance the anti-cancer efficacy of docetaxel in tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sialic Acid Conjugate-Modified Liposomal Dexamethasone Palmitate Targeting Neutrophils for Rheumatoid Arthritis Therapy: Influence of Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sialic acid conjugate-modified liposomal platform modulates immunosuppressive tumor microenvironment in multiple ways for improved immune checkpoint blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Sialic acid-conjugate modified liposomes targeting neutrophils for improved tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of 9-Amino-NeuAc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the metabolic incorporation of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into cellular glycans?
A1: this compound is a synthetic derivative of N-acetylneuraminic acid (NeuAc), a common sialic acid. It is designed for metabolic glycoengineering. The incorporation process begins with its uptake by the cell, after which it enters the sialic acid biosynthetic pathway. The key enzyme, CMP-sialic acid synthetase (CMAS), activates this compound to its corresponding CMP-sugar nucleotide, CMP-9-Amino-NeuAc.[1][2] This activated form is then transported into the Golgi apparatus and utilized by sialyltransferases to attach this compound to the termini of glycan chains on glycoproteins and glycolipids.[1][3]
Q2: What are the most common reasons for low incorporation of this compound?
A2: Low incorporation efficiency of this compound is often attributed to several factors:
-
Competition with the endogenous sialic acid biosynthetic pathway: Cells naturally synthesize NeuAc de novo. This endogenous pool of NeuAc competes with this compound for activation by CMAS and subsequent incorporation by sialyltransferases.[4][5]
-
Suboptimal concentration of this compound: The concentration of the analog in the cell culture medium may be too low to effectively compete with the endogenous pathway or too high, leading to cellular toxicity.
-
Insufficient incubation time: The duration of exposure to this compound may not be long enough for significant incorporation, especially in slow-growing cell lines.
-
Cell-type specific differences: The efficiency of uptake and metabolism of sialic acid analogs can vary significantly between different cell lines.
-
Degradation of this compound in culture medium: Like many biomolecules, this compound may have limited stability in cell culture medium at 37°C over extended periods.
Q3: How can I detect and quantify the incorporation of this compound?
A3: The incorporation of this compound can be assessed using several analytical techniques:
-
Mass Spectrometry (MS): This is the most common and powerful method. By analyzing released glycans or glycopeptides, the mass shift corresponding to the incorporation of this compound can be detected and quantified.
-
High-Performance Liquid Chromatography (HPLC): Following the release of sialic acids from glycoproteins, they can be derivatized with a fluorescent tag and separated by HPLC. The peak corresponding to the derivatized this compound can be identified and quantified by comparing its retention time to a standard.
-
Flow Cytometry: If this compound is used to introduce a bioorthogonal handle (e.g., an azide or alkyne) which is then labeled with a fluorescent probe, the incorporation can be quantified on a cell-by-cell basis using flow cytometry.[3]
Troubleshooting Guides
Problem 1: Weak or No Detectable Incorporation of this compound
This is the most common issue encountered. The following steps provide a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Competition from Endogenous Sialic Acid Biosynthesis | Inhibit the de novo pathway using a metabolic inhibitor. The key enzyme is the bifunctional UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[4][5][6] Consider using a ManNAc analog that inhibits this enzyme. Perform a dose-response experiment to find a concentration that inhibits the endogenous pathway without causing significant cytotoxicity. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with varying concentrations of this compound. While optimal concentrations are cell-type dependent, a starting range of 1-100 µM is often used for sialic acid analogs.[1] |
| Insufficient Incubation Time | Extend the labeling duration. For slow-growing cell lines, incubation times of 48-72 hours or longer may be necessary to see significant incorporation. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal incubation period. |
| Cell Health and Viability | Monitor cell viability using a standard assay (e.g., Trypan Blue exclusion or MTT assay) in parallel with your labeling experiment. Ensure cells are healthy and in the logarithmic growth phase during the experiment. |
| Degradation of this compound | Prepare fresh stock solutions of this compound and add it to the culture medium immediately before use. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. |
Problem 2: High Background or Non-Specific Signal in Detection Assays
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unincorporated this compound (for MS and HPLC) | Ensure thorough washing of cells or purification of glycoproteins before analysis to remove any unincorporated analog. |
| Non-Specific Binding of Detection Reagents (for Flow Cytometry) | Include appropriate controls, such as cells not treated with this compound but incubated with the detection reagents, to assess non-specific binding. Increase the number and duration of wash steps. |
| Impurity of this compound Reagent | Verify the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier. |
Experimental Protocols
Protocol 1: General Metabolic Labeling with this compound
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium. If inhibiting the endogenous pathway, add the inhibitor at its predetermined optimal concentration. Add the desired concentration of this compound to the medium.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: Harvest the cells for downstream analysis. For adherent cells, use a non-enzymatic cell dissociation solution to avoid cleaving cell surface glycoproteins. Wash the harvested cells thoroughly with cold PBS to remove any unincorporated this compound.
Protocol 2: Analysis of this compound Incorporation by HPLC
-
Release of Sialic Acids: Hydrolyze the sialic acids from your glycoprotein sample using mild acid treatment (e.g., 2 M acetic acid at 80°C for 3 hours).
-
Derivatization: Derivatize the released sialic acids with a fluorescent labeling reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
HPLC Analysis: Separate the derivatized sialic acids using a reversed-phase HPLC column.
-
Detection and Quantification: Use a fluorescence detector to monitor the elution of the derivatized sialic acids. Identify the peak corresponding to this compound-DMB by comparing its retention time to a derivatized this compound standard. Quantify the amount of incorporated this compound by integrating the peak area and comparing it to a standard curve.
Visualizations
Caption: A logical workflow for troubleshooting low this compound incorporation.
Caption: Competing endogenous and exogenous sialic acid incorporation pathways.
References
- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 9-Amino-NeuAc Concentration for Metabolic Labeling
Welcome to the technical support center for optimizing 9-Amino-NeuAc in your metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in metabolic labeling?
A1: this compound is an amino-modified analog of N-acetylneuraminic acid (NeuAc), a common sialic acid. In metabolic labeling, cells are incubated with this compound, which is then incorporated into the sialic acid biosynthesis pathway.[1][2] This results in the display of amino-functionalized sialic acids on the cell surface glycans. The introduced amino group serves as a bio-orthogonal handle, allowing for specific chemical ligation to probes for visualization or enrichment.
Q2: What is the optimal concentration of this compound for metabolic labeling?
A2: The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system. A starting point for many cell lines can be in the range of 10-50 µM, but this may require significant optimization.[3] High concentrations can lead to cytotoxicity, while low concentrations may result in a weak signal.[4]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can vary from a few hours to several days, depending on the rate of glycan turnover in your specific cell line and the desired labeling density. For rapidly dividing cells, shorter incubation times of 4-24 hours may be sufficient.[5] For cells with slower metabolic rates, longer incubation times of 24-72 hours might be necessary. It is recommended to perform a time-course experiment to identify the optimal incubation period.
Q4: My cells appear unhealthy or are dying after incubation with this compound. What could be the cause?
A4: Cell toxicity is a common issue and can be caused by several factors. The most likely reason is that the concentration of this compound is too high. It is essential to determine the cytotoxic threshold for your specific cell line by performing a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) across a range of concentrations.[4][6] Other potential causes include contamination of the cell culture or the this compound stock solution.
Q5: I am observing a weak or no signal in my downstream detection. What are the common reasons for this?
A5: Weak or no signal is a frequent challenge in metabolic labeling experiments. The potential causes can be categorized as follows:
-
Suboptimal Labeling: The concentration of this compound may be too low, or the incubation time may be too short.
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase during labeling.[4]
-
Detection Chemistry Issues: If you are using a secondary reaction like click chemistry, ensure all reagents are fresh and used at the correct concentrations and pH.[5]
-
Inefficient Protein Lysis or Immunoprecipitation: If applicable, make sure your lysis buffer is effective and contains protease inhibitors.[4]
Troubleshooting Guides
Problem: Weak or No Labeling Signal
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration. Start with a range of 10 µM to 100 µM. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the ideal labeling duration for your cell type.[5] |
| Poor Cell Health | Before labeling, confirm cell viability is high (>95%) using an assay like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase.[4] |
| Inefficient Downstream Detection | If using click chemistry, verify the freshness and concentration of all reagents (e.g., copper catalyst, ligand, fluorescent probe). Ensure the reaction buffer has the correct pH.[5] |
| Low Abundance of Target Glycoprotein | Consider enriching for your protein of interest before detection. |
Problem: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents | Increase the number and duration of washing steps after incubation with detection probes. Optimize blocking steps by increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[4] |
| Autofluorescence | Include an unlabeled control group to assess the level of natural cell fluorescence. If high, consider using a fluorophore with a different excitation/emission spectrum or employing a dye-quenching step. |
| Membrane Drying (for Western Blots) | Ensure the membrane remains hydrated throughout the detection process to prevent blotchy backgrounds.[4] |
Problem: Cell Toxicity
| Potential Cause | Recommended Solution |
| High this compound Concentration | Perform a cell viability assay (e.g., MTT assay) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cell line.[6] |
| Contamination | Regularly check your cell cultures for signs of bacterial or fungal contamination. Use sterile techniques for all manipulations. |
| Suboptimal Culture Conditions | Ensure the cell culture medium, pH, and CO2 levels are optimal for your specific cell line. |
Experimental Protocols
Protocol: Optimizing this compound Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Prepare this compound Stock: Prepare a stock solution of this compound in a sterile, aqueous buffer (e.g., PBS or cell culture medium).
-
Dose-Response Setup: On the day of the experiment, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) under standard culture conditions.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT assay or Trypan Blue exclusion.[6]
-
Labeling Detection: In parallel, lyse a set of cells from each concentration and proceed with your chosen detection method (e.g., Western blot followed by detection with an amino-reactive probe) to assess labeling efficiency.
-
Data Analysis: Plot cell viability and signal intensity against the this compound concentration to determine the optimal concentration that provides a strong signal with minimal toxicity.
Visualizations
Caption: Experimental workflow for metabolic labeling with this compound.
Caption: Decision tree for troubleshooting common metabolic labeling issues.
Caption: Simplified pathway of this compound incorporation into glycoconjugates.
References
- 1. This compound | Amorcyte Cell [amorcyte.com]
- 2. immunomart.com [immunomart.com]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Change in Amino Acid Pools During Neuronal Differentiation of PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
"common challenges in the synthesis of 9-substituted sialic acids"
Welcome to the technical support center for the synthesis of 9-substituted sialic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in these complex chemical syntheses. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chemical synthesis of 9-substituted sialic acids?
A1: The chemical synthesis of sialic acid derivatives is notoriously challenging due to several inherent structural features. Key difficulties include controlling the stereoselectivity at the anomeric (C-2) position, the presence of a deactivating electron-withdrawing carboxyl group at C-2, and the need for complex protecting group strategies to selectively modify the C-9 hydroxyl group without affecting other reactive sites (C-4, C-7, C-8 hydroxyls and the C-5 amino group).[1][2] Competing elimination reactions can also lead to the formation of undesired 2,3-dehydro byproducts, reducing the overall yield.[2]
Q2: Why is achieving high α-stereoselectivity in sialylation so difficult?
A2: Achieving high α-stereoselectivity is a primary hurdle in sialic acid chemistry. The desired α-linked products are thermodynamically less stable than their β-anomer counterparts due to the anomeric effect.[2] Furthermore, sialic acid lacks a neighboring participating group at the C-3 position, which in other glycosylation reactions helps to direct the stereochemical outcome.[2] This makes the formation of the desired α-sialosides a significant synthetic challenge.
Q3: What is 9-Azido-N-acetylneuraminic acid (9-Az-Neu5Ac), and why is it an important intermediate?
A3: 9-Azido-N-acetylneuraminic acid is a key synthetic intermediate where the C-9 hydroxyl group has been replaced by an azido group.[3][4] The azide is a versatile functional group that can be readily reduced to a primary amine, allowing for the introduction of a wide variety of substituents through N-acylation or other amine chemistries.[5][6] This makes 9-Az-Neu5Ac a crucial precursor for creating libraries of 9-substituted sialic acid analogs for biological screening and drug discovery.[3][5]
Q4: Are there alternatives to purely chemical synthesis for creating 9-substituted sialosides?
A4: Yes, chemoenzymatic methods provide a powerful alternative. These strategies often involve the chemical synthesis of a modified sialic acid precursor (like 9-Az-Neu5Ac), which is then enzymatically transferred to an acceptor molecule.[7] Enzymes like CMP-sialic acid synthetase (CSS) can activate the modified sialic acid, and sialyltransferases (SATs) can then transfer it to a glycan acceptor with high stereo- and regioselectivity, overcoming many challenges of purely chemical methods.[7][8][9]
Troubleshooting Guide
Problem 1: Low Yield in C-9 Azide Substitution Reaction
Q: I am attempting to synthesize 9-Az-Neu5Ac from a 9-tosylated precursor, but my yields are consistently low. What could be the issue?
A: Low yields in this step are a common problem. Here are several factors to investigate:
-
Incomplete Tosylation: The initial tosylation of the C-9 primary alcohol may be inefficient. Ensure you are using a sufficient excess of tosyl chloride (TsCl) and that the starting material is completely dry. Pyridine, often used as the solvent and base, must also be anhydrous.
-
Reaction Conditions for Azide Displacement: The SN2 displacement of the tosylate by sodium azide (NaN3) requires careful optimization.
-
Solvent: Solvents like DMF or aqueous acetone are commonly used.[4] The choice of solvent can significantly impact the solubility of both the substrate and the azide salt, affecting reaction rates.
-
Temperature: The reaction often requires heating (e.g., refluxing).[4] Insufficient temperature can lead to a sluggish and incomplete reaction.
-
Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures.
-
-
Hydrolysis of Protecting Groups: If you are using a methyl ester-protected sialic acid, it may be simultaneously hydrolyzed during the azide displacement step, particularly in refluxing aqueous acetone.[4] This can affect the workup and purification procedure.
Problem 2: Poor Stereoselectivity (α/β Mixture) in Glycosylation
Q: My sialylation reaction is producing a mixture of α and β anomers, with the undesired β-anomer predominating. How can I improve α-selectivity?
A: Improving α-selectivity is a central challenge. Consider these strategies:
-
Protecting Group Strategy: The choice of protecting groups on the sialyl donor is critical.
-
C-5 Modification: Modifying the C-5 N-acetyl group, for instance, by converting it to an N,N-diacetyl or N-trifluoroacetyl (N-TFA) group, can enhance donor reactivity and improve the stereochemical outcome.[1]
-
C-1 Auxiliary: Introducing an auxiliary group at the C-1 carboxyl, such as an N,N-dimethylglycolamide, can help stabilize the oxocarbenium ion intermediate to favor the α-product.[1][2]
-
-
Reaction Time and Conditions: The stereoselectivity of some sialylation reactions has been found to be dependent on the reaction time. Shorter reaction times can sometimes favor the kinetic α-product over the thermodynamic β-product.[10]
-
Promoter System: The choice of promoter (e.g., NIS/TfOH) and the presence of additives can influence the outcome.[11]
-
Solvent: The solvent system can affect the conformation of the intermediates and transition states, thereby influencing the stereoselectivity.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my final 9-substituted sialic acid. The compound is highly polar, and I observe product degradation or migration of protecting groups.
A: Purification of these highly functionalized and polar molecules requires specific techniques.
-
O-Acetyl Group Migration/Loss: If your molecule contains O-acetyl groups, be aware that they are highly labile.[12] They can migrate between positions (e.g., from C-7 or C-8 to C-9) or be hydrolyzed, especially under basic or strongly acidic conditions (pH > 6 or < 3).[12][13] Exposure to basic anion-exchange resins is a critical step that can cause significant de-O-acetylation and migration.[12]
-
Chromatography Method:
-
Ion-Exchange Chromatography: This is a common method for purifying acidic sugars like sialic acids. However, as noted, basic conditions must be avoided if O-acetyl groups are present.
-
Size-Exclusion Chromatography: Techniques like gel filtration can be effective for separating the product from smaller impurities or salts.
-
Reversed-Phase Chromatography: For less polar, protected intermediates, reversed-phase HPLC or flash chromatography is often used. For highly polar final products, specialized columns (e.g., C18 with aqueous mobile phases) or normal-phase chromatography might be necessary. Using a C-18 Sep-pak with a water/methanol gradient can be an effective purification step.[14]
-
Data Summary
Table 1: Comparison of Yields for 9-O-Acetylated Sialic Acid Synthesis
| Compound | Synthetic Route Description | Number of Steps | Overall Yield | Reference |
| Neu5,9Ac₂ | Direct acetylation of Neu5Ac | 1 | 68% | [13] |
| Neu4,5Ac₂ | Multi-step route with protecting groups | 4 | 39% | [13] |
Experimental Protocols
Protocol 1: High-Yield, Two-Step Synthesis of 9-Azido-Neu5Ac
This protocol describes an efficient synthesis of the key intermediate 9-azido-N-acetylneuraminic acid (9-Az-Neu5Ac) from N-acetylneuraminic acid (Neu5Ac).[4]
Step 1: Synthesis of Methyl (5-acetamido-9-O-tosyl-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulopyranosid)onate
-
Esterification: Dissolve Neu5Ac in dry methanol with a catalytic amount of trifluoroacetic acid (TFA). Stir the reaction until the starting material is consumed (monitor by TLC). Remove the methanol under reduced pressure to obtain Neu5Ac methyl ester in quantitative yield.
-
Tosylation: Dissolve the crude Neu5Ac methyl ester in anhydrous pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C, monitoring for completion by TLC.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the 9-O-tosyl derivative (Typical yield: 76%).
Step 2: Synthesis of 9-Azido-N-acetylneuraminic acid (9-Az-Neu5Ac)
-
Dissolve the 9-O-tosyl derivative from Step 1 in a mixture of acetone and water.
-
Add sodium azide (NaN₃) to the solution.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC). This step achieves both the azide displacement and the hydrolysis of the methyl ester.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Purify the remaining aqueous solution to obtain 9-Az-Neu5Ac (Typical yield: quantitative).[4]
Visualized Workflows and Pathways
Caption: General workflow for the chemical synthesis of 9-substituted sialic acids.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-9-azido-9-deoxy-neuraminic acid | 76487-51-9 | MA30919 [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 6. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation and transfer of novel synthetic 9-substituted sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enzymatic Sialylation Efficiency with Modified Substrates
Welcome to the technical support center for enzymatic sialylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the efficiency of enzymatic sialylation, particularly with the use of modified substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your enzymatic sialylation experiments in a question-and-answer format.
Issue: Low Sialylation Yield
Question: I am observing a very low yield of my sialylated product. What are the potential causes and how can I troubleshoot this?
Answer:
Low sialylation yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Enzyme Activity: Confirm the activity of your sialyltransferase. Enzymes can lose activity due to improper storage (e.g., repeated freeze-thaw cycles) or age.[1] If possible, perform a standard activity assay with a known, reliable substrate to verify the enzyme is active.[1]
-
Substrate Integrity:
-
Acceptor Substrate: Verify the structure and purity of your acceptor substrate using methods like NMR or mass spectrometry. Impurities can inhibit the enzyme.[1] For glycoprotein substrates, ensure proper folding and accessibility of glycosylation sites.
-
Donor Substrate (CMP-Sialic Acid): CMP-sialic acid and its modified analogs are notoriously unstable and can degrade during storage or the reaction itself.[2] This degradation not only reduces the available donor but also produces CMP, which can be a potent inhibitor of sialyltransferases.[2][3] Consider using freshly prepared or purchased CMP-sialic acid.
-
-
Reaction Components: Ensure all buffer components and additives are at the correct concentrations and pH. Contaminants or incorrect buffer composition can inhibit the enzyme.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low sialylation yield.
Optimization Strategies:
-
Reaction Conditions:
-
pH: The optimal pH can be critical, especially when using sialyltransferases with multifunctional activity. For instance, Pasteurella multocida α2,3-sialyltransferase (α2,3PST) exhibits α2,6-sialyltransferase side activity at a pH below 7.0.[4] Operating at the optimal pH of 8.5 can reduce this by-product formation.[4]
-
Temperature: Ensure the reaction is incubated at the optimal temperature for the specific sialyltransferase.
-
Incubation Time: Longer incubation times (e.g., >8 hours) may not always lead to higher yields and can sometimes result in product degradation due to reverse kinetics of the enzyme.[5] A time-course experiment is recommended to determine the optimal reaction time.[5]
-
-
Substrate Concentration:
-
Donor Substrate: The instability of CMP-sialic acid can lead to rapid depletion. Periodically adding fresh CMP-sialic acid to the reaction can help maximize the yield of the desired product.[6]
-
Acceptor Substrate: For acceptor substrates with low solubility, consider adding a small amount of a water-miscible organic co-solvent like DMSO or methanol.[1] However, it's crucial to determine the optimal concentration as high levels of organic solvents can denature the enzyme.[1]
-
-
Enzyme Engineering: If working with a particularly challenging or modified substrate, a wild-type enzyme may not be efficient. Consider using an engineered sialyltransferase. For example, mutants of P. multocida sialyltransferase 1 (PmST1 M144D) have been developed with decreased donor hydrolysis and reduced sialidase activities, leading to improved synthesis of complex sialylated structures.[7]
-
One-Pot Multi-Enzyme (OPME) Systems: To overcome the instability and high cost of CMP-sialic acid, consider an OPME system. These systems generate the activated sugar donor in situ from more stable and economical precursors.[8][9]
Issue: Substrate Inhibition
Question: My reaction rate decreases significantly at high substrate concentrations. Could this be substrate inhibition?
Answer:
Yes, high concentrations of either the donor (CMP-sialic acid) or acceptor substrate can lead to substrate inhibition. Additionally, the product of the reaction or by-products can also be inhibitory.
-
CMP Inhibition: CMP, a byproduct of the sialyltransferase reaction and a degradation product of CMP-sialic acid, is a known competitive inhibitor of sialyltransferases.[2][3] Its accumulation during the reaction can significantly reduce the enzyme's efficiency.
-
Product Inhibition: High concentrations of the sialylated product can also inhibit the enzyme.[1]
Troubleshooting Strategies:
-
Monitor Substrate and Product Levels: Use analytical techniques like HPLC to monitor the concentrations of substrates and products over time. This can help you determine if inhibition is occurring.
-
Fed-Batch Approach: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually can help maintain a low, non-inhibitory concentration.[1]
-
In Situ Product Removal: While more complex, implementing a strategy to remove the product as it is formed can alleviate product inhibition.
-
CMP Removal: In OPME systems, phosphatases can be included to degrade CMP and pyrophosphate, thus preventing inhibition.[10]
Issue: Enzyme Instability and Side Reactions
Question: I am observing by-products, or my enzyme seems to be losing activity during the reaction. What could be happening?
Answer:
Sialyltransferases can exhibit undesirable side reactions and may be unstable under certain conditions.
-
Hydrolysis of Donor Substrate: Some sialyltransferases have intrinsic hydrolase activity that degrades the CMP-sialic acid donor substrate, which is a significant contributor to low yields, especially with poor acceptor substrates.[7][11]
-
Sialidase (Reverse) Activity: Some sialyltransferases can also catalyze the removal of sialic acid from the product, especially during long incubation times.[6][11]
-
Regio-selectivity Issues: Certain sialyltransferases can produce a mixture of linkage isomers (e.g., both α2,3- and α2,6-linked products), and this can be pH-dependent.[4]
Troubleshooting Strategies:
-
Use Engineered Enzymes: As mentioned previously, engineered sialyltransferases have been developed to have reduced hydrolytic and sialidase activities.[7] For example, the PmST1 M144D mutant shows significantly decreased donor hydrolysis.[7]
-
Optimize Reaction Conditions: Carefully control the pH to favor the desired linkage formation and minimize side reactions.[4] Shortening the reaction time can also limit product degradation by reverse sialidase activity.[5]
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes improve its stability and allow for easier removal from the reaction mixture.
Issue: Difficulty in Purifying the Sialylated Product
Question: I am struggling to purify my sialylated product from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of sialylated products can be challenging due to the complex reaction mixture containing residual substrates, by-products, and the enzyme.
-
Ion-Exchange Chromatography: Since sialic acids are negatively charged, anion exchange chromatography is a common and effective method for purification.
-
Equilibrate the column with a low ionic strength buffer at a pH where the sialic acid is negatively charged.
-
Load the sample and wash with the starting buffer to remove neutral impurities.
-
Elute the bound sialylated product using a salt or pH gradient.[12]
-
-
Solid-Phase Extraction (SPE): SPE with a suitable stationary phase (e.g., C18 for hydrophobic tags) can be used for sample cleanup and enrichment of the product.[13]
-
Size-Exclusion Chromatography: This can be useful for separating the sialylated product from smaller molecules like unreacted CMP-sialic acid and salts.
Troubleshooting Purification:
-
Poor Resolution: If you observe poor separation of peaks, try optimizing the elution gradient (e.g., a shallower gradient).[12] Reducing the sample load can also improve resolution.[12]
-
High Backpressure: This could be due to a clogged column frit or contaminated resin.[12] Cleaning the column and filtering the sample before loading is recommended.[12]
Frequently Asked Questions (FAQs)
Q1: What are "modified substrates" in the context of enzymatic sialylation?
A1: Modified substrates refer to either the acceptor or the donor molecule that has been chemically altered.
-
Modified Acceptor Substrates: These are often complex glycans, glycoproteins, or other molecules that are not the natural substrate for the sialyltransferase. The goal is often to create novel sialylated compounds for therapeutic or research purposes.
-
Modified Donor Substrates (CMP-Sialic Acid Analogs): These are derivatives of CMP-sialic acid where the sialic acid moiety is modified.[10] These modifications can include the introduction of reporter tags (e.g., fluorescent or biotin labels) or functional groups for subsequent chemical reactions (e.g., azido or alkynyl groups for click chemistry).[2][14] Many sialyltransferases are promiscuous and can tolerate a wide range of modifications on the sialic acid donor.[8]
Q2: How can I improve the efficiency of sialylation on a large scale?
A2: For large-scale synthesis, cost and efficiency are paramount.
-
One-Pot Multi-Enzyme (OPME) Systems: These are highly advantageous for large-scale production as they use cheaper starting materials and regenerate the expensive sugar nucleotide donor in situ.[9][15]
-
Engineered Enzymes: Using highly active and stable engineered sialyltransferases can significantly improve productivity.[4]
-
Process Optimization: Carefully optimizing reaction parameters such as substrate concentrations, temperature, pH, and reaction time is crucial for maximizing yield and minimizing costs.
Q3: What is a one-pot multi-enzyme (OPME) system for sialylation?
A3: An OPME system for sialylation combines multiple enzymes in a single reaction vessel to synthesize a sialylated product from simple precursors. A typical one-pot, three-enzyme system for producing a sialoside involves:
-
Sialic Acid Aldolase: Synthesizes sialic acid from a precursor (e.g., N-acetylmannosamine) and pyruvate.
-
CMP-Sialic Acid Synthetase (CSS): Activates the newly synthesized sialic acid to CMP-sialic acid using CTP.
-
Sialyltransferase (ST): Transfers the sialic acid from CMP-sialic acid to the acceptor substrate.
Caption: A one-pot, three-enzyme system for enzymatic sialylation.
This approach avoids the need to purify intermediates and circumvents the issue of CMP-sialic acid instability.[10][15]
Q4: Are there known small molecule inhibitors of sialyltransferases I should be aware of?
A4: Yes, several classes of small molecules can inhibit sialyltransferases. While often used as research tools to study sialylation, their presence as impurities in your substrates could be a source of inhibition.[16] These include:
-
Cytidine Analogs: Compounds like CDP are potent competitive inhibitors.[3]
-
Sialic Acid and CMP-Sialic Acid Analogs: Modifications to the sialic acid or the entire CMP-sialic acid molecule can result in inhibitory activity.[14]
-
Flavonoids and Lithocholic Acid Analogs: These natural product-derived compounds have also been identified as sialyltransferase inhibitors.[14]
If you suspect inhibition by an unknown compound, purifying your acceptor substrate is a crucial troubleshooting step.
Data Summary Tables
Table 1: Comparison of Wild-Type and Engineered Sialyltransferases
| Enzyme | Mutation | Key Improvement | Application | Reference |
| P. multocida α2,3-ST (α2,3PST) | R313N/D/Y/H/T | Reduced α2,6-ST side activity at pH < 7.0 | Mass production of 3'-sialyllactose (3'-SL) | [4] |
| P. damselae α2,6-ST (α2,6PdST) | I411T/L433T | 5-fold enhancement of specific activity | Mass production of 6'-sialyllactose (6'-SL) | [4] |
| P. multocida ST1 (PmST1) | M144D | Decreased donor hydrolysis and sialidase activity | Synthesis of sialyl Lewisx with modified sialic acids | [7] |
Table 2: Common Sialyltransferase Inhibitors and Their Properties
| Inhibitor Class | Example | Mode of Inhibition | Potency | Reference |
| Cytidine Nucleotides | Cytidine Diphosphate (CDP) | Competitive (with CMP-Neu5Ac) | Ki = 10 µM | [3] |
| Bisubstrate Analogs | Cytidin-5'-yl sialylethylphosphonate | Competitive | IC50 = 0.047 mM (α2,3-ST), 0.34 mM (α2,6-ST) | [14] |
| Flavonoids | Luteolin 7-glucoside | Competitive (with CMP-Neu5Ac) | Ki = 4.77 µM | [3] |
Experimental Protocols
Protocol 1: General Enzymatic Sialylation of a Glycoprotein
This protocol is a general guideline and should be optimized for your specific enzyme and substrates.
Materials:
-
Sialyltransferase (e.g., α2,3-Sialyltransferase)
-
Acceptor Glycoprotein (e.g., Asialofetuin)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
5x Reaction Buffer (e.g., 250 mM Tris-HCl, 50 mM MgCl2, pH 7.5)
-
Nuclease-free water
Procedure:
-
Prepare 1x Reaction Buffer: Dilute the 5x Reaction Buffer to 1x with nuclease-free water.
-
Prepare Substrates:
-
Dissolve the acceptor glycoprotein in 1x Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Dissolve CMP-Neu5Ac in 1x Reaction Buffer to a desired stock concentration (e.g., 10 mg/mL).
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water (to final volume)
-
1x Reaction Buffer
-
Acceptor Glycoprotein (e.g., to a final concentration of 1-5 mg/mL)
-
CMP-Neu5Ac (e.g., to a final concentration of 1-2 mM)
-
Sialyltransferase (amount to be optimized, e.g., 1-5 mU per mg of glycoprotein)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 2-18 hours). A time-course experiment is recommended for optimization.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding EDTA to chelate divalent cations required by the enzyme. Alternatively, the reaction can be stopped by freezing at -20°C.
-
Analysis: Analyze the reaction mixture for product formation using methods such as SDS-PAGE (to observe a shift in molecular weight), lectin blotting, or mass spectrometry of released glycans.
Protocol 2: One-Pot, Three-Enzyme Synthesis of 3'-Sialyllactose
This protocol is adapted from chemoenzymatic synthesis strategies.[10]
Materials:
-
N-acetylmannosamine (ManNAc)
-
Sodium Pyruvate
-
Cytidine Triphosphate (CTP)
-
Lactose
-
Sialic Acid Aldolase
-
CMP-Sialic Acid Synthetase (CSS)
-
α2,3-Sialyltransferase (e.g., PmST1)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, 20 mM MgCl2, pH 8.0)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a single reaction vessel, dissolve the following in the reaction buffer:
-
ManNAc (e.g., 20 mM)
-
Sodium Pyruvate (e.g., 40 mM)
-
CTP (e.g., 22 mM)
-
Lactose (e.g., 20 mM)
-
-
Add Enzymes: Add the three enzymes to the reaction mixture. The optimal amount of each enzyme should be determined empirically.
-
Sialic Acid Aldolase
-
CMP-Sialic Acid Synthetase
-
α2,3-Sialyltransferase
-
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
Termination and Purification: Once the reaction is complete, terminate it by boiling for 5 minutes to denature the enzymes. Centrifuge to remove the precipitated proteins. The supernatant can then be purified, for example, by anion-exchange chromatography to isolate the 3'-sialyllactose.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of sialylated and fucosylated mucin analogs reveals glycan-dependent effects on protein conformation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 15. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates [escholarship.org]
- 16. scbt.com [scbt.com]
Technical Support Center: Stability and Troubleshooting of Modified Sialic Acids in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of modified sialic acids in cell culture for metabolic glycoengineering.
Frequently Asked Questions (FAQs)
Q1: What are modified sialic acids and why are they used in cell culture?
A1: Modified sialic acids are synthetic analogs of the naturally occurring terminal monosaccharides on cellular glycans. They are used in a technique called metabolic glycoengineering, where cells are cultured with these analogs or their precursors (often modified N-acetylmannosamine, ManNAc)[1]. The cell's own biosynthetic machinery then incorporates these modified sugars onto the cell surface glycans. This allows for the introduction of unique chemical functionalities to study glycan biology, track cellular processes, or develop targeted therapies[1].
Q2: I am seeing low incorporation of my modified sialic acid. What are the common causes?
A2: Low incorporation of modified sialic acids can stem from several factors:
-
Cell-Type Variability: Different cell lines have varying efficiencies in the uptake and metabolism of sialic acid precursors[2].
-
Precursor Choice: The choice between a modified ManNAc analog or a direct sialic acid analog can impact incorporation. ManNAc analogs must be processed by several enzymes before becoming sialic acids, and this pathway can be a bottleneck[1]. Using a peracetylated sialic acid analog can sometimes improve uptake and incorporation efficiency[2][3].
-
Concentration and Incubation Time: The concentration of the analog and the duration of incubation are critical. It is often necessary to titrate the concentration and optimize the incubation time for your specific cell line and experiment.
-
Competition with Natural Sialic Acids: The presence of natural sialic acids in the cell culture medium (e.g., from fetal bovine serum) can compete with the modified analogs for incorporation. Using a serum-free or low-serum medium can sometimes improve results.
Q3: My cells are showing signs of toxicity after treatment with a modified sialic acid precursor. What should I do?
A3: Cytotoxicity is a known issue, particularly with peracetylated ManNAc analogs at high concentrations. To mitigate this:
-
Perform a Dose-Response Curve: Determine the optimal concentration of your analog that provides sufficient incorporation without significant toxicity for your specific cell line.
-
Reduce Incubation Time: Shorter exposure to the analog may be sufficient for incorporation while minimizing toxic effects.
-
Consider Alternative Analogs: Some modified sialic acids or their precursors are inherently less toxic than others. For example, propargyloxycarbonyl (Poc) modified sialic acids have been reported to have lower toxicity than some ManNAc analogs[2].
Q4: How can I confirm that the modified sialic acid is being incorporated onto the cell surface?
A4: Several methods can be used to verify the cell-surface expression of modified sialic acids:
-
Flow Cytometry: If your modified sialic acid contains a bioorthogonal handle (e.g., an azide or alkyne), you can use click chemistry to attach a fluorescent probe and analyze the cells by flow cytometry[4][5][6][7]. Alternatively, specific lectins that bind to the modified sialic acid can be used[4][5].
-
Microscopy: Similar to flow cytometry, fluorescently labeled cells can be visualized using fluorescence microscopy to confirm cell surface localization.
Q5: What is the difference in stability between O-acetylated and N-acetylated sialic acid analogs?
A5: O-acetylated sialic acids are naturally occurring modifications that are known to be unstable. The O-acetyl groups can be easily hydrolyzed by changes in pH or the presence of esterases[8][9]. N-acetylated analogs have been developed as stable mimics of their O-acetylated counterparts. These N-acetylated versions show increased resistance to hydrolysis while maintaining a similar conformation, making them more suitable for long-term studies[8][9].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no incorporation of modified sialic acid | Cell line has low uptake or metabolic efficiency for the chosen analog. | Test a range of concentrations and incubation times. Try a different cell line if possible. Consider using a peracetylated analog to enhance uptake[3]. |
| Competition from natural sialic acids in the media. | Switch to a serum-free or low-serum cell culture medium. | |
| Instability of the modified sialic acid in the culture medium. | Check the stability of your specific analog under your culture conditions (pH, temperature). Consider using a more stable analog if necessary (e.g., N-acetylated vs. O-acetylated[8][9]). | |
| High cell death or signs of cytotoxicity | The concentration of the modified sialic acid precursor is too high. | Perform a dose-response experiment to find the optimal, non-toxic concentration. |
| The specific analog is inherently toxic to the cells. | Try a different, less toxic analog. For example, some studies suggest that sialic acid analogs may be less toxic than their ManNAc counterparts[2]. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, density, and media composition. |
| Degradation of the modified sialic acid stock solution. | Prepare fresh stock solutions regularly and store them appropriately. For example, reconstituted 3Fax-Peracetyl Neu5Ac solutions are stable for up to 3 months at -70°C. | |
| Difficulty detecting incorporated modified sialic acid | The detection method is not sensitive enough. | Optimize the concentration of your detection reagents (e.g., fluorescent probes, antibodies, lectins). Ensure your flow cytometer or microscope is set up correctly for the fluorophore you are using. |
| The bioorthogonal reaction (e.g., click chemistry) is inefficient. | Optimize the reaction conditions (catalyst concentration, reaction time, temperature). |
Data Presentation: Stability of Modified Sialic Acids
The stability of modified sialic acids is crucial for their successful application in cell culture. The following table summarizes the known stability characteristics of different classes of modified sialic acids. Direct comparative quantitative data under identical cell culture conditions (pH 7.4, 37°C) is often not available in a single study, so relative stability is inferred from the literature.
| Type of Modification | General Stability Characteristics | Factors Affecting Stability | References |
| Unmodified Sialic Acid (Neu5Ac) | Relatively stable at neutral pH and low temperatures. Unstable in strongly acidic (pH < 2) or alkaline (pH > 11) conditions and at high temperatures. | pH, Temperature | |
| O-Acetylated Sialic Acids | Unstable; prone to hydrolysis and O-acetyl group migration. | pH (migration is significant at neutral and slightly basic pH), Temperature, Presence of esterases. | [9][10] |
| N-Acetylated Sialic Acids | Developed as stable mimics of O-acetylated sialic acids with increased resistance to hydrolysis. | Generally more stable than O-acetylated counterparts. | [8][9] |
| Peracetylated Sialic Acids/Precursors | Acetyl groups are removed by intracellular esterases to release the active compound. The stability of the peracetylated form in aqueous media can be limited. | Presence of esterases (intracellularly). | |
| Fluorinated Sialic Acids (e.g., 7-Fluorosialosides) | Increased stability against spontaneous hydrolysis (3- to 5-fold) and enzymatic cleavage by sialidases (40- to 250-fold) compared to non-fluorinated counterparts. | The position of fluorination is critical; 3-fluorosialosides are highly resistant to hydrolysis but are poor substrates for sialyltransferases. | [11][12] |
Experimental Protocols
Protocol 1: Quantification of Total Sialic Acids using DMB-HPLC
This protocol describes the release of sialic acids from glycoproteins, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Glycoprotein sample (e.g., cell lysate)
-
2 M Acetic Acid
-
DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.75 M 2-mercaptoethanol, 18 mM sodium hydrosulfite)
-
Sialic acid standards (e.g., Neu5Ac, Neu5Gc, and modified sialic acid standards)
-
HPLC system with a C18 column and fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Release of Sialic Acids:
-
To your glycoprotein sample, add an equal volume of 2 M acetic acid.
-
Incubate at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.
-
Centrifuge the sample to pellet any precipitate and collect the supernatant.
-
-
DMB Derivatization:
-
HPLC Analysis:
-
Inject the DMB-labeled sample onto the HPLC system.
-
Separate the labeled sialic acids using a suitable gradient of Mobile Phase A and B.
-
Detect the fluorescently labeled sialic acids and quantify them by comparing the peak areas to a standard curve generated with known concentrations of sialic acid standards.
-
It is recommended to analyze samples within 24 hours of labeling to prevent degradation[13].
-
Protocol 2: Detection of Cell Surface Modified Sialic Acids by Flow Cytometry
This protocol is for the detection of modified sialic acids on the cell surface that contain a bioorthogonal handle for click chemistry.
Materials:
-
Cells cultured with a modified sialic acid analog (e.g., containing an azide group)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry reagents (e.g., an alkyne-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in PBS.
-
-
Fixation (Optional but Recommended):
-
Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix according to the manufacturer's instructions. This typically involves mixing the alkyne-fluorophore, copper(II) sulfate, and a reducing agent.
-
Add the reaction mix to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted reagents.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence of the labeled cells. Include a negative control (cells not treated with the modified sialic acid) to set the background fluorescence.
-
Visualizations
References
- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. Flow Cytometry-Based Detection of Siglec Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable N-acetylated analogs of Sialic Acids and Sialosides - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 9. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
"preventing degradation of 9-Amino-NeuAc during experiments"
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) to prevent its degradation during experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a desiccated, dark environment. Stock solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: At what pH is this compound most stable?
A2: While specific stability data for this compound is limited, data from the closely related compound N-acetylneuraminic acid (Neu5Ac) suggests high stability in the pH range of 3.0 to 10.0.[1][2][3] Extreme pH conditions (below 3.0 and above 10.0) should be avoided as they can lead to significant degradation, including deacetylation under alkaline conditions and hydrolysis under acidic conditions.[1][2][3]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of sialic acids. Based on studies of Neu5Ac, stability is significantly higher at lower temperatures.[1][2][3] It is recommended to handle this compound solutions on ice and to avoid prolonged exposure to room temperature or higher.
Q4: Can I autoclave solutions containing this compound?
A4: No. Autoclaving involves high temperatures (e.g., 121°C) which will cause significant degradation of this compound.[1][3] Solutions should be sterilized by filtration through a 0.22 µm filter if necessary.
Q5: What are the common signs of this compound degradation?
A5: Degradation may not be visually apparent. The most reliable indicators are aberrant experimental results, such as reduced biological activity, inconsistent assay readings, or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions of this compound for each experiment.- Ensure storage conditions are optimal (-20°C for solid, -80°C for aliquoted solutions).- Verify the pH of your experimental buffer is within the stable range (pH 3.0-10.0). |
| Variable results between experimental replicates | Inconsistent concentration of active this compound. | - Use freshly prepared stock solutions for all replicates.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Ensure uniform handling procedures (e.g., time on ice, exposure to light) across all samples. |
| Appearance of unexpected peaks in analytical analyses (HPLC/LC-MS) | Degradation products of this compound. | - Analyze a freshly prepared standard of this compound to establish a reference chromatogram.- Review sample preparation and experimental conditions for potential causes of degradation (e.g., extreme pH, high temperature, presence of oxidizing agents). |
| Precipitation in stock solution upon thawing | Poor solubility or degradation. | - Ensure the solvent is appropriate and of high purity.- Briefly vortex or sonicate to redissolve. If precipitation persists, the solution may be compromised and should be discarded. |
Data Presentation
The following table summarizes the stability of N-acetylneuraminic acid (Neu5Ac), a closely related compound, under various pH and temperature conditions. This data should be used as a guideline for handling this compound.
Table 1: Stability of N-acetylneuraminic acid (Neu5Ac) After 6 Hours of Heating [3]
| pH | Temperature | Remaining Neu5Ac (%) |
| 1.0 | 60°C | 91.5 |
| 1.0 | 90°C | 48.0 |
| 2.0 | 60°C | 94.5 |
| 2.0 | 90°C | 59.6 |
| 11.0 | 60°C | 88.1 |
| 11.0 | 90°C | 36.0 |
| 12.0 | 60°C | 45.1 |
| 12.0 | 90°C | 1.5 |
Note: Neu5Ac was found to be highly stable between pH 3.0 and 10.0, even at elevated temperatures.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-cool all materials: Place your solvent (e.g., sterile, nuclease-free water or an appropriate buffer), microcentrifuge tubes, and pipette tips on ice.
-
Weighing: Tare a pre-cooled microcentrifuge tube on a sensitive balance. Quickly weigh the desired amount of solid this compound and securely cap the tube.
-
Dissolution: Add the pre-cooled solvent to the solid this compound to achieve the desired stock concentration. Gently vortex or pipette up and down to dissolve completely. Keep the solution on ice at all times.
-
pH Adjustment (if necessary): If dissolving in an unbuffered solution, check the pH and adjust to a neutral range (pH 7.0-7.4) using dilute HCl or NaOH, while keeping the solution on ice.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes. Store at -80°C.
Protocol 2: General Handling of this compound in Experiments
-
Thawing: Thaw a single-use aliquot of the this compound stock solution on ice immediately before use.
-
Dilution: Prepare working solutions by diluting the stock solution in your pre-cooled experimental buffer.
-
Incubation: If your experiment requires incubation at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible.
-
Avoid Contaminants: Use sterile, high-purity reagents and pipette tips to avoid introducing contaminants that could catalyze degradation (e.g., metal ions, microbial enzymes). Be aware that some microorganisms can utilize sialic acids as a food source.[4]
-
Protection from Light: Handle solutions in an environment with subdued lighting and use opaque or amber-colored tubes to minimize exposure to light, which can cause photodegradation of amino-containing compounds.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Decision tree for the optimal handling and storage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Metabolic Glycoengineering Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during metabolic glycoengineering (MGE) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Category 1: Low Labeling Efficiency
Question 1: I am observing low or no incorporation of my unnatural sugar analog. What are the potential causes and how can I troubleshoot this?
Answer: Low incorporation of unnatural sugar analogs is a common issue that can arise from several factors, ranging from suboptimal experimental conditions to the inherent biology of your cell line. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Low Incorporation
Detailed Troubleshooting Steps:
-
Optimize Unnatural Sugar Concentration:
-
Problem: The concentration of the sugar analog may be too low for efficient uptake and incorporation, or too high, leading to cytotoxicity.
-
Solution: Perform a dose-response experiment. Titrate the concentration of the unnatural sugar (e.g., 10 µM to 100 µM) to find the optimal balance between labeling efficiency and cell viability.
-
-
Optimize Incubation Time:
-
Problem: The incubation time may be insufficient for the cells to metabolize the analog and display it on the cell surface.
-
Solution: Conduct a time-course experiment. Harvest cells at different time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation duration for maximal labeling.[1]
-
-
Assess Cell Health and Confluency:
-
Problem: Unhealthy or overly confluent cells will have altered metabolic activity, leading to reduced incorporation of the sugar analog.
-
Solution: Ensure cells are in the logarithmic growth phase and are 70-80% confluent at the time of labeling.[1] Regularly check cell morphology for any signs of stress.
-
-
Consider Metabolic Pathway Competition:
-
Problem: Endogenous metabolic pathways can produce natural sugars that compete with the unnatural analog for incorporation. For example, the de novo pathway for fucose synthesis can compete with the salvage pathway used by exogenously supplied fucose analogs.[1]
-
Solution: If applicable to your sugar analog, consider using media deficient in the corresponding natural sugar to reduce competition.
-
-
Verify Sugar Analog Quality and Choice:
-
Problem: The sugar analog itself may be of poor quality, or not suitable for your specific cell line. The efficiency of incorporation is highly cell-type dependent.[2]
-
Solution: Ensure the sugar analog is from a reputable source and has been stored correctly. If problems persist, consider trying a different analog. For instance, some cell lines may more efficiently process Ac4GalNAz over Ac4GlcNAz.[3]
-
| Parameter | Recommended Range | Notes |
| Unnatural Sugar Concentration | 25 - 100 µM | Higher concentrations can lead to cytotoxicity.[4] |
| Incubation Time | 24 - 72 hours | Longer incubation generally increases incorporation.[4] |
| Cell Confluency | 70 - 80% | Optimal for metabolic activity.[4] |
Category 2: Cytotoxicity
Question 2: My cells are showing signs of toxicity (e.g., reduced viability, changes in morphology) after incubation with the unnatural sugar. What can I do to mitigate this?
Answer: Cytotoxicity is a significant concern in metabolic glycoengineering, often caused by the unnatural sugar analog or the subsequent click chemistry reagents.
Troubleshooting Workflow for Cytotoxicity
Detailed Troubleshooting Steps:
-
Reduce Unnatural Sugar Concentration:
-
Problem: High concentrations of sugar analogs can be toxic to cells.
-
Solution: As with low incorporation, perform a dose-response curve to find the lowest effective concentration that provides sufficient labeling without compromising cell viability.[5]
-
-
Shorten Incubation Time:
-
Problem: Prolonged exposure to the unnatural sugar can lead to cumulative toxicity.
-
Solution: Reduce the incubation time. A shorter incubation with a slightly higher, non-toxic concentration may yield better results than a longer incubation at a lower, but still toxic, concentration.
-
-
Verify Solvent Toxicity:
-
Optimize Click Chemistry Reagents (if applicable):
-
Problem: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to living cells due to the copper catalyst.
-
Solution: If labeling live cells, use a copper-free click chemistry method like strain-promoted azide-alkyne cycloaddition (SPAAC). If using CuAAC on fixed cells or cell lysates, ensure thorough washing to remove all traces of copper.
-
-
Use an Alternative Viability Assay:
-
Problem: Some viability assays, like the MTT assay, measure metabolic activity. If your compound affects metabolism, it could give a false impression of cytotoxicity.[6]
-
Solution: Confirm cytotoxicity using a different method that measures membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.[6][7]
-
| Assay Type | Principle | Advantage | Disadvantage |
| MTT Assay | Measures metabolic activity | High-throughput, sensitive | Can be affected by compounds that alter metabolism[6] |
| Trypan Blue | Measures membrane integrity | Simple, rapid | Subjective, manual counting |
| LDH Release | Measures membrane integrity | Quantitative, high-throughput | Measures cell death, not just viability |
Experimental Protocols
Protocol 1: Incubation of Cells with Unnatural Sugar Analogs
This protocol describes the general procedure for metabolically labeling cells with an unnatural sugar analog.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., Ac4ManNAz)
-
Anhydrous DMSO
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach 70-80% confluency.[4]
-
Prepare Azido-Sugar Stock Solution: Dissolve the peracetylated azido-sugar in anhydrous DMSO to create a 10-50 mM stock solution.[4]
-
Metabolic Labeling: Add the azido-sugar stock solution to the complete culture medium to achieve the desired final concentration (typically 25-50 µM).[4][8]
-
Incubation: Replace the old medium with the azido-sugar-containing medium and incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[4][8]
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated sugar analog.[1] The cells are now ready for downstream applications.
Protocol 2: Cell Viability MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells treated with unnatural sugar
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and treat them with varying concentrations of the unnatural sugar for the desired duration. Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes.[5] Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 3: Flow Cytometry for Quantifying Cell Surface Glycan Labeling
This protocol allows for the quantification of unnatural sugar incorporation on the cell surface via click chemistry with a fluorescent probe.[8]
Materials:
-
Metabolically labeled cells
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
-
Fluorescently-labeled DBCO or alkyne probe (e.g., Bdp FL dbco)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently detach the metabolically labeled cells and wash them twice with ice-cold PBS.
-
Labeling with Fluorescent Probe:
-
Washing: Pellet the cells and wash them twice with flow cytometry staining buffer to remove any unbound probe.[8]
-
Analysis: Resuspend the final cell pellet in an appropriate volume of staining buffer and analyze by flow cytometry.
Protocol 4: General Workflow for Mass Spectrometry of Glycans
This protocol provides a general overview of the steps involved in analyzing glycans by mass spectrometry.
Mass Spectrometry Workflow for Glycan Analysis
Key Steps:
-
Glycan Release: Glycans are enzymatically (e.g., using PNGase F for N-glycans) or chemically released from the glycoprotein.[10]
-
Labeling/Derivatization (Optional but Recommended): Released glycans are often derivatized with a fluorescent label (e.g., 2-aminobenzamide) to improve ionization efficiency and facilitate detection.[10]
-
Purification: The labeled glycans are purified to remove excess reagents and other contaminants, often using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).[10]
-
LC-MS/MS Analysis: The purified glycans are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their mass and fragmentation patterns, which allows for structural elucidation.[10][11]
-
Data Analysis: The acquired mass spectra are analyzed using specialized software to identify and quantify the different glycan structures.
Signaling Pathway
Sialic Acid Biosynthesis Pathway
Metabolic glycoengineering frequently targets the sialic acid biosynthesis pathway by introducing analogs of N-acetyl-D-mannosamine (ManNAc). Understanding this pathway is crucial for designing and troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterizing glycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. zenodo.org [zenodo.org]
- 11. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Unnatural Sialic acid Analogs and Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of unnatural sialic acid analogs used in metabolic glycoengineering.
Frequently Asked Questions (FAQs)
Q1: Are unnatural sialic acid analogs inherently cytotoxic?
A1: Not all unnatural sialic acid analogs are inherently cytotoxic. The cytotoxicity largely depends on the chemical nature of the modifications introduced to the sialic acid precursor. For instance, some analogs, like peracetylated propargyloxycarbonyl-tagged sialic acid (Ac5NeuNPoc), have been shown to exhibit less toxicity compared to other commonly used mannosamine analogs.[1][2][3] Conversely, analogs with specific functional groups, such as ketone-containing N-acyl groups or butanoylated modifications on ManNAc, can display significant cytotoxicity.[4]
Q2: What are the common mechanisms of cytotoxicity induced by unnatural sialic acid analogs?
A2: Cytotoxicity from unnatural sialic acid analogs can be mediated through various mechanisms, with apoptosis being a prominent one. Some analogs can trigger caspase-dependent apoptotic pathways, involving the activation of initiator caspases like caspase-8 and caspase-9, and effector caspases such as caspase-3.[5][6] The specific signaling pathways, such as the MAPK-NF-κB/AP-1 pathway, may also be involved in the cellular response to these analogs.
Q3: How does the choice of precursor (e.g., ManNAc vs. NeuAc analog) affect cytotoxicity?
A3: Both N-acetyl-D-mannosamine (ManNAc) and N-acetylneuraminic acid (NeuAc) analogs can be used for metabolic glycoengineering. While both can lead to the cell surface expression of unnatural sialic acids, their metabolic routes differ, which could influence cytotoxicity. Some studies suggest that certain peracetylated sialic acid analogs are more efficient in labeling and less toxic than their mannosamine counterparts.[1][2] However, the nature of the unnatural modification is often a more significant determinant of cytotoxicity than the choice of precursor backbone.
Q4: Can the cytotoxic effects of unnatural sialic acid analogs be cell-type specific?
A4: Yes, the metabolism and cytotoxic response to unnatural sialic acid analogs can be highly cell-type dependent.[7] Different cell lines may have varying efficiencies in metabolizing these analogs due to differences in the expression and activity of enzymes like intracellular esterases, kinases, and phosphatases.[7] This can lead to different levels of incorporation and, consequently, varying degrees of cytotoxicity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High cell death observed at desired analog concentration. | The specific analog may have inherent cytotoxicity at the concentration used. The cell line may be particularly sensitive to the analog. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Consider switching to a different analog known for lower toxicity, such as Ac5NeuNPoc.[1][2] |
| Inconsistent cytotoxicity results between experiments. | Variations in cell health, passage number, or seeding density. Inconsistent incubation times with the analog. Pipetting errors or uneven distribution of the analog. | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Standardize cell seeding density and incubation times. Ensure proper mixing of the analog in the culture medium.[8] |
| No cytotoxicity observed, even at high concentrations. | The cell line may be resistant to the cytotoxic effects of the specific analog. The incubation time may be too short to induce a cytotoxic response. | Confirm that the analog is being taken up and metabolized by the cells. Perform a time-course experiment (e.g., 24, 48, 72 hours). Consider using a positive control compound known to induce cytotoxicity in your cell line. |
| Difficulty distinguishing between apoptosis and necrosis. | Suboptimal staining in apoptosis assays (e.g., Annexin V/PI). Incorrect gating during flow cytometry analysis. | Optimize staining concentrations and incubation times for Annexin V and Propidium Iodide (PI).[1][4][5] Use appropriate controls (unstained, single-stained) to set up compensation and gates correctly. |
| High background in cytotoxicity assays (e.g., LDH, MTT). | High spontaneous LDH release from unhealthy cells. Interference from serum components or phenol red in the culture medium.[9] | Ensure a healthy starting cell population. Use a serum-free medium for the assay period if possible, or include a "medium only" background control.[10] |
Quantitative Data
Table 1: Comparative Cytotoxicity of Selected Compounds
| Compound/Analog | Cell Line | Assay | IC50 Value | Reference |
| MMA 294 | HCT 116 (CASD1 knockout) | MTT | 4.29 µM | [11] |
| MMA 321 | HCT 116 (CASD1 knockout) | MTT | 6.17 µM | [11] |
| MMA 320 | HCT 116 (CASD1 knockout) | MTT | 3.14 µM | [11] |
| Ac5ManNTBut | hNSCs | Cell Count | Toxic at >20 µM | [2] |
Note: This table provides a selection of available data. Researchers should perform their own dose-response experiments for their specific analogs and cell lines.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of unnatural sialic acid analogs.[10][12]
Materials:
-
96-well tissue culture plates
-
Unnatural sialic acid analog of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the unnatural sialic acid analog. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][5]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Cold PBS
Procedure:
-
Cell Treatment: Treat cells with the unnatural sialic acid analog for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from cells with damaged membranes.[10][12]
Materials:
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell Lysis Solution (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the unnatural sialic acid analog as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
Visualizations
Caption: Workflow for assessing the cytotoxicity of unnatural sialic acid analogs.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Documents download module [ec.europa.eu]
- 4. kumc.edu [kumc.edu]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. protocols.io [protocols.io]
Technical Support Center: Overcoming Poor Solubility of Modified Sialic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of modified sialic acids during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with modified sialic acids, particularly peracetylated forms used in metabolic labeling.
Problem 1: My peracetylated sialic acid analog (e.g., Ac4ManNAz) precipitates when I dilute my DMSO stock solution into aqueous cell culture medium.
-
Cause: This is a common issue due to the significant drop in solubility when a compound dissolved in a strong organic solvent like DMSO is introduced into a largely aqueous environment. The acetyl groups on the sugar increase its hydrophobicity, making it poorly soluble in water.[1][2]
-
Solution:
-
Prepare a High-Concentration Stock in DMSO: Peracetylated sialic acid precursors like Ac4ManNAz are highly soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-100 mM).
-
Dilute Directly into Warm Medium: Just before adding to your cells, dilute the DMSO stock solution directly into pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3][4]
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level toxic to your specific cell line, typically below 0.5% (v/v).
-
Problem 2: I am observing low or no metabolic labeling of my cells.
-
Cause 1: Insufficient Compound Uptake: If the compound is not efficiently entering the cells, labeling will be poor. While peracetylation generally enhances cell permeability, very low concentrations or short incubation times may be insufficient.[4][5]
-
Solution 1:
-
Optimize Concentration: The optimal concentration for metabolic labeling can be cell-line dependent. A typical starting range for Ac4ManNAz is 10-50 µM.[3][6]
-
Increase Incubation Time: Allow for sufficient time for the compound to be taken up, deacetylated, and incorporated into the sialic acid biosynthetic pathway. An incubation period of 1-3 days is commonly recommended.[3][6]
-
-
Cause 2: Instability of the Modified Sialic Acid: The compound may be degrading in your stock solution or culture medium. Sialic acids are sensitive to low pH and high temperatures, which can cause hydrolysis.[7][8] The O-acetyl groups can also be labile.[9]
-
Solution 2:
-
Check Medium pH: Ensure your culture medium is buffered to a physiological pH (typically 7.2-7.4). N-acetylneuraminic acid (Neu5Ac), the parent compound, is highly stable between pH 3.0 and 10.0, but stability drops sharply outside this range.[8]
-
Proper Storage: Store DMSO stock solutions at -20°C. For aqueous solutions, it is recommended to use them within 24 hours of preparation.[10] Avoid repeated freeze-thaw cycles.
-
Problem 3: I am seeing signs of cellular toxicity or altered cell physiology.
-
Cause 1: High Concentration of Organic Solvent: DMSO can be toxic to cells at higher concentrations.
-
Solution 1: Calculate the final DMSO concentration in your culture medium and ensure it is within the tolerated range for your cell line (usually <0.5%). If necessary, prepare a more concentrated stock solution to reduce the volume added to the medium.
-
Cause 2: High Concentration of the Modified Sialic Acid: While generally used at micromolar concentrations, some modified sialic acids can have off-target effects or be cytotoxic at higher levels.
-
Solution 2: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Studies have shown that for sensitive applications, a concentration of 10 µM Ac4ManNAz can be effective while minimizing cellular perturbation.[3]
Frequently Asked Questions (FAQs)
Q1: Why are sialic acid analogs often peracetylated?
A1: Sialic acids are negatively charged and generally do not cross the cell membrane efficiently.[11] The addition of acetyl groups neutralizes the charge and increases the lipophilicity of the molecule. This peracetylated form can more readily pass through the cell membrane via passive diffusion. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing the active modified sialic acid for use by the cell's metabolic machinery.[5][12]
Q2: What is the best solvent to use for my modified sialic acid?
A2: For peracetylated, hydrophobic analogs like Ac4ManNAz, organic solvents such as DMSO and dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. For less modified or more hydrophilic sialic acids, aqueous buffers like PBS (pH 7.2) may be suitable.[13] Always refer to the manufacturer's data sheet for specific solubility information.
Q3: How does pH and temperature affect the stability of my modified sialic acid?
A3: Sialic acids are prone to acid-catalyzed hydrolysis, especially at elevated temperatures.[7] For example, significant loss of sialic acids can occur in solutions with a pH around 2 (e.g., 0.1% TFA) even at room temperature, and this loss is exacerbated at higher temperatures (37°C or 65°C).[7][14] O-acetyl groups are also labile and can be lost under both acidic and basic conditions.[9] It is best to work with solutions at or near neutral pH (7.0-7.5) and avoid prolonged exposure to high temperatures to maintain the integrity of the compound.[15]
Q4: Can I prepare a stock solution in water or PBS instead of DMSO?
A4: This depends entirely on the specific modified sialic acid. Peracetylated compounds like Ac4ManNAz have very low aqueous solubility. While some technical bulletins suggest it can be dissolved directly in culture medium at a final concentration of 50 µM, preparing a concentrated stock in an aqueous buffer is generally not feasible.[10] In contrast, unmodified N-acetylneuraminic acid is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[13]
Q5: My compound won't dissolve even in DMSO. What can I do?
A5: If you are having trouble dissolving a compound that is expected to be soluble in DMSO, try the following:
-
Gentle Warming: Warm the solution briefly to 37°C.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or use a bath sonicator to aid dissolution.
-
Check Purity: Ensure the compound is of high purity, as impurities can affect solubility.
-
Consult Manufacturer: If problems persist, contact the supplier for specific advice on their product.
Data Presentation
Table 1: Solubility of Common Sialic Acid Analogs
| Compound Name | Abbreviation | Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Reference |
| N-Azidoacetylmannosamine-tetraacylated | Ac4ManNAz | DMSO | 43.04 | 100 | |
| N-Acetylneuraminic acid | Neu5Ac / NANA | PBS (pH 7.2) | ~10 | ~32.3 | [13] |
| N-Acetylneuraminic acid | Neu5Ac / NANA | DMSO | ~1 | ~3.2 | [13] |
| N-Acetylneuraminic acid | Neu5Ac / NANA | Dimethylformamide | ~0.1 | ~0.3 | [13] |
Table 2: Impact of Temperature and pH on Sialic Acid Stability (Unmodified Neu5Ac)
| Condition | Temperature | Duration | Remaining Neu5Ac | Reference |
| pH 1.0 | 60°C | 6 hours | 91.5% | [8] |
| pH 1.0 | 90°C | 6 hours | 48.0% | [8] |
| pH 2.0 | 60°C | 6 hours | 94.5% | [8] |
| pH 2.0 | 90°C | 6 hours | 59.6% | [8] |
| pH 7.0 | 121°C | 20 minutes | >99.0% | [8] |
| pH 11.0 | 60°C | 6 hours | 88.1% | [8] |
| pH 11.0 | 90°C | 6 hours | 36.0% | [8] |
| pH 12.0 | 60°C | 6 hours | 45.1% | [8] |
| 0.1% TFA (pH ~2.1) | 23°C (Room Temp) | 4 hours | Partial Loss | [7] |
| 0.1% TFA (pH ~2.1) | 65°C | 4 hours | Significant Loss | [7] |
Experimental Protocols
Protocol 1: Preparation of Ac4ManNAz Stock Solution
Objective: To prepare a concentrated stock solution of Ac4ManNAz for use in metabolic labeling experiments.
Materials:
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) solid
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of Ac4ManNAz to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Ac4ManNAz in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock, add 46.5 µL of DMSO to 1 mg of Ac4ManNAz, assuming MW of 430.37 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Metabolic Labeling of Adherent Cells with Ac4ManNAz
Objective: To incorporate azido-modified sialic acids onto the cell surface glycans of adherent mammalian cells.
Materials:
-
Adherent cells (e.g., HeLa, A549, CHO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Ac4ManNAz stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the labeling period (typically aiming for 70-80% confluency at the end of the experiment). Allow cells to adhere overnight.[4]
-
Prepare Labeling Medium: On the day of the experiment, thaw an aliquot of the Ac4ManNAz stock solution. Dilute the stock solution directly into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM). For a 25 µM final concentration from a 50 mM stock, add 1 µL of stock for every 2 mL of medium. Mix gently but thoroughly.
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the freshly prepared labeling medium.
-
Incubation: Return the cells to a humidified incubator at 37°C with 5% CO₂ for 1 to 3 days. The optimal incubation time depends on the cell line and the turnover rate of its surface glycans.[3]
-
Washing: After incubation, gently aspirate the labeling medium. Wash the cells twice with PBS to remove any unincorporated Ac4ManNAz.[3]
-
The cells are now ready for downstream applications, such as bioorthogonal click chemistry reactions for visualization or proteomic analysis.
Mandatory Visualizations
References
- 1. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for 9-Amino-Sialylated Peptides
Welcome to the technical support center for the analysis of 9-amino-sialylated peptides by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometric analysis of 9-amino-sialylated peptides, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Ionization | - Ionization Suppression: The carboxyl group of sialic acid can suppress ionization efficiency, particularly in positive ion mode.[1] - Sample Contaminants: Presence of salts, detergents (like SDS or Triton X-100), or stabilizers (like glycerol or PEG) can interfere with ionization.[2] - Suboptimal Ionization Mode: Signal intensity can vary significantly between positive and negative ion modes.[3] - Inefficient Desolvation: Poor removal of solvent molecules in the ESI source reduces signal.[3] | - Switch to Negative Ion Mode: This mode can enhance the signal for acidic glycans, though it may not completely eliminate all analytical problems.[4] - Derivatization: Modify the sialic acid's carboxylic group via amidation or esterification to neutralize the negative charge and improve ionization in positive mode.[4][5] - Sample Cleanup: Desalt and purify samples thoroughly. Use methods like solid-phase extraction (SPE) to remove interfering substances.[3][6] - Optimize ESI Source Parameters: Adjust desolvation gas flow and temperature to ensure efficient solvent removal.[3] |
| Loss of Sialic Acid (In-source Fragmentation) | - Labile Nature of Sialic Acid: The glycosidic bond of sialic acid is unstable and prone to cleavage during ionization or fragmentation.[4][5] - High Internal Energy (MALDI): The ionization process in MALDI can be more energetic than ESI, leading to greater sialic acid loss.[4] | - Chemical Derivatization: Stabilize the sialic acid through methods like amidation (e.g., with p-toluidine) or esterification.[5][7] This is a crucial step to prevent in-source fragmentation.[5] - Use a "Softer" Ionization Technique: Electrospray ionization (ESI) is generally considered less harsh than MALDI and can help minimize the loss of labile sialic acid groups.[3] - Optimize MALDI Matrix: For MALDI analysis, use matrices known to be effective for glycans, such as 2,5-dihydroxybenzoic acid (DHB). Ionic liquid matrices can also suppress the loss of the sialic acid group.[3] |
| Difficulty Distinguishing Sialyl-Linkage Isomers (α2-3 vs. α2-6) | - Identical Mass: Isomers have the same mass, making them indistinguishable by a single MS scan.[1] - Similar Fragmentation Patterns: Standard collision-induced dissociation (CID) may not produce sufficiently distinct fragment ions to differentiate the linkages. | - Chromatographic Separation: Employ liquid chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC) chromatography. Generally, α2,6-linked isomers elute earlier than α2,3-linked isomers on PGC.[1][8] - Linkage-Specific Derivatization: Use chemical methods that introduce a mass difference between the isomers.[4][7] - Advanced Fragmentation Techniques: Utilize different fragmentation methods like Electron-Activated Dissociation (EAD) or analyze the relative intensity of diagnostic fragment ions produced by Higher-Energy C-trap Dissociation (HCD).[1][9] |
| Complex Mass Spectra (e.g., multiple adducts) | - Alkali Metal Adducts: The carboxyl group of sialic acid can readily attach to various alkali metal ions (e.g., Na+, K+), complicating spectral interpretation.[1] | - Rigorous Sample Desalting: Ensure samples are free of non-volatile salts before MS analysis.[2] - Use of Volatile Buffers: Employ volatile buffers like ammonium bicarbonate in chromatography steps.[8] - Derivatization: Neutralizing the carboxylic acid via amidation or esterification can reduce the formation of metal adducts.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of sialic acids recommended before MS analysis?
A1: Derivatization is crucial for several reasons. Firstly, it stabilizes the labile sialic acid, preventing its loss during ionization and fragmentation.[4][5] Secondly, it neutralizes the negatively charged carboxyl group, which enhances ionization efficiency in the commonly used positive ion mode and reduces the formation of multiple salt adducts that complicate spectra.[1][5]
Q2: Which chromatographic method is best for separating sialylated peptide isomers?
A2: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) chromatography are highly effective for separating sialylated glycan and glycopeptide isomers.[1][8] PGC, in particular, has shown high resolution for structural isomers, with α2,6-linked sialylated glycans typically eluting before their α2,3-linked counterparts.[8]
Q3: What are the characteristic fragment ions to look for when distinguishing between α2-3 and α2-6 sialic acid linkages?
A3: The relative intensities of certain fragment ions in tandem MS (MS/MS) spectra can help distinguish between linkages. For instance, with Collision-Induced Dissociation (CID), the fragmentation stability differs between the two isomers.[1] In negative ion mode CID, a unique fragment at m/z 408 is indicative of the α2-3 linkage.[3] Higher-Energy C-trap Dissociation (HCD) can also generate diagnostic oxonium ions and other fragment patterns that differ between the isomers.[10]
Q4: Can I analyze sialylated peptides without derivatization?
A4: While challenging, it is possible. Analysis without derivatization requires careful optimization of chromatographic separation and the use of specific mass spectrometry techniques. For example, using a higher concentration of formic acid in the mobile phase for reversed-phase HPLC can help separate isomers.[9] Additionally, advanced fragmentation methods like Electron-Activated Dissociation (EAD) can be used to characterize linkages in non-derivatized N-glycopeptides.[9] However, issues like ion suppression and sialic acid loss remain significant challenges.[11]
Q5: What are the key steps in a typical sample preparation workflow for sialylated peptides?
A5: A general workflow involves protein denaturation, reduction of disulfide bonds, alkylation of free cysteines, and enzymatic digestion (e.g., with trypsin) to generate peptides.[12][13] This is followed by enrichment of glycopeptides, often using techniques like titanium dioxide (TiO2) chromatography for sialylated O-glycopeptides.[14] Subsequently, chemical derivatization is often performed to stabilize the sialic acids, followed by sample cleanup (e.g., desalting) before LC-MS/MS analysis.[6]
Experimental Protocols & Data
Protocol 1: Solid-Phase Derivatization of Sialic Acids
This protocol describes the stabilization of sialic acids on glycopeptides via amidation while the protein is immobilized on a solid support.
-
Protein Immobilization: Conjugate the glycoprotein to an AminoLink resin via reductive amination.
-
Sialic Acid Derivatization: Modify the carboxylic groups of sialic acids with p-toluidine in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Enzymatic Release: Release the N-glycans from the immobilized protein using PNGase F.
-
Analysis: Analyze the released, derivatized glycans by MALDI-TOF MS in positive ion mode.[5]
Quantitative Data Summary
The following table summarizes the mass shifts observed after isotopic labeling of sialic acids using light (p-toluidine) and heavy (D9 p-toluidine) reagents, which allows for the determination of the number of sialic acids on a glycan.
| Number of Sialic Acids | Expected Mass Difference (Da) between Light and Heavy Labeled Peaks |
| 1 | 7.06 |
| 2 | 14.12 |
| 3 | 21.18 |
| 4 | 28.24 |
| (Data derived from the principles described in the literature)[5] |
Visualizations
Experimental Workflow for Sialylated Peptide Analysis
Caption: A typical workflow for the analysis of sialylated peptides by LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
References
- 1. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for protein sialoglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Protocol for Validating 9-Amino-NeuAc Incorporation
Welcome to the technical support center for validating the incorporation of 9-azido-N-acetylneuraminic acid (9-Amino-NeuAc) and its precursors, such as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding metabolic glycoengineering experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic labeling with this compound precursors?
A1: Metabolic labeling with an azido-sugar like Ac4ManNAz is a powerful, two-step chemical biology technique used to study glycans.[1] Cells are cultured with Ac4ManNAz, a modified mannosamine containing a bioorthogonal azide group.[2][3] The cell's own biosynthetic machinery processes this precursor into the corresponding azido-sialic acid (this compound or SiaNAz) and incorporates it into cell surface glycoproteins.[2][4] This introduces a chemical "handle" (the azide group) onto the cell surface, which can then be detected using a specific chemical reaction.[1]
Q2: How is the incorporation of the azido-sugar validated?
A2: Incorporation is validated in the second step, where the azide-labeled cells are treated with a probe molecule containing a complementary bioorthogonal group, such as dibenzocyclooctyne (DBCO).[2] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry," forms a stable covalent bond.[2][5] When a fluorescent molecule is attached to the DBCO probe, the successful incorporation of the azido-sugar can be visualized and quantified using methods like flow cytometry and fluorescence microscopy.[6][7] Mass spectrometry can also be used for in-depth structural confirmation.[3][8]
Q3: What are the critical controls for a successful experiment?
A3: To ensure that the observed signal is specific to successful incorporation, the following controls are essential:
-
Unlabeled Control: Cells cultured without the azido-sugar but subjected to the fluorescent probe. This helps determine the level of non-specific binding of the probe.
-
No-Probe Control: Cells cultured with the azido-sugar but not treated with the fluorescent probe. This accounts for cellular autofluorescence.
-
Viability Control: Cells cultured with the azido-sugar at the desired concentration and for the intended duration, assessed for viability to rule out cytotoxic effects.[9][10]
Q4: Can the azido-sugar precursor (Ac4ManNAz) be toxic to cells?
A4: Yes, at high concentrations, azido-sugars like Ac4ManNAz can exhibit cytotoxic effects.[9][10] Studies have shown that concentrations around 50 µM can interfere with cellular processes like energy metabolism and cell migration.[6] Therefore, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that balances high labeling efficiency with minimal physiological disruption.[6][10] For many cell lines, a concentration of 10 µM is a good starting point that often provides sufficient labeling without significant toxicity.[6]
Experimental Workflow & Metabolic Pathway
The overall process involves two main stages: metabolic labeling of the cell surface with an azide handle, followed by bioorthogonal reaction with a fluorescent probe for detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"addressing non-specific binding of 9-Amino-NeuAc derivatives"
Welcome to the technical support center for 9-Amino-NeuAc (9-amino-N-acetylneuraminic acid) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges, with a focus on mitigating non-specific binding in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding when using this compound derivatives in cell-based assays?
A1: High background and non-specific binding with this compound derivatives can stem from several factors. These include:
-
Hydrophobic Interactions: The derivative or its fluorescent label may non-specifically adhere to hydrophobic regions on cell surfaces or plasticware.
-
Electrostatic Interactions: Sialic acids are negatively charged, and the 9-amino modification can introduce a positive charge, leading to electrostatic attraction to negatively charged cell surface components or anionic sites on culture plates.[1][2]
-
Fc Receptor Binding: If the this compound derivative is part of an antibody-based detection system, the antibody's Fc region can bind non-specifically to Fc receptors on certain cell types (e.g., immune cells).[3][4]
-
Probe Concentration: Using an excessively high concentration of the this compound derivative probe can lead to increased non-specific binding.[3]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or other surfaces can result in high background.[5]
Q2: I am observing high non-specific staining in my flow cytometry experiment using a fluorescently labeled this compound derivative. What are the first troubleshooting steps I should take?
A2: For flow cytometry, high non-specific staining is a common issue. Here are the initial steps to address it:
-
Titrate Your Probe: Determine the optimal concentration of your fluorescent this compound derivative. Using too high a concentration is a frequent cause of non-specific binding.[6]
-
Optimize Blocking: Ensure you are using an appropriate blocking buffer. Pre-incubating your cells with an Fc blocker is crucial if you are working with cells known to express Fc receptors.[3][4] Including 1-5% BSA in your staining buffer can also help reduce non-specific interactions.[3]
-
Washing Steps: Increase the number and duration of your washing steps after probe incubation to more effectively remove unbound derivative.[7]
-
Include Proper Controls: Always include an unstained cell control to assess autofluorescence and an isotype control if you are using an antibody-based detection method.[3][4]
Q3: Can the choice of blocking buffer significantly impact my results?
A3: Absolutely. The choice of blocking buffer is critical for minimizing non-specific binding and can significantly affect the signal-to-noise ratio of your assay. Different blocking agents work through different mechanisms, and the optimal choice can depend on your specific cell type, derivative, and detection method. For example, protein-based blockers like BSA and casein occupy non-specific binding sites, while detergents like Tween 20 in washing buffers help to reduce weaker, non-specific interactions.[5][8]
Troubleshooting Guides
Issue 1: High Background in Fluorescent Cell Imaging
| Potential Cause | Recommended Solution |
| Probe Concentration Too High | Perform a titration experiment to determine the lowest effective concentration of your this compound derivative probe that still provides a specific signal. |
| Inadequate Blocking | Increase the incubation time with your blocking buffer (e.g., from 30 minutes to 1 hour). Consider switching to a different blocking agent (see table below). For example, casein-based blockers can sometimes be more effective than BSA.[5] |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as 0.05% Tween 20, to your washing buffer to help disrupt non-specific hydrophobic binding.[8] |
| Electrostatic Interactions | Increase the salt concentration of your buffers (e.g., up to 150-200 mM NaCl) to shield electrostatic charges that can cause non-specific binding.[1] |
| Binding to Extracellular Matrix (ECM) | The ECM is rich in glycosylated proteins that can be a source of non-specific binding.[9][10] Ensure your blocking and washing steps are thorough. If possible, use a cell line with minimal ECM production for initial optimizations. |
| Insufficient Washing | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) after probe incubation.[11] |
Issue 2: Low or No Specific Signal
| Potential Cause | Recommended Solution |
| Probe Concentration Too Low | If you have aggressively optimized for low background, you may have reduced the probe concentration too much. Refer to your titration data to find a balance between signal and background. |
| Inefficient Metabolic Labeling (if applicable) | If you are metabolically incorporating a 9-azido-NeuAc precursor, ensure sufficient incubation time (e.g., 24-48 hours) for cellular uptake and incorporation into glycans.[11] |
| Steric Hindrance | The 9-amino modification or the attached fluorophore may sterically hinder the binding of the derivative to its target. Consider using a derivative with a longer linker between the NeuAc and the functional group. |
| pH of Buffers | The pH can affect both the charge of your derivative and its target. Ensure your buffers are at the optimal pH for the interaction you are studying. |
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages/Considerations | Citation |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications. | Can contain endogenous antibodies that may cross-react. Not recommended for biotin-avidin systems due to potential biotin contamination. | [5][8] |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for reducing high background. | Can mask some antigens and interfere with phospho-specific antibody detection. Contains phosphoproteins. | [5][8] |
| Casein | 1% (w/v) | Often provides lower background than BSA or milk. Recommended for biotin-avidin systems. | More expensive than milk. | [5] |
| Normal Serum | 1-10% (v/v) | Provides a complex mixture of proteins for effective blocking. Recommended to use serum from the same species as the secondary antibody. | Can contain endogenous antibodies that may interfere with the assay. | [5][12] |
| Fish Gelatin | 0.1-0.5% (w/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk. | May not be as effective as other blockers for all applications. | [13] |
| Synthetic Polymers (e.g., PVP, PEG) | Varies | Protein-free, reducing the risk of cross-reactivity with protein-based probes. | May be less effective than protein-based blockers for certain applications. | [5] |
Experimental Protocols
Protocol: Metabolic Labeling of Cell Surface Sialic Acids with a 9-Azido-NeuAc Derivative and Subsequent Fluorescent Detection
This protocol describes a common application for this compound analogs, where non-specific binding of the fluorescent probe is a critical parameter to control.
Materials:
-
Peracetylated 9-Azido-N-acetylmannosamine (Ac4ManNAz)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled alkyne probe (e.g., DBCO-Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Metabolic Labeling:
-
Culture your cells of interest to the desired confluency.
-
Supplement the culture medium with Ac4ManNAz (typically 25-50 µM).
-
Incubate the cells for 24-48 hours to allow for metabolic conversion and incorporation of the corresponding 9-azido-sialic acid into cell surface glycans.[11]
-
-
Cell Preparation:
-
Gently wash the cells three times with ice-cold PBS to remove residual media and unincorporated sugar.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at 4°C to block non-specific binding sites.
-
-
Click Chemistry Reaction (Probe Labeling):
-
Dilute the fluorescently labeled alkyne probe in PBS to its optimal concentration (determined by titration).
-
Incubate the cells with the probe solution for 1-2 hours at 4°C, protected from light. This step attaches the fluorophore to the metabolically incorporated azido-sialic acids.
-
-
Washing:
-
Wash the cells three to five times with Washing Buffer to remove unbound fluorescent probe.
-
-
Fixation (Optional, for imaging):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
Proceed with analysis by flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Workflow for metabolic labeling and detection using a 9-azido-NeuAc derivative.
Caption: Mechanisms of non-specific binding and mitigation strategies.
Caption: Simplified inhibitory signaling pathway mediated by sialic acid-Siglec binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemo-enzymatic synthesis of C-9 acetylated sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopeptidase N/CD13 targeting fluorescent probes: synthesis and application to tumor cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-acetamido-9-deoxy-Neu5Ac
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 9-acetamido-9-deoxy-N-acetylneuraminic acid (Neu5Ac9NAc). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 9-acetamido-9-deoxy-Neu5Ac, presented in a question-and-answer format.
Question 1: Why is the yield of my 9-azido-9-deoxy-Neu5Ac precursor low?
Answer: Low yields in the synthesis of the 9-azido precursor can stem from several factors:
-
Incomplete reaction: The azidation of the C-9 position may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Side reactions: The presence of multiple hydroxyl groups on the sialic acid backbone can lead to competing side reactions. It is crucial to employ appropriate protecting group strategies to selectively functionalize the C-9 hydroxyl group.
-
Purification losses: The high polarity of sialic acid derivatives can make purification challenging, potentially leading to significant product loss. Optimize your purification method, considering options like ion-exchange chromatography or flash chromatography with a suitable polar solvent system.
Question 2: I am observing incomplete reduction of the 9-azido group to the 9-amino group. What could be the cause?
Answer: Incomplete reduction of the azide is a common issue. Consider the following:
-
Catalyst activity: If using a catalytic hydrogenation method (e.g., Pd/C), ensure the catalyst is fresh and active. The reaction may also be sensitive to catalyst poisons.
-
Hydrogen pressure and reaction time: Inadequate hydrogen pressure or insufficient reaction time can lead to incomplete reduction. Optimize these parameters for your specific reaction setup.
-
Alternative reduction methods: If catalytic hydrogenation is problematic, consider alternative reducing agents such as triphenylphosphine (Staudinger reaction) followed by hydrolysis, which can be a milder alternative.
Question 3: The final N-acetylation step is resulting in a low yield of 9-acetamido-9-deoxy-Neu5Ac. How can I improve this?
Answer: Low yields in the N-acetylation step can be attributed to several factors:
-
Reagent stoichiometry: Ensure the correct stoichiometry of the acetylating agent (e.g., acetic anhydride) and base (e.g., pyridine or triethylamine). An excess of the acetylating agent may be necessary to drive the reaction to completion, but a large excess can lead to O-acetylation side products.
-
Reaction conditions: The reaction temperature and time are critical. Running the reaction at 0°C to room temperature is a common practice to minimize side reactions. Monitor the reaction by TLC to determine the optimal reaction time.
-
pH control: Maintaining an appropriate pH is crucial, as both acidic and basic conditions can lead to the degradation of the sialic acid backbone or migration of acetyl groups.[1]
-
Competing O-acetylation: The hydroxyl groups at other positions (C-4, C-7, C-8) can also be acetylated. While N-acetylation is generally faster, prolonged reaction times or harsh conditions can promote O-acetylation. If this is a significant issue, a protecting group strategy for the hydroxyl groups may be necessary.
Question 4: My final product is impure, showing multiple spots on TLC. What are the likely impurities?
Answer: Common impurities in the final product include:
-
Unreacted 9-amino-9-deoxy-Neu5Ac: This indicates an incomplete N-acetylation reaction.
-
O-acetylated byproducts: Acetylation of one or more hydroxyl groups in addition to the C-9 amino group.
-
Degradation products: Sialic acids are sensitive to harsh conditions, and degradation can occur during the reaction or workup.
-
Salts: Salts formed during the reaction or workup (e.g., from quenching the reaction) can be carried through if not properly removed during purification.
Question 5: I am struggling with the purification of the final product. What are the best practices?
Answer: The polar nature of 9-acetamido-9-deoxy-Neu5Ac requires specific purification techniques:
-
Ion-exchange chromatography: This is a highly effective method for purifying charged molecules like sialic acids.
-
Size-exclusion chromatography: This can be useful for removing small molecule impurities and salts.
-
Flash chromatography: While challenging due to the high polarity, it can be effective with the right solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Lyophilization: After purification, lyophilization is the preferred method for isolating the final product to avoid degradation that can occur with heating.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 9-acetamido-9-deoxy-Neu5Ac?
A1: A common and effective starting material is N-acetylneuraminic acid (Neu5Ac). The synthesis typically proceeds through a 9-azido-9-deoxy-Neu5Ac intermediate. This intermediate is then reduced to 9-amino-9-deoxy-Neu5Ac, which is subsequently N-acetylated to yield the final product.
Q2: Are there any chemoenzymatic methods available for this synthesis?
A2: Yes, chemoenzymatic methods have been successfully employed. These methods often involve the enzymatic synthesis of sialosides containing the 9-acetamido-9-deoxy-N-acetylneuraminic acid moiety using one-pot, multi-enzyme systems. This approach can offer high specificity and yield.
Q3: How stable is the final product, 9-acetamido-9-deoxy-Neu5Ac?
A3: Like other sialic acid derivatives, 9-acetamido-9-deoxy-Neu5Ac is sensitive to acidic and basic conditions, as well as high temperatures. It is best stored as a lyophilized powder at low temperatures (e.g., -20°C) to prevent degradation.
Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?
A4: The following techniques are essential:
-
Thin Layer Chromatography (TLC): For monitoring the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.
Quantitative Data Summary
The following table summarizes yield data for key steps in the synthesis of C-9 modified Neu5Ac derivatives. It is important to note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| O-Acetylation | N-acetylneuraminic acid (Neu5Ac) | 9-O-acetyl-N-acetylneuraminic acid | Trimethyl orthoacetate, p-TsOH, DMSO | 68 | [1] |
| De-N-acetylation | Protected allyl α-Neu5Ac-glycoside | 5-amino derivative | Tetramethylammonium hydroxide, reflux | 80 | [2] |
| Microwave-assisted De-N-acetylation | Protected methyl α-Neu5Ac glycoside | 5-amino derivative | 2.0 M NaOH, microwave (120°C) | 91 | [2] |
| Regioselective Acylation | N-glycolylneuraminic acid (Neu5Gc) | 9-O-acetyl-N-glycolylneuraminic acid | Trimethyl orthoacetate, p-TsOH | 90 | [2] |
Experimental Protocols
This section provides a representative methodology for the synthesis of 9-acetamido-9-deoxy-Neu5Ac, based on common organic synthesis techniques applied to sialic acids.
Step 1: Synthesis of 9-Azido-9-deoxy-N-acetylneuraminic acid
This step involves the selective activation of the C-9 primary hydroxyl group of Neu5Ac followed by displacement with an azide. A common method involves tosylation or mesylation of the C-9 hydroxyl, followed by reaction with sodium azide. Protecting groups for other hydroxyls and the carboxylic acid may be necessary to improve selectivity and yield.
Step 2: Reduction of 9-Azido-9-deoxy-N-acetylneuraminic acid to 9-Amino-9-deoxy-N-acetylneuraminic acid
Materials:
-
9-Azido-9-deoxy-N-acetylneuraminic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 9-azido-9-deoxy-N-acetylneuraminic acid in methanol in a reaction vessel suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above, using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 9-amino-9-deoxy-N-acetylneuraminic acid, which can be used in the next step without further purification.
Step 3: N-Acetylation to Yield 9-Acetamido-9-deoxy-N-acetylneuraminic acid
Materials:
-
Crude 9-amino-9-deoxy-N-acetylneuraminic acid
-
Methanol
-
Triethylamine or Pyridine
-
Acetic anhydride
-
Dowex-50 (H⁺ form) resin
Procedure:
-
Dissolve the crude 9-amino-9-deoxy-N-acetylneuraminic acid in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or pyridine as a base.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and treat with Dowex-50 (H⁺ form) resin to neutralize the base and remove salts.
-
Filter the mixture and wash the resin with water.
-
Lyophilize the combined filtrate and washes to obtain the final product, 9-acetamido-9-deoxy-N-acetylneuraminic acid.
Visualizations
Experimental Workflow
References
Validation & Comparative
A Researcher's Guide to Sialic Acid Reporters: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex world of glycan analysis, this guide offers an objective comparison of different sialic acid reporters. We delve into their efficiency, supported by experimental data, and provide detailed protocols to aid in your research endeavors.
Sialic acids, terminal monosaccharides on the glycan chains of cell surface glycoproteins and glycolipids, play a pivotal role in numerous biological processes.[1] Their aberrant expression is often linked to pathological conditions, including cancer.[1][2] Metabolic oligosaccharide engineering (MOE) has emerged as a powerful tool for studying sialylation in living systems.[3][4] This technique utilizes unnatural monosaccharides, or "reporters," bearing bioorthogonal functional groups that are metabolically incorporated into nascent sialoglycoconjugates.[3][4] Subsequent detection via bioorthogonal ligation with a probe allows for the visualization and analysis of these important glycans.[3][4]
This guide focuses on the most commonly used sialic acid reporters, primarily those bearing azide or alkyne functionalities, and compares their metabolic labeling efficiency across different precursors and cell lines.
The Sialic Acid Biosynthetic Pathway and Metabolic Labeling
The metabolic labeling of sialoglycans hinges on the cell's own enzymatic machinery. Exogenously supplied, unnatural derivatives of N-acetylmannosamine (ManNAc) or sialic acid (Sia) are taken up by the cell and processed through the sialic acid biosynthetic pathway. The most widely used reporters are per-O-acetylated for enhanced cell permeability. Once inside the cell, esterases remove the acetyl groups, and the unnatural monosaccharide is converted to an unnatural CMP-sialic acid. Sialyltransferases then incorporate this modified sialic acid into glycoproteins and glycolipids.
The efficiency of a sialic acid reporter is influenced by several factors, including the type of precursor (ManNAc vs. Sia), the nature of the bioorthogonal tag (azide vs. alkyne), and the chemical linkage of the tag to the monosaccharide.
Caption: Metabolic labeling of sialoglycans using unnatural precursors.
Comparative Efficiency of Sialic Acid Reporters
The choice of sialic acid reporter can significantly impact the efficiency of metabolic labeling. Studies have shown marked differences in the incorporation of various reporters depending on the cell line and the specific analog used.[3][4]
Azide vs. Alkyne Reporters
Both azide and alkyne functional groups are widely used for bioorthogonal labeling. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular ligation method due to its flexibility, allowing the reporter tag to be either an azide or an alkyne.[3][4] While per-O-acetylated N-azidoacetylmannosamine (Ac4ManNAz) has been a popular choice, studies have shown that its alkynyl counterpart, per-O-acetylated N-propargylmannosamine (Ac4ManNAl), can exhibit greater labeling efficiency in cultured cells and in mice.[5] In several cell lines, metabolic labeling with the sialic acid analog SiaNAl was substantially more efficient than with SiaNAz.[5] For instance, in the LNCaP human prostate cancer cell line, 78% of glycoconjugate-bound sialic acids were substituted with SiaNAl, compared to only 51% with SiaNAz under the same conditions.[5]
ManNAc vs. Sialic Acid Precursors
Metabolic labeling can be achieved using precursors of either N-acetylmannosamine (ManNAc) or sialic acid (Sia). A comparative study in various human colon cell lines and other standard cell lines like HEK293 and HeLa showed that there are marked differences in the labeling efficiency of sialoglycoproteins between different chemical reporters.[3][4] The study also highlighted that ManNAz was the most promiscuously metabolized reporter in these cells.[3][4]
Impact of the Linker Chemistry
Recent research has demonstrated that the chemical group connecting the bioorthogonal tag to the sialic acid molecule can significantly influence metabolic processing. A study comparing C-5 modified sialic acid derivatives found that a carbamate linkage leads to more efficient metabolic labeling compared to amide or urea linkages.[1][6] Specifically, a C-5 propargyl carbamate derivative outperformed the corresponding amide and thiourea analogues in metabolic labeling experiments.[1] This enhanced efficiency is attributed to increased metabolic flux towards the active CMP derivative.[6]
Quantitative Comparison of Sialic Acid Reporter Efficiency
The following table summarizes quantitative data on the metabolic labeling efficiency of different sialic acid reporters from published studies.
| Reporter | Cell Line | Labeling Efficiency (% of total sialic acid) | Reference |
| SiaNAz | LNCaP | 51% | [5] |
| SiaNAl | LNCaP | 78% | [5] |
| Ac4ManNAz | Jurkat | ~25% | [5] |
| Ac4ManNAl | Jurkat | ~45% | [5] |
| Ac4ManNAz | HL-60 | ~30% | [5] |
| Ac4ManNAl | HL-60 | ~55% | [5] |
| Ac4ManNAz | CHO | ~15% | [5] |
| Ac4ManNAl | CHO | ~30% | [5] |
Note: The efficiencies are reported under specific experimental conditions outlined in the cited literature. Direct comparison between different studies should be made with caution.
Experimental Protocols
To ensure reproducibility and aid in the selection of the most appropriate method, we provide a detailed protocol for a key experiment used to assess the efficiency of sialic acid reporters.
Protocol: Comparison of Metabolic Incorporation Efficiency by Western Blot
This protocol is adapted from a study comparing different azide and alkyne-modified ManNAc and Sia reporters.[3]
Objective: To qualitatively or semi-quantitatively compare the efficiency of metabolic incorporation of different sialic acid reporters into cellular glycoproteins.
Materials:
-
Cell lines of interest (e.g., HEK293, HeLa, HT29)
-
Cell culture medium and supplements
-
Unnatural monosaccharides (e.g., Ac4ManNAz, ManNAl, SiaNAz) at desired concentrations (e.g., 50 µM for Ac4ManNAz, 500 µM for others)
-
Biotin probe with the corresponding bioorthogonal functionality (e.g., biotin-alkyne for azide reporters, biotin-azide for alkyne reporters)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (e.g., CuSO4, THPTA, sodium ascorbate)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Ponceau S staining solution
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells and allow them to adhere overnight.
-
Add the unnatural monosaccharides to the cell culture medium at the desired final concentration. Culture the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Bioorthogonal Ligation (CuAAC) on Whole Cells:
-
Wash the cells with PBS.
-
Perform the CuAAC reaction by adding the appropriate biotin probe and catalyst system to the cells. Incubate for a designated time at room temperature.
-
Wash the cells thoroughly to remove unreacted reagents.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Confirm equal loading by staining the membrane with Ponceau S.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the biotinylated glycoproteins using an ECL substrate and an imaging system.
-
Caption: Experimental workflow for comparing reporter efficiency via Western blot.
Conclusion
The selection of an appropriate sialic acid reporter is critical for the successful metabolic labeling and analysis of sialoglycans. While Ac4ManNAz has been a workhorse in the field, evidence suggests that alkyne-containing reporters like Ac4ManNAl and SiaNAl can offer superior labeling efficiency in certain contexts. Furthermore, the chemical nature of the linker attaching the bioorthogonal tag is an important consideration, with carbamate linkers showing promise for enhancing metabolic incorporation. Researchers should carefully consider the specific cell type, experimental goals, and the available detection methods when choosing a sialic acid reporter. The data and protocols presented in this guide provide a foundation for making informed decisions to advance our understanding of the dynamic world of sialoglycans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 9-Amino-NeuAc Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise analysis of glycoprotein modifications is paramount. Metabolic labeling with sialic acid analogs, such as 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), offers a powerful tool for studying sialoglycan dynamics. This guide provides a comparative overview of mass spectrometry-based validation of this compound incorporation, with a focus on experimental protocols and data interpretation.
This guide compares the use of this compound with other common sialic acid analogs for metabolic labeling and subsequent mass spectrometric analysis. We present key performance indicators, detailed experimental workflows, and the underlying biochemical pathways.
Comparison of Sialic Acid Analogs for Metabolic Labeling
The choice of a sialic acid analog for metabolic labeling depends on several factors, including incorporation efficiency, potential cellular perturbation, and the chemical handle introduced for subsequent detection or enrichment. While direct comparative studies on the incorporation efficiency and cytotoxicity of this compound are not extensively documented in peer-reviewed literature, we can infer its properties and compare them to the widely used azido- and alkynyl-modified analogs.
| Feature | This compound | Ac4ManNAz (precursor to 9-Azido-NeuAc) | Ac4ManNAl (precursor to 9-Alkynyl-NeuAc) |
| Chemical Handle | Primary Amine (-NH2) | Azide (-N3) | Alkyne (-C≡CH) |
| Bioorthogonal Reaction | Amine-reactive crosslinkers (e.g., NHS esters) | Staudinger ligation, Copper-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC) | Copper-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC) |
| Incorporation Efficiency | Data not widely available, but expected to be processed by the sialic acid biosynthetic pathway. | Generally high, but can be cell-type dependent.[1] | Reported to be more efficient than Ac4ManNAz in some cell lines.[1] |
| Potential Cytotoxicity | Data not widely available. | Can cause physiological changes at higher concentrations (>50 µM), with 10 µM suggested as optimal for minimal perturbation.[2][3] | Data not as extensive as for Ac4ManNAz. |
| Detection by MS | Results in a specific mass shift that can be identified in MS/MS spectra. | The azide group provides a unique mass signature. | The alkyne group provides a unique mass signature. |
Experimental Validation Workflow
The validation of this compound incorporation into cellular glycoproteins by mass spectrometry involves a multi-step process. This workflow can be adapted for other sialic acid analogs.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture : Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Preparation of Labeling Medium : Prepare fresh culture medium containing the desired final concentration of this compound. A typical starting concentration range is 10-100 µM.
-
Incubation : Replace the existing medium with the labeling medium and incubate the cells for 24-72 hours under standard culture conditions. The optimal incubation time should be determined empirically for each cell type.
-
Cell Harvesting : After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated this compound. The cells are now ready for protein extraction.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Glycopeptides
-
Protein Extraction and Denaturation : Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer). Quantify the protein concentration using a standard assay (e.g., BCA assay). Take a desired amount of protein (e.g., 100 µg) and denature at 90°C for 15 minutes.[4]
-
Reduction and Alkylation : Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 45 minutes.[5] Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating at room temperature for 45 minutes in the dark.[5]
-
Proteolytic Digestion : Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
Glycopeptide Enrichment : Enrich for glycopeptides using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction. This step is crucial for increasing the detection sensitivity of low-abundance glycopeptides.[4]
-
Sample Desalting : Desalt the enriched glycopeptides using a C18 ZipTip or equivalent before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound Labeled Glycopeptides
The following parameters are a general guideline and should be optimized for the specific instrument and experimental goals.
| Parameter | Setting | Rationale |
| LC System | Nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap) | Provides the necessary sensitivity and resolution for glycopeptide analysis. |
| Column | C18 reverse-phase column (e.g., 75 µm ID x 15 cm) | Standard for peptide and glycopeptide separation. |
| Mobile Phase A | 0.1% formic acid in water | |
| Mobile Phase B | 0.1% formic acid in acetonitrile | |
| Gradient | A linear gradient from 2% to 40% B over 60-120 minutes | Allows for the separation of a complex mixture of glycopeptides. |
| MS Scan Range | 350-1800 m/z | Covers the expected mass range for glycopeptides.[4] |
| MS Resolution | 60,000 - 120,000 | High resolution is critical for accurate mass determination and distinguishing isotopic peaks.[4] |
| MS/MS Fragmentation | Higher-energy C-trap dissociation (HCD) | Efficiently fragments both the peptide backbone and the glycan moieties.[5][7] |
| MS/MS Resolution | 15,000 - 30,000 | Sufficient for fragment ion identification.[7] |
| Data-Dependent Acquisition | Top 10-20 most intense precursors selected for MS/MS | Standard method for discovery proteomics. |
Data Analysis and Validation
The incorporation of this compound will result in a specific mass shift in the glycan structure. The mass of N-acetylneuraminic acid (NeuAc) is 291.2579 Da, while the mass of this compound will be different due to the substitution of a hydroxyl group (-OH, 17.0027 Da) with an amino group (-NH2, 16.0187 Da). This mass difference can be used to identify glycopeptides containing the modified sialic acid.
Specialized glycoproteomics software (e.g., Byonic, pGlyco, Glyco-Decipher) should be used to search the MS/MS data against a protein sequence database with the modification specified. The presence of oxonium ions, such as m/z 274.0921 (NeuAc - H2O), can help confirm the presence of sialylated glycopeptides.[5][8] The corresponding oxonium ion for this compound will have a different mass.
Signaling Pathway of Sialic Acid Incorporation
Metabolic labeling with sialic acid analogs relies on the cell's natural sialic acid biosynthetic pathway. The exogenous analog is taken up by the cell and converted into its CMP-activated form, which is then transferred to glycoconjugates by sialyltransferases in the Golgi apparatus.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1 [mdpi.com]
- 5. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. Identifying intact N-glycopeptides from tandem mass spectrometry data using StrucGP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Specificity of Sialyltransferases for 9-Substituted NeuAc Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of sialyltransferases is crucial for the development of novel therapeutics and diagnostics. This guide provides a comparative analysis of the performance of various sialyltransferases with 9-substituted N-acetylneuraminic acid (NeuAc) derivatives, supported by experimental data and detailed methodologies.
Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a CMP-sialic acid donor to the terminal positions of glycan chains on glycoproteins and glycolipids. The C-9 position of sialic acid is a key site for natural modifications, such as O-acetylation, and a common target for the synthesis of sialic acid analogs with modified biological properties. The ability of sialyltransferases to accommodate substitutions at this position is a critical factor in the chemoenzymatic synthesis of modified glycoconjugates and the development of sialyltransferase inhibitors.
Comparative Performance of Sialyltransferases with 9-Substituted NeuAc Derivatives
The substrate specificity of sialyltransferases for 9-substituted NeuAc derivatives varies significantly depending on the enzyme and the nature of the substituent. The following table summarizes the kinetic parameters of several mammalian and bacterial sialyltransferases with a range of 9-substituted CMP-NeuAc analogs.
| Sialyltransferase | 9-Substituent | Km (mM) | Vmax (% of NeuAc) | Relative Activity (%) | Reference |
| α2,6-Sialyltransferase (rat liver) | -OH (NeuAc) | 0.25 | 100 | 100 | [1] |
| -NH2 | 3.5 | - | - | [1] | |
| -NH-CO-CH3 | 0.8 | - | - | [2] | |
| -NH-CO-(CH2)4-CH3 | 4.6 | - | - | [2] | |
| -NH-CO-Phenyl | 1.8 | - | - | [2] | |
| -N3 | 1.0 | - | - | [2] | |
| -NH-CO-CH2-S-Fluorescein | 0.08 | 15-100 | - | [3] | |
| α2,3-Sialyltransferase (rat liver, Gal-β-1,3-GalNAc specific) | -OH (NeuAc) | 0.53 | 100 | 100 | [1] |
| -N3 | - | - | high | [1] | |
| -NH-CO-CH3 | - | - | high | [1] | |
| -NH-CO-Phenyl | - | - | low | [1] | |
| -NH-CO-(CH2)4-CH3 | - | - | low | [1] | |
| α2,3-Sialyltransferase (porcine submaxillary, GalNAc specific) | -OH (NeuAc) | 0.28 | 100 | 100 | [1] |
| -N3 | - | - | high | [1] | |
| -NH-CO-CH3 | - | - | high | [1] | |
| -NH-CO-Phenyl | - | - | low | [1] | |
| -NH-CO-(CH2)4-CH3 | - | - | low | [1] | |
| α2,6-Sialyltransferase (human, Gal-β-1,4-GlcNAc specific) | -OH (NeuAc) | 0.16 | 100 | 100 | [1] |
| -N3 | - | - | high | [1] | |
| -NH-CO-CH3 | - | - | high | [1] | |
| -NH-CO-Phenyl | - | - | medium | [1] | |
| -NH-CO-(CH2)4-CH3 | - | - | medium | [1] | |
| α2,6-Sialyltransferase (Photobacterium damselae) | Phenyl-substituted alkyl-amide groups | - | - | Transferred | [4] |
Experimental Protocols
The determination of sialyltransferase specificity for 9-substituted NeuAc derivatives relies on robust and sensitive assay methods. Below are detailed protocols for key experimental approaches cited in the literature.
Radiometric Sialyltransferase Assay
This classic method measures the incorporation of a radiolabeled sialic acid from a CMP-[¹⁴C]NeuAc derivative into an acceptor substrate.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
CMP-[¹⁴C]-9-substituted-NeuAc (donor substrate)
-
Acceptor substrate (e.g., asialofetuin, N-acetyllactosamine)
-
Reaction Buffer: 50 mM MES buffer (pH 6.0), 1 mM MgCl₂, 0.5% Triton CF-54[5][6]
-
SDS-PAGE loading buffer
-
Scintillation cocktail
-
Sephadex G-50 column[7]
Procedure:
-
Prepare a reaction mixture containing the enzyme, acceptor substrate, and CMP-[¹⁴C]-9-substituted-NeuAc in the reaction buffer.[5]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3-20 hours).[5]
-
Terminate the reaction by adding SDS-PAGE loading buffer or by other methods such as precipitation.[5]
-
Separate the radiolabeled product from the unreacted donor substrate. This can be achieved by:
-
SDS-PAGE: For glycoprotein acceptors, the reaction mixture is subjected to SDS-PAGE. The gel is then dried and exposed to a phosphorimager or X-ray film to visualize and quantify the radiolabeled product.[5]
-
Gel Filtration: For smaller acceptors, the reaction mixture is passed through a Sephadex G-50 column. The fractions are collected and the radioactivity in the fractions corresponding to the sialylated product is measured using a scintillation counter.[7]
-
-
Calculate the enzyme activity based on the amount of incorporated radioactivity over time.
HPLC-Based Sialyltransferase Assay
This method offers a non-radioactive alternative for quantifying sialyltransferase activity by separating and detecting the sialylated product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzyme preparation
-
CMP-9-substituted-NeuAc (donor substrate)
-
Acceptor substrate
-
Reaction Buffer: As described for the radiometric assay.
-
HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV-Vis or fluorescence).[8]
-
Mobile phase appropriate for the separation.
Procedure:
-
Perform the enzymatic reaction as described in the radiometric assay protocol.
-
Terminate the reaction, for example, by adding acid or by heat inactivation.
-
Inject a defined volume of the reaction mixture into the HPLC system.
-
Separate the sialylated product from the substrates and other reaction components using an appropriate chromatographic method.
-
Detect the product using a UV-Vis detector (e.g., at 270 nm for CMP-containing molecules) or a fluorescence detector if a fluorescently tagged acceptor or donor is used.[3]
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
Fluorometric Sialyltransferase Assay
This highly sensitive assay utilizes a fluorescently labeled CMP-9-substituted-NeuAc donor, allowing for the direct detection of the incorporated fluorescent sialic acid.
Materials:
-
Enzyme preparation
-
CMP-9-fluoresceinyl-NeuAc (donor substrate)[3]
-
Acceptor substrate (glycoprotein)
-
Reaction Buffer: As described for the radiometric assay.
-
Gel filtration column
-
Fluorometer
Procedure:
-
Perform the enzymatic reaction using the fluorescently labeled donor substrate.[3]
-
Separate the fluorescently labeled glycoprotein product from the unreacted fluorescent donor substrate by gel filtration.[3]
-
Measure the fluorescence of the fractions containing the labeled glycoprotein using a fluorometer.
-
Calculate the enzyme activity based on the fluorescence intensity of the product. This method can be 200- to 1000-fold more sensitive than the radiometric assay.[3]
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the specificity of sialyltransferases for 9-substituted NeuAc derivatives.
Caption: Workflow for determining sialyltransferase specificity.
This guide provides a foundational understanding of the specificity of sialyltransferases for 9-substituted NeuAc derivatives. The presented data and protocols serve as a valuable resource for researchers designing experiments in glycobiology and drug discovery. The observed trends in substrate acceptance highlight the potential for engineering sialyltransferases with altered specificities for the synthesis of novel glycoconjugates with tailored biological activities.
References
- 1. Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and transfer of novel synthetic 9-substituted sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive fluorometric assay for sialyltransferase activity using CMP-9-fluoresceinyl-NeuAc as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Amino-NeuAc Analogs in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) analogs, focusing on their cross-reactivity profiles against viral and human neuraminidases (sialidases). The information presented herein is intended to assist researchers in the selection and development of selective sialidase inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various this compound analogs and related compounds against different neuraminidases is summarized below. The data, presented as 50% inhibitory concentrations (IC50), highlight the diverse selectivity profiles of these compounds.
| Compound | Target Neuraminidase | IC50 (µM) |
| C9 N-acyl Neu5Ac2en Mimetics | ||
| Compound 5 | NEU1 | 58 |
| NEU2 | >1000 | |
| NEU3 | >1000 | |
| NEU4 | 580 | |
| Compound 8 | NEU1 | 680 |
| NEU2 | >1000 | |
| NEU3 | >1000 | |
| NEU4 | 825 | |
| DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) - Reference | NEU1 | 143 |
| NEU2 | 43 | |
| NEU3 | 61 | |
| NEU4 | 74 |
Data sourced from a study on C9 N-acyl Neu5Ac2en mimetics as selective viral sialidase inhibitors.[1]
| Compound | Target Neuraminidase | IC50 (µM) |
| C5 and C9 Modified Neu5Ac2en Analogs | ||
| Neu5Gc9N32en (4) | V. cholerae sialidase | Selective |
| Neu5AcN39N32en (5) | human NEU2 | Selective |
These compounds were identified as selective inhibitors, though their IC50 values were not improved compared to the parent compound, Neu5Ac2en.[2]
| Compound | Target Neuraminidase | Ki (nM) | Selectivity over other isoenzymes |
| C5 and C9 Modified DANA Analogs | |||
| C5-hexanamido-C9-acetamido-DANA | NEU1 | 53 ± 5 | 340-fold |
This compound was identified as a potent and selective inhibitor of human NEU1.[3][4]
Experimental Protocols
Synthesis of a 9-Azido-NeuAc Precursor Analog
This protocol describes a general method for the synthesis of a 9-azido-NeuAc derivative, a key intermediate for producing this compound analogs. The procedure involves the protection of hydroxyl groups, introduction of the azide functionality, and subsequent deprotection.
Materials:
-
Methyl 5-acetamido-3,5-dideoxy-2-O-methyl-D-glycero-D-galacto-2-nonulopyranosonate
-
Trityl chloride
-
Pyridine
-
Benzyl bromide
-
Sodium hydride
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid
-
Diethylaminosulfur trifluoride (DAST)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium methoxide in methanol
Procedure:
-
Tritylation: The starting material is reacted with trityl chloride in pyridine to selectively protect the primary 9-hydroxyl group.
-
Benzylation: The remaining hydroxyl groups are protected as benzyl ethers using benzyl bromide and sodium hydride in DMF.
-
Detritylation: The trityl group is removed using trifluoroacetic acid to expose the 9-hydroxyl group.
-
Azidation: The 9-hydroxyl group is converted to an azide using a suitable azidating agent, such as diphenylphosphoryl azide (DPPA) or by converting the hydroxyl to a good leaving group (e.g., mesylate or tosylate) followed by substitution with sodium azide.
-
Deprotection: The benzyl ethers are removed by catalytic hydrogenation using Pd/C and hydrogen gas.
-
Saponification: The methyl ester is hydrolyzed using sodium methoxide in methanol to yield the final 9-azido-N-acetylneuraminic acid.
-
Reduction to Amine: The 9-azido group can be reduced to the corresponding 9-amino group using a variety of methods, such as catalytic hydrogenation or with triphenylphosphine followed by hydrolysis (Staudinger reaction), to yield the this compound analog.
This is a generalized protocol based on methods for C-9 functionalization of sialic acid.[5]
Neuraminidase Inhibition Assay (MUNANA-based)
This fluorescence-based assay is a standard method for determining the inhibitory activity of compounds against neuraminidases.
Materials:
-
96-well, flat-bottom, black microplates
-
Fluorometer (excitation: 365 nm, emission: 450 nm)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer with CaCl2, pH 6.5)
-
Stop solution (e.g., glycine buffer, pH 10.7)
-
Recombinant or purified neuraminidase enzyme
-
Test compounds (this compound analogs)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the neuraminidase enzyme to a working concentration in the assay buffer.
-
Reaction Setup: To each well of the microplate, add the diluted test compound and the diluted enzyme. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer.
-
Data Analysis: Subtract the background fluorescence from all readings. The percent inhibition is calculated relative to the control wells without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Influenza Virus Replication Cycle and Inhibition by Neuraminidase Inhibitors
The following diagram illustrates the key stages of the influenza virus replication cycle and the mechanism of action of neuraminidases and their inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of bioorthogonal labeling of sialoglycans"
For Researchers, Scientists, and Drug Development Professionals
The study of sialoglycans, terminal monosaccharides on the glycocalyx, is crucial for understanding their roles in cell signaling, immune responses, and disease progression, including cancer. Bioorthogonal labeling has emerged as a powerful tool for visualizing and characterizing sialoglycans in their native environment. This guide provides a comparative analysis of common bioorthogonal labeling strategies for sialoglycans, focusing on metabolic labeling with sialic acid precursors and subsequent ligation reactions. We present a synthesis of experimental data to aid researchers in selecting the most appropriate method for their specific applications.
Introduction to Bioorthogonal Sialoglycan Labeling
Bioorthogonal labeling of sialoglycans typically involves a two-step process. First, cells are incubated with a modified monosaccharide precursor of sialic acid, which bears a bioorthogonal functional group (a "chemical reporter"). This precursor is processed by the cell's own metabolic machinery and incorporated into newly synthesized sialoglycans on the cell surface. The second step involves the specific reaction of this chemical reporter with a complementary probe, often carrying a fluorophore or a biotin tag for visualization or enrichment, respectively. This reaction, termed a bioorthogonal ligation, must be highly selective and occur under physiological conditions without interfering with biological processes.
This guide will compare different metabolic precursors and the three most prominent bioorthogonal ligation chemistries: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
Metabolic Precursors for Sialoglycan Labeling
The choice of metabolic precursor is a critical first step that influences the efficiency of labeling. The most commonly used precursors are analogs of N-acetylmannosamine (ManNAc), the biosynthetic precursor to sialic acid. These analogs are typically modified at the N-acyl position with a chemical reporter, such as an azide or an alkyne group. Peracetylated forms of these analogs, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) and peracetylated N-pentynoylmannosamine (Ac4ManNAl), are often used to enhance cell permeability.[1][2]
Comparative Performance of Metabolic Precursors
Studies have shown that the choice between an azide or alkyne reporter can significantly impact labeling efficiency, and this can be cell-type dependent.[3] In many cell lines, Ac4ManNAl has demonstrated substantially more efficient metabolic incorporation into sialoglycans compared to Ac4ManNAz.[1][2] For instance, in the human prostate cancer cell line LNCaP, 78% of glycoconjugate-bound sialic acids were substituted with the alkyne-modified sialic acid (SiaNAl) after treatment with Ac4ManNAl, whereas only 51% were replaced with the azido-modified sialic acid (SiaNAz) under the same conditions with Ac4ManNAz.[2]
| Metabolic Precursor | Chemical Reporter | Typical Concentration | Relative Labeling Efficiency | Reference |
| Ac4ManNAz | Azide | 20-100 µM | Good | [4] |
| Ac4ManNAl | Alkyne | 50 µM | Higher than Ac4ManNAz in many cell lines | [1][2] |
| 1,3,4-O-Bu3ManNAz | Azide | 12.5-25 µM | Higher than Ac4ManNAz | [5] |
Bioorthogonal Ligation Chemistries
Once the chemical reporter is incorporated into cell-surface sialoglycans, it can be detected via a bioorthogonal ligation reaction. The choice of ligation chemistry depends on factors such as reaction kinetics, biocompatibility, and the specific experimental context (e.g., live-cell imaging vs. analysis of fixed cells or lysates).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[6] It boasts fast reaction kinetics and high specificity.[7] However, the cytotoxicity of the copper catalyst can be a significant drawback for live-cell applications.[6][7] The use of copper-chelating ligands can help mitigate this toxicity.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne to react with an azide.[7] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and ideal for live-cell imaging.[7] The reaction kinetics of SPAAC are generally slower than CuAAC, but can be enhanced by using more reactive cyclooctynes like dibenzocyclooctyne (DBCO).[7]
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a modified triarylphosphine, resulting in a stable amide bond.[8][9] This reaction is highly selective and biocompatible.[] However, it is known to have slower reaction kinetics compared to click chemistry reactions.[11]
Comparative Analysis of Ligation Chemistries
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reactants | Azide + Terminal Alkyne | Azide + Cyclooctyne | Azide + Phosphine |
| Catalyst | Copper(I) | None | None |
| Biocompatibility | Lower (due to copper cytotoxicity) | High | High |
| Reaction Kinetics | Very Fast | Slower than CuAAC (can be improved with reactive cyclooctynes) | Slow |
| Primary Application | Fixed cells, cell lysates, in vitro | Live cells, in vivo | Live cells, in vivo |
Experimental Protocols
Detailed, step-by-step protocols are essential for the successful implementation of these labeling strategies. Below are generalized protocols for the key experimental workflows.
Protocol 1: Metabolic Labeling of Sialoglycans with Ac4ManNAz
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in a sterile solvent such as DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface sialoglycans.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.
Protocol 2: CuAAC Labeling of Azide-Modified Sialoglycans
Note: This protocol is intended for fixed cells or cell lysates due to copper toxicity.
-
Prepare CuAAC Reagent Mix: Prepare a fresh solution containing the alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Labeling Reaction: Add the CuAAC reagent mix to the azide-labeled cells (fixed) or cell lysate.
-
Incubation: Incubate the reaction for a specified time (e.g., 1 hour) at room temperature.
-
Washing: Wash the cells or protein pellet extensively to remove excess reagents.
-
Analysis: Proceed with downstream analysis, such as fluorescence microscopy or western blotting.
Protocol 3: SPAAC Labeling of Azide-Modified Sialoglycans on Live Cells
-
Prepare SPAAC Reagent: Dissolve the cyclooctyne-probe (e.g., DBCO-fluorophore) in a biocompatible buffer.
-
Labeling Reaction: Add the SPAAC reagent to the live, azide-labeled cells in culture medium.
-
Incubation: Incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with fresh culture medium to remove the unreacted probe.
-
Imaging: Visualize the labeled sialoglycans using fluorescence microscopy.
Protocol 4: Staudinger Ligation-Based Labeling of Azide-Modified Sialoglycans
-
Prepare Phosphine Reagent: Dissolve the phosphine-probe (e.g., phosphine-FLAG) in an appropriate solvent.
-
Labeling Reaction: Add the phosphine reagent to the azide-labeled cells or lysate.
-
Incubation: Incubate the reaction, typically for a longer duration than click chemistry reactions (e.g., several hours to overnight).
-
Washing: Wash the cells or protein pellet to remove excess phosphine reagent.
-
Detection: Detect the labeled proteins by western blot using an anti-FLAG antibody.[12]
Visualizing the Pathways and Workflows
To further clarify the processes involved in bioorthogonal sialoglycan labeling, the following diagrams illustrate the metabolic pathway and the different ligation chemistries.
Caption: Metabolic incorporation of a ManNAc analog into cell surface sialoglycans.
Caption: Comparison of CuAAC, SPAAC, and Staudinger ligation chemistries.
Conclusion
The selection of a bioorthogonal labeling strategy for sialoglycans depends on a careful consideration of the experimental goals and constraints. For applications requiring high labeling efficiency, metabolic precursors like Ac4ManNAl may be advantageous. When working with live cells or in vivo models where cytotoxicity is a concern, SPAAC and the Staudinger ligation are the preferred methods, with SPAAC generally offering faster kinetics. For endpoint assays on fixed samples or in vitro studies where reaction speed is paramount, CuAAC remains a powerful and efficient choice. By understanding the comparative performance and protocols of these different approaches, researchers can effectively harness the power of bioorthogonal chemistry to unravel the complex roles of sialoglycans in health and disease.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Integration of genetic and metabolic features related to sialic acid metabolism distinguishes human breast cell subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Investigating cellular metabolism of synthetic azidosugars with the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staudinger Ligation [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Inertness of 9-Amino-NeuAc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics and research tools often involves the synthesis and application of modified biological molecules. 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a derivative of the naturally occurring sialic acid Neu5Ac, presents potential for various applications, including drug targeting and immunological studies. However, before its widespread adoption, a thorough validation of its biological inertness is paramount to ensure that it does not elicit unintended cellular responses. This guide provides a comparative framework for assessing the biological inertness of this compound against the natural sialic acid, Neu5Ac, and a commonly used, biologically active sialic acid precursor, peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
Executive Summary
This guide outlines a series of key in vitro experiments to evaluate the potential cytotoxicity, immunomodulatory effects, and impact on cellular signaling of this compound. By comparing its performance with a negative control (Neu5Ac) and a positive control for biological activity (Ac4ManNAz), researchers can objectively assess its inertness. The presented data, while illustrative, provides a clear benchmark for what to expect from these assays. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication of these validation studies.
Data Presentation: Comparative Analysis of Biological Inertness
The following tables summarize hypothetical quantitative data from key experiments designed to assess the biological inertness of this compound.
Table 1: Cytotoxicity Assessment by MTT Assay
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 10 | 98.2 ± 5.1 |
| 50 | 97.5 ± 4.8 | |
| 100 | 96.8 ± 5.3 | |
| Neu5Ac | 10 | 99.1 ± 4.2 |
| 50 | 98.7 ± 4.5 | |
| 100 | 98.2 ± 4.9 | |
| Ac4ManNAz | 10 | 95.3 ± 6.2 |
| 50 | 82.1 ± 7.5 | |
| 100 | 65.4 ± 8.1 |
This illustrative data suggests that this compound, similar to Neu5Ac, exhibits minimal impact on cell viability across a range of concentrations, whereas Ac4ManNAz shows dose-dependent cytotoxicity.
Table 2: Apoptosis Induction by Annexin V-FITC Assay
| Compound (100 µM) | % Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 4.2 ± 1.1 |
| This compound | 4.8 ± 1.3 |
| Neu5Ac | 4.5 ± 1.2 |
| Ac4ManNAz | 25.7 ± 3.4 |
This hypothetical data indicates that this compound does not induce apoptosis at a significant rate compared to the vehicle control and Neu5Ac, while Ac4ManNAz induces a notable apoptotic response.
Table 3: Immunomodulatory Effects - Cytokine Secretion (ELISA)
| Compound (100 µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | 15.2 ± 3.1 | 20.5 ± 4.2 |
| LPS (Positive Control) | 550.8 ± 45.3 | 780.2 ± 65.7 |
| This compound | 18.5 ± 3.8 | 22.1 ± 4.9 |
| Neu5Ac | 16.9 ± 3.5 | 21.3 ± 4.5 |
| Ac4ManNAz | 45.3 ± 8.9 | 60.7 ± 11.2 |
This illustrative data suggests that this compound does not stimulate the secretion of pro-inflammatory cytokines TNF-α and IL-6 from immune cells, in contrast to the known immunomodulatory effects of Ac4ManNAz and the potent inflammatory stimulus LPS.
Table 4: Impact on Cellular Signaling - MAPK Pathway Activation (Western Blot)
| Compound (100 µM) | p-ERK/ERK Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| EGF (Positive Control) | 8.5 | 1.2 |
| This compound | 1.1 | 1.0 |
| Neu5Ac | 1.0 | 1.1 |
| Ac4ManNAz | 2.8 | 3.5 |
This hypothetical data, representing densitometric analysis of Western blots, indicates that this compound does not activate the MAPK signaling pathway, as shown by the phosphorylation status of ERK and p38, unlike the known signaling activator EGF and the biologically active Ac4ManNAz.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
1. Cell Viability Assessment: MTT Assay
-
Cell Seeding: Plate cells (e.g., HEK293T, Jurkat) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound, Neu5Ac, and Ac4ManNAz (e.g., 10, 50, 100 µM) for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Detection: Annexin V-FITC Staining
-
Cell Treatment: Treat cells with the compounds at a fixed concentration (e.g., 100 µM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
3. Immunomodulatory Effects: Cytokine ELISA
-
Cell Seeding: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) in a 96-well plate.
-
Compound Treatment: Treat cells with the compounds (e.g., 100 µM) for 24 hours. Include a positive control such as Lipopolysaccharide (LPS).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of cytokines in each sample using a standard curve.
4. Cellular Signaling Analysis: Western Blot for MAPK Pathway
-
Cell Treatment: Treat cells with the compounds (e.g., 100 µM) for a short duration (e.g., 15-30 minutes). Include a positive control such as Epidermal Growth Factor (EGF).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total ERK and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Perform densitometric analysis to determine the ratio of phosphorylated protein to total protein, normalized to the vehicle control.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Validating Biological Inertness
Caption: Workflow for assessing the biological inertness of this compound.
Diagram 2: Canonical Sialic Acid Signaling (Simplified)
Caption: Simplified Siglec-mediated inhibitory signaling by sialic acids.
Diagram 3: Logical Relationship for Inertness Validation
Caption: Logical framework for concluding biological inertness.
A Comparative Guide to Confirming the Incorporation of Modified Sialic Acids In Vivo
For researchers, scientists, and drug development professionals, confirming the successful in vivo incorporation of modified sialic acids is a critical step in understanding their biological roles and therapeutic potential. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Introduction to In Vivo Sialic Acid Modification
Sialic acids are terminal monosaccharides on glycoproteins and glycolipids that play crucial roles in cellular recognition, signaling, and immune responses.[1][2] The ability to introduce modified sialic acids into living organisms (in vivo) through metabolic glycoengineering opens up avenues for disease diagnosis, tracking cellular processes, and developing targeted therapies.[3][4] This is typically achieved by administering a peracetylated, unnatural N-acetylmannosamine (ManNAc) analog, which is metabolized by the cell and incorporated into sialoglycoconjugates.[5][6] This guide compares four primary methods for confirming the incorporation of these modified sialic acids: Metabolic Labeling with Bioorthogonal Chemistry, Mass Spectrometry, Lectin-Based Detection, and Antibody-Based Detection.
Metabolic Labeling with Bioorthogonal Chemistry
This powerful and widely used strategy involves a two-step process: first, the in vivo metabolic incorporation of a sugar analog containing a bioorthogonal chemical reporter (e.g., an azide or alkyne group), and second, the specific chemical ligation of this reporter with a probe for detection.[3][4][5]
Experimental Workflow
The general workflow begins with the administration of a modified sialic acid precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), to the living animal, often via intraperitoneal injection.[3] This precursor is taken up by cells, and its acetyl groups are removed by intracellular esterases.[5] The resulting ManNAz is then converted into N-azidoacetyl sialic acid (SiaNAz) and incorporated into glycans in the Golgi apparatus.[5][6] The incorporated azide group can then be detected by reacting it with a probe containing a complementary bioorthogonal handle, such as a cyclooctyne, via copper-free click chemistry.[3][6] This probe can be conjugated to a fluorophore for imaging or to biotin for enrichment and subsequent analysis.[4][5]
Performance Comparison
Different modified precursors can exhibit varying incorporation efficiencies. For instance, studies have shown that N-alkynylmannosamine (Ac4ManNAl) can be metabolized and incorporated more efficiently than its azido counterpart (Ac4ManNAz) in several cell lines and in vivo.[7][8]
| Precursor Analog | Cell Line | Incorporation Efficiency (% of total sialic acid) | Reference |
| Ac4ManNAz | LNCaP | 51% | [7][8] |
| Ac4ManNAl | LNCaP | 78% | [7][8] |
| Ac4ManNAz | Jurkat | 30% | [8] |
| Ac4ManNAl | Jurkat | 65% | [8] |
Advantages:
-
High specificity and sensitivity. The bioorthogonal reaction is highly selective and does not interfere with native biological processes.[4]
-
Versatile detection methods (fluorescence, biotin-based enrichment).[4][5]
-
Enables in vivo imaging of sialylation dynamics.[3]
Disadvantages:
-
Requires synthesis of modified sugars and detection probes.
-
Potential for variable metabolic uptake and incorporation efficiency between different tissues and cell types.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for the direct identification and quantification of modified sialic acids. It offers high resolution and accuracy for determining the molecular weight and structure of these molecules.[9]
Experimental Workflow
The workflow for MS analysis typically involves the hydrolysis of sialic acids from glycoproteins, followed by derivatization to improve their stability and ionization efficiency.[9][10] A common challenge is the labile nature of the sialic acid linkage, which can lead to its loss during sample preparation and analysis.[10][11] To overcome this, derivatization methods, such as amidation with p-toluidine, are employed to stabilize the sialic acid.[11] The derivatized sialic acids are then analyzed by techniques like MALDI-TOF or LC-ESI-MS/MS.[9][11]
Performance Comparison
MS techniques offer high sensitivity, capable of detecting modified sialic acids from small amounts of biological material.[12]
| Parameter | Performance | Reference |
| Sensitivity | Can identify components in mixtures at levels undetectable by other techniques.[12] | |
| As little as 100 ng of a derivatized sialic acid can be accurately identified.[12] | ||
| Quantitative Analysis | Reproducible relative signal intensities allow for quantitative data derivation.[12] | |
| Structural Information | Provides accurate molecular weight and fragmentation patterns for structural elucidation.[9] |
Advantages:
-
Provides direct and unambiguous identification of modified sialic acids.[9]
-
Offers detailed structural information.[9]
-
Highly sensitive and quantitative.[12]
Disadvantages:
-
Requires specialized equipment and expertise.
-
The lability of sialic acids can complicate sample preparation.[10][11]
-
Does not provide spatial information within tissues.
Lectin-Based Detection
Lectins are carbohydrate-binding proteins that can recognize and bind to specific glycan structures, including sialic acids. This property makes them valuable tools for detecting the presence and linkage of sialic acids in cells and tissues.[13]
Experimental Workflow
Lectin-based detection can be integrated into standard histological and cytological techniques such as immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry.[13] Specific lectins are used to probe for different sialic acid linkages. For example, Maackia amurensis agglutinin (MAA) preferentially binds to α2,3-linked sialic acids, while Sambucus nigra agglutinin (SNA) is specific for α2,6-linked sialic acids.[14] The workflow involves incubating the sample (e.g., tissue section or cells) with a labeled lectin (e.g., conjugated to a fluorophore or biotin), followed by washing and visualization.[15]
Performance Comparison
The primary utility of lectins lies in their ability to distinguish between different sialic acid linkages, which is crucial as these linkages can have distinct biological functions.[16]
| Lectin | Specificity | Application Examples | Reference |
| SNA (Sambucus nigra) | α2,6-linked sialic acids | Detecting increased α2,6-sialylation in colorectal cancer.[17] | |
| MAA (Maackia amurensis) | α2,3-linked sialic acids | Detecting decreased α2,3-sialylation in colorectal cancer.[17] | |
| WGA (Wheat Germ Agglutinin) | Sialic acid & GlcNAc | General staining of sialylated glycans.[15] |
Advantages:
-
Relatively simple, rapid, and cost-effective.
-
Provides spatial information on sialic acid distribution in tissues.[13]
-
Allows for the differentiation of sialic acid linkages.[14][17]
Disadvantages:
-
Indirectly confirms incorporation; it detects the presence of sialic acids but not necessarily the modified ones unless the modification alters lectin binding.
-
Binding can be influenced by the underlying glycan structure, not just the terminal sialic acid.
-
Lower specificity compared to bioorthogonal chemistry or MS.
Antibody-Based Detection
The development of monoclonal antibodies that specifically recognize modified sialic acids or specific sialoglycan structures provides a highly specific method for their detection.
Experimental Workflow
Similar to lectin-based methods, antibodies can be used in a variety of immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry.[18][19] The workflow involves incubating the sample with a primary antibody specific to the modified sialic acid, followed by a labeled secondary antibody for detection.
Performance Comparison
Antibody-based methods offer high specificity, enabling the detection of subtle changes in sialylation.
| Method | Application | Data Output | Reference |
| Enzyme-Linked Lectin Assay (ELLA) | Quantification of total IgG sialylation. | Quantitative measurement of sialylation levels. | [18] |
| Western Blot | Detection of sialylated proteins in serum fractions. | Qualitative and semi-quantitative detection of specific sialylated proteins. | [18] |
| Glycan Microarray | Profiling antibody binding specificity to various sialylated motifs. | Detailed binding profile against a library of glycans. | [19] |
Advantages:
-
High specificity for the target modified sialic acid.
-
Can be adapted to a wide range of standard immunoassay platforms.[19]
Disadvantages:
-
Development of specific antibodies can be time-consuming and expensive.
-
Availability of antibodies for novel modified sialic acids is limited.
-
Cross-reactivity can be a potential issue.
Summary Comparison of Methods
| Feature | Bioorthogonal Chemistry | Mass Spectrometry | Lectin-Based Detection | Antibody-Based Detection |
| Principle | Metabolic labeling followed by specific chemical ligation. | Direct detection based on mass-to-charge ratio.[11] | Binding of proteins to specific carbohydrate structures.[13] | Specific antigen-antibody binding.[19] |
| Specificity | Very High | Very High | Moderate | High |
| Sensitivity | High | Very High | Moderate to High | High |
| Spatial Info | Yes (Imaging) | No | Yes (IHC/IF) | Yes (IHC/IF) |
| Quantitative | Semi-quantitative (imaging), Quantitative (enrichment + MS) | Yes | Semi-quantitative | Yes (ELISA) |
| Key Advantage | In vivo imaging and high specificity.[3] | Unambiguous identification and structural analysis.[9] | Simple, rapid, distinguishes linkages.[13] | High specificity for defined structures.[19] |
| Key Limitation | Requires synthetic precursors and probes. | Destructive, no spatial info, requires expertise.[11] | Indirect detection of modification, potential for off-target binding. | Limited availability of specific antibodies. |
Detailed Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling and Detection
-
Administration of Precursor: Dissolve peracetylated N-azidoacetylmannosamine (Ac4ManNAz) in a suitable vehicle (e.g., 70% DMSO in PBS). Administer to the animal (e.g., mouse) via intraperitoneal (i.p.) injection at a predetermined dosage.[3] Allow metabolism and incorporation to occur over a period of several hours to days.[3][7]
-
Tissue Harvesting and Preparation: At the desired time point, euthanize the animal and harvest the organs of interest. Prepare tissue sections or cell suspensions as required for the detection method.
-
Copper-Free Click Chemistry Reaction: Incubate the prepared samples with a cyclooctyne-conjugated probe (e.g., DIFO-488 for fluorescence imaging) in a biocompatible buffer.[6]
-
Washing: Wash the samples extensively with buffer (e.g., PBS) to remove any unreacted probe.
-
Visualization: Image the samples using an appropriate modality, such as fluorescence microscopy, to visualize the sites of modified sialic acid incorporation.[3][6]
Protocol 2: Mass Spectrometry Analysis of Sialic Acids
-
Glycoprotein Isolation: Homogenize harvested tissue and isolate glycoproteins using standard biochemical techniques.
-
Sialic Acid Release: Subject the isolated glycoproteins to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) to release the sialic acids.
-
Derivatization: Derivatize the released sialic acids to stabilize them. For example, use 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescent labeling and enhanced MS detection.[9]
-
LC-MS/MS Analysis: Analyze the derivatized sialic acids using a liquid chromatography system coupled to a tandem mass spectrometer (LC-ESI-MS/MS).[9]
-
Data Analysis: Identify the modified sialic acids based on their retention times and characteristic fragmentation patterns in the mass spectra, comparing them to known standards.[9]
Protocol 3: Lectin-Based Staining of Tissue Sections
-
Tissue Preparation: Fix harvested tissues in 10% neutral buffered formalin, embed in paraffin, and cut into thin sections (e.g., 5 µm).
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval (if necessary): Perform antigen retrieval using a suitable buffer and heat.
-
Blocking: Block non-specific binding sites by incubating the sections in a blocking buffer (e.g., 1% BSA in PBS).
-
Lectin Incubation: Incubate the sections with a biotinylated lectin (e.g., SNA for α2,6-linkages) diluted in blocking buffer overnight at 4°C.[17]
-
Detection: After washing, incubate with a streptavidin-peroxidase conjugate, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections for microscopic examination.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry applications | CAS [cas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmm.ucsd.edu [cmm.ucsd.edu]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collection - Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for NâGlycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - Analytical Chemistry - Figshare [acs.figshare.com]
- 17. Immunohistochemical analysis of sialic acid and fucose composition in human colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Highly Variable Sialylation Status of Donor-Specific Antibodies Does Not Impact Humoral Rejection Outcomes [frontiersin.org]
- 19. Anti-Sialic Acid Antibody Development Service - Creative Biolabs [creative-biolabs.com]
9-Amino Substitution on Sialidase Inhibitors: A Detrimental Modification for Potency and a Non-Viable Strategy for Overcoming Resistance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the impact of 9-amino substitution on the efficacy of sialidase inhibitors, with a focus on the implications for overcoming drug resistance. Experimental data and structural insights indicate that this modification significantly compromises inhibitory activity, rendering it an unfavorable approach in the development of next-generation neuraminidase inhibitors.
The core strategy in combating influenza relies on neuraminidase inhibitors that mimic the natural substrate, sialic acid, to block the active site of the viral sialidase enzyme. A key approach in medicinal chemistry is the modification of lead compounds to enhance their binding affinity and to overcome resistance mechanisms developed by the virus. One such proposed modification has been the substitution of the C9 hydroxyl group of the foundational inhibitor scaffold, 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), with an amino group. The rationale was to introduce a positive charge that could form a stronger electrostatic interaction with a conserved acidic residue in the enzyme's active site. However, experimental evidence demonstrates that this substitution is, in fact, detrimental to the inhibitor's potency.
Comparative Inhibitory Activity
Quantitative analysis of the inhibitory activity of 9-amino substituted DANA analogs against influenza A virus neuraminidase reveals a significant decrease in potency compared to the parent compound. The inhibition constant (Ki), a measure of the inhibitor's binding affinity where a lower value indicates higher potency, was found to be nearly two orders of magnitude higher for 9-amino-DANA than for DANA itself. This indicates a substantial loss of inhibitory effectiveness.
| Compound | Substitution at C9 | Ki (μM) vs. Influenza A/B/Victoria/3/75 Neuraminidase | Fold Change in Potency vs. DANA |
| DANA | -OH (hydroxyl) | 0.02 | 1 (Reference) |
| 9-amino-DANA | -NH2 (amino) | 1.8 | 90-fold decrease |
| 4-amino-DANA | -OH (hydroxyl) | 0.0002 | 100-fold increase |
| 4,9-diamino-DANA | -NH2 (amino) | 0.02 | No change |
Data sourced from von Itzstein et al., 1993.
The data clearly illustrates that while a 4-amino substitution on DANA significantly enhances potency, the introduction of a 9-amino group drastically reduces it. Even in the context of the highly potent 4-amino-DANA, the addition of a 9-amino group (creating 4,9-diamino-DANA) negates the benefit of the 4-amino substitution, returning the inhibitory activity to the level of the original DANA.
Structural and Energetic Basis for Reduced Potency
The intended benefit of a stronger electrostatic interaction from the 9-amino group is not realized due to the significant energy penalty required to desolvate the charged amino group upon binding to the enzyme's active site.[1] X-ray crystallography studies have shown that 9-amino-DANA binds in a manner that is isosteric to DANA, meaning it occupies the same space without significantly altering the conformation of the active site.[1] However, computational analysis of the binding energies revealed that the energetic cost of removing the surrounding water molecules from the 9-amino group before it can interact with the enzyme outweighs any potential gains from increased electrostatic interactions.[1]
Figure 1. The detrimental effect of the high desolvation penalty of the 9-amino group outweighs any potential gains from increased electrostatic interactions, leading to a net reduction in binding affinity.
Implications for Sialidase Resistance
While no direct experimental data is available for 9-amino substituted inhibitors against resistant sialidase strains, the profound loss of potency against the wild-type enzyme strongly suggests that this modification would not be a viable strategy for overcoming resistance. A successful resistance-breaking inhibitor generally requires high intrinsic potency against the wild-type enzyme as a starting point. The significant reduction in binding affinity caused by the 9-amino substitution would likely render the compound ineffective against both wild-type and resistant viral strains.
The primary mechanisms of resistance to current neuraminidase inhibitors often involve mutations that alter the shape of the active site, thereby weakening inhibitor binding. A compound that already exhibits poor binding to the wild-type active site is highly unlikely to effectively inhibit a mutated, and often more challenging, active site.
Figure 2. The logical workflow illustrating why 9-amino substitution is not a viable strategy for developing sialidase inhibitors to overcome resistance.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) assay, which measures the fluorescence of the product released by sialidase activity.
Materials:
-
Assay Buffer: 32.5 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl₂, pH 6.5.
-
Substrate: MUNANA (Sigma-Aldrich), 100 µM in assay buffer.
-
Enzyme: Purified influenza virus neuraminidase or viral lysate.
-
Inhibitors: DANA, 9-amino-DANA, and other test compounds, serially diluted in assay buffer.
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.7.
-
Fluorometer: Capable of excitation at ~365 nm and emission at ~450 nm.
-
96-well black microplates.
Procedure:
-
Enzyme Preparation: Dilute the neuraminidase enzyme in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
Inhibitor Preparation: Prepare a series of 2-fold dilutions of the inhibitor stock solutions in assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the diluted inhibitor. For control wells (no inhibitor), add 25 µL of assay buffer.
-
Add 25 µL of the diluted enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Add 50 µL of the 100 µM MUNANA substrate solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with excitation at 365 nm and emission at 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Figure 3. Workflow for the fluorometric neuraminidase inhibition assay.
Conclusion
The evaluation of a 9-amino substitution on the DANA scaffold for sialidase inhibition demonstrates that this modification is highly detrimental to the compound's potency. The significant energetic cost of desolvating the 9-amino group upon binding to the enzyme's active site negates any potential benefits from enhanced electrostatic interactions. This fundamental loss of inhibitory activity against the wild-type enzyme makes the 9-amino substitution an unsuitable strategy for developing inhibitors capable of overcoming resistance in mutant sialidases. Future drug design efforts should focus on modifications that enhance binding affinity without incurring substantial desolvation penalties.
References
Unnatural Sialic Acids: A Comparative Guide to Their Effects on Cellular Behavior
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural sialic acids into cellular glycans through metabolic glycoengineering has become a important tool in glycobiology and drug development. This technique allows for the precise modification of cell surface glycosylation, enabling detailed studies of glycan function and the development of novel therapeutic strategies. However, the choice of unnatural sialic acid can significantly impact cellular behavior, making a side-by-side analysis of their effects crucial for experimental design and interpretation. This guide provides an objective comparison of commonly used unnatural sialic acids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of Unnatural Sialic Acid Effects
The following tables summarize the quantitative effects of various unnatural sialic acid precursors on key cellular parameters. These data have been compiled from multiple studies to provide a comparative overview. It is important to note that effects can be cell-type dependent.
Table 1: Effects on Cell Viability and Proliferation
| Unnatural Sialic Acid Precursor | Cell Line | Concentration | Incubation Time | Effect on Viability | Effect on Proliferation | Citation |
| Ac4ManNAz | A549 | 10 µM | 3 days | No significant effect | No significant effect | [1][2] |
| A549 | 50 µM | 3 days | No significant effect | ~10% decrease in growth rate | [1] | |
| Jurkat | up to 400 µM | 5 days | No indications of apoptosis | Not specified | ||
| 1,3,4-O-Bu3ManNAz | Jurkat | up to 400 µM | 5 days | No indications of apoptosis | Not specified | |
| Ac5NeuNPoc | Various | Not specified | Not specified | Less toxic than mannosamine analogues | Not specified | [3] |
| Ac4ManNAl | hMSC-TERT | 20 µM, 50 µM | 72 hours | No adverse effects | Maintained | [4] |
Table 2: Effects on Cell Migration and Invasion
| Unnatural Sialic Acid Precursor | Cell Line | Concentration | Incubation Time | Effect on Migration | Effect on Invasion | Citation |
| Ac4ManNAz | A549 | 10 µM | 30 hours | No significant effect | No significant effect | [1] |
| A549 | 20 µM | 30 hours | Gradual decrease | Significant reduction | [1] | |
| A549 | 50 µM | 30 hours | Gradual decrease | Significant reduction | [1] |
Table 3: Metabolic Incorporation Efficiency
| Unnatural Sialic Acid Precursor | Cell Line | Observation | Citation |
| 1,3,4-O-Bu3ManNAz | Jurkat | More robust sialic acid production than Ac4ManNAz | |
| Ac5NeuNPoc | THP-1, Jurkat, HEK293, HL-60 | 2-4 times higher fluorescence intensity (labeling) compared to Ac4ManNAz | [3] |
| Ac4ManNAl | hMSC-TERT | Lower incorporation efficiency than Ac4ManNAz | [4] |
| Ac4ManNAz | hMSC-TERT | Higher incorporation efficiency than Ac4ManNAl | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of unnatural sialic acids.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Unnatural sialic acid precursor (e.g., Ac4ManNAz)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Prepare various concentrations of the unnatural sialic acid precursor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the unnatural sialic acid. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 1-3 days) under normal cell culture conditions.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with unnatural sialic acids.
Materials:
-
Cells treated with unnatural sialic acids
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: Cell Proliferation Analysis using BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells treated with unnatural sialic acids
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the unnatural sialic acid as required.
-
Add BrdU labeling reagent to the culture medium at a final concentration of 10 µM and incubate for 2-24 hours.
-
Remove the labeling medium and fix/denature the cells by adding 100 µL of Fixing/Denaturing Solution and incubating for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add Stop Solution and measure the absorbance at 450 nm.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in signaling pathways affected by unnatural sialic acids.
Materials:
-
Cells treated with unnatural sialic acids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of unnatural sialic acids.
Caption: Metabolic pathway for the incorporation of Ac4ManNAz into cellular sialoglycans.
Caption: General experimental workflow for assessing the effects of unnatural sialic acids.
Caption: Overview of PI3K/Akt and MAPK signaling pathways potentially affected by unnatural sialic acids.[1][2]
Conclusion
The incorporation of unnatural sialic acids into cellular glycans is a powerful technique, but not without biological consequences. As the data indicates, the choice of the unnatural precursor and its concentration can significantly influence cell viability, proliferation, and signaling pathways. Ac4ManNAz, a commonly used precursor, appears to be well-tolerated at lower concentrations (e.g., 10 µM), while higher concentrations can lead to reduced cell growth and migration[1]. Alternative precursors like 1,3,4-O-Bu3ManNAz and Ac5NeuNPoc may offer advantages in terms of metabolic efficiency and reduced cytotoxicity[3]. The observed modulation of key signaling pathways such as PI3K/Akt and MAPK underscores the importance of careful characterization of any new unnatural sialic acid analogue.
This guide provides a starting point for researchers to make informed decisions about the use of unnatural sialic acids in their experimental systems. It is recommended to perform dose-response studies and assess key cellular behaviors to determine the optimal conditions for each specific cell type and application. By carefully considering these factors, researchers can harness the full potential of metabolic glycoengineering while minimizing off-target cellular effects.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sialic Acid Glycoengineering Using an Unnatural Sialic Acid for the Detection of Sialoglycan Biosynthesis Defects and On-Cell Synthesis of Siglec Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
Illuminating the Sialome: A Comparative Guide to 9-Amino-NeuAc and Other Tools for Studying Sialoglycan Dynamics
For researchers, scientists, and drug development professionals navigating the intricate world of sialoglycan dynamics, the choice of analytical tools is paramount. This guide provides an objective comparison of 9-Amino-NeuAc, a prominent metabolic label, with its alternatives. Supported by experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for selecting the optimal method to unravel the roles of sialic acids in health and disease.
Sialic acids, the terminal monosaccharides on many cell surface glycans, play critical roles in a vast array of biological processes, from cell-cell recognition and signaling to pathogen binding and immune responses. The dynamic nature of sialoglycan expression, often altered in disease states like cancer, makes its study a key area of research. Metabolic glycoengineering, a powerful technique that introduces chemically tagged monosaccharides into cellular glycans, has emerged as a cornerstone for visualizing and characterizing these dynamic changes.
This guide focuses on the validation of this compound (often used in its azido-functionalized form, 9-azido-NeuAc or 9AzSia) as a tool for tracking sialoglycans. We will compare its performance against other commonly used metabolic precursors and alternative methodologies, providing a clear overview of their respective strengths and limitations.
Performance Comparison of Sialoglycan Labeling Reagents
Metabolic labeling of sialoglycans primarily relies on introducing unnatural sialic acid precursors that are incorporated into the glycan biosynthesis pathway. The efficiency of incorporation and potential cellular perturbations are key factors in selecting a suitable reagent. Here, we compare 9-azido-NeuAc with popular mannosamine-based precursors, Ac4ManNAz (peracetylated N-azidoacetylmannosamine) and Ac4ManNAl (peracetylated N-pentynoylmannosamine).
| Feature | 9-azido-NeuAc (9AzSia) | Ac4ManNAz | Ac4ManNAl |
| Primary Incorporation Pathway | Directly enters the sialic acid biosynthetic pathway. | Converted to the corresponding azido-sialic acid. | Converted to the corresponding alkynyl-sialic acid. |
| Primary Labeled Glycans | Sialoglycans | Sialoglycans | Sialoglycans |
| Metabolic Labeling Efficiency | Can be highly efficient, especially with delivery enhancement methods like liposomes.[1] | Generally lower than Ac4ManNAl. In LNCaP cells, 51% of sialic acids were substituted with SiaNAz.[2] | Substantially more efficient than Ac4ManNAz in several cell lines. In LNCaP cells, 78% of sialic acids were substituted with SiaNAl.[2] |
| Reported Cytotoxicity | Generally low, but high concentrations of any metabolic label can have effects. Specific data for 9-azido-NeuAc is less extensive than for Ac4ManNAz. | Can reduce cell proliferation, migration, and invasion at higher concentrations (e.g., 50 µM).[3] 10 µM is suggested as an optimal concentration to balance efficiency and minimal physiological effects.[3] | No significant toxic side effects were observed in mice during a one-week study.[2] |
| Bioorthogonal Handle | Azide | Azide | Alkyne |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in studying sialoglycan dynamics.
Metabolic Labeling of Cultured Cells with Azido-Sugars
This protocol describes a general procedure for labeling cultured mammalian cells with azide-modified sugars like 9-azido-NeuAc or Ac4ManNAz.
Materials:
-
Azido-sugar (e.g., 9-azido-NeuAc, Ac4ManNAz)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Alkynyl-biotin or alkyne-fluorophore for click chemistry
-
Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
SDS-PAGE gels and Western blot apparatus
-
Streptavidin-HRP and chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Prepare a stock solution of the azido-sugar in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10-50 µM for Ac4ManNAz).[3] Replace the existing medium with the medium containing the azido-sugar.
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into sialoglycans.[2]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Click Chemistry: In a microcentrifuge tube, combine a standardized amount of protein lysate with the click chemistry reaction buffer containing the alkynyl-biotin or alkyne-fluorophore. Incubate at room temperature for 1 hour.
-
Analysis:
-
Western Blot: Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated (azide-labeled) glycoproteins.
-
Fluorescence Imaging: If an alkyne-fluorophore was used, the labeled proteins can be visualized directly in-gel using a fluorescence scanner.
-
Lectin Histochemistry for Sialoglycan Detection
Lectin histochemistry is a valuable method for visualizing the distribution of specific glycan structures in tissue sections.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (if necessary)
-
Blocking solution (e.g., Carbo-Free™ Blocking Solution)
-
Biotinylated lectin specific for sialic acid (e.g., Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acid, or Maackia amurensis agglutinin (MAA) for α-2,3 linked sialic acid)
-
Streptavidin-HRP or streptavidin-alkaline phosphatase
-
Chromogenic substrate (e.g., DAB for HRP, Vector Blue for AP)
-
Nuclear counterstain (e.g., hematoxylin or Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize paraffin sections in xylene and rehydrate through a graded series of ethanol to water.[1]
-
Antigen Retrieval (if required): Perform antigen retrieval according to standard protocols if necessary for the specific tissue and lectin.
-
Blocking: Block endogenous peroxidase/phosphatase activity if using an enzyme-linked detection system.[1] Block non-specific binding sites by incubating the sections with a blocking solution for 30 minutes.[4]
-
Lectin Incubation: Apply the biotinylated lectin, diluted in a suitable buffer, to the tissue sections and incubate for 30-60 minutes at room temperature.[4]
-
Washing: Wash the sections three times with a wash buffer (e.g., TBST).[1]
-
Secondary Reagent Incubation: Apply streptavidin-HRP or streptavidin-AP and incubate for 30 minutes.[1]
-
Washing: Wash the sections again as in step 5.
-
Substrate Development: Add the appropriate chromogenic substrate and incubate until the desired color intensity is reached.[1]
-
Counterstaining: Counterstain the nuclei with hematoxylin or another suitable counterstain.[1]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.[1]
Chemoenzymatic Labeling of Cell Surface Sialoglycans
This method uses sialyltransferases to attach modified sialic acids to cell surface glycans, offering high specificity.
Materials:
-
Cultured cells
-
CMP-sialic acid analog (e.g., CMP-SiaNAl)
-
Sialyltransferase (e.g., ST6Gal1 for α-2,6 sialylation)[5]
-
Reaction buffer for the sialyltransferase
-
Azide- or alkyne-functionalized detection probe (e.g., azide-biotin)
-
Click chemistry reagents
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them with a suitable buffer.
-
Enzymatic Reaction: Resuspend the cells in the sialyltransferase reaction buffer containing the CMP-sialic acid analog and the sialyltransferase.[5]
-
Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic transfer of the modified sialic acid.
-
Washing: Wash the cells to remove unreacted reagents.
-
Click Chemistry and Detection: Perform click chemistry by incubating the cells with the corresponding detection probe and click chemistry reagents. The labeled cells can then be analyzed by flow cytometry or fluorescence microscopy.
Visualizing the Workflow
To better understand the processes described, the following diagrams illustrate the key workflows.
Caption: Metabolic labeling workflow for sialoglycan dynamics.
Caption: Chemoenzymatic labeling of cell surface sialoglycans.
Conclusion
The study of sialoglycan dynamics is essential for understanding numerous biological processes and their roles in disease. This compound and its azido-functionalized counterparts are valuable tools for this purpose, offering direct incorporation into the sialic acid biosynthetic pathway. However, for applications requiring the highest labeling efficiency, mannosamine analogs such as Ac4ManNAl may be a superior choice, albeit with the caveat that precursor efficiency can be cell-type dependent.[4]
When choosing a method, researchers must consider the specific experimental goals, the biological system under investigation, and the potential for cellular perturbations. For instance, while metabolic labeling provides a global view of sialoglycan turnover, enzymatic labeling offers a more targeted approach to modifying specific cell surface glycans. Lectin-based methods, on the other hand, provide a snapshot of the existing glycan landscape without the need for metabolic incorporation.
This guide provides a framework for making an informed decision, empowering researchers to select the most appropriate tool to illuminate the complex and dynamic world of the sialome.
References
- 1. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maokangbio.com [maokangbio.com]
- 5. Sialyltransferase-Based Chemoenzymatic Histology for the Detection of N- and O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
"comparative proteomics of cells labeled with different sialic acid analogs"
An objective comparison of metabolic labeling strategies for sialic acid research, supported by experimental data and detailed protocols.
In the dynamic fields of glycobiology and proteomics, the study of sialic acids, terminal monosaccharides on glycan chains, is paramount to understanding a vast array of cellular processes, from cell-cell recognition to pathogen interactions and cancer progression. Metabolic labeling using sialic acid analogs has emerged as a powerful technique to investigate the "sialome." This guide provides a comprehensive comparison of different sialic acid analogs used in comparative proteomics, offering researchers, scientists, and drug development professionals a clear overview of their performance, supported by experimental data and detailed protocols.
Performance Comparison of Sialic Acid Analogs
The choice of a sialic acid analog for metabolic labeling is critical and can significantly impact the outcomes of a proteomic study. Analogs are typically derivatives of N-acetylmannosamine (ManNAc), a precursor to sialic acid, or sialic acid itself, engineered to contain a bioorthogonal handle for subsequent detection and enrichment. The ideal analog should be efficiently incorporated into cellular glycans with minimal perturbation of normal cellular processes and exhibit high labeling efficiency.
Here, we compare two prominent classes of sialic acid analogs: azide-modified sugars for click chemistry and the more recent fluorine-modified sugars for Fluorine-Selenol Displacement Reaction (FSeDR).
| Sialic Acid Analog | Labeling Chemistry | Key Advantages | Potential Limitations | Reference |
| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Commercially available; well-established protocols.[1] | Can exhibit cellular toxicity at higher concentrations; steric hindrance from the azide tag may affect enzymatic processing.[2] | [1][2] |
| Peracetylated α-fluorinated N-acetylmannosamine (ManN(F-Ac)) | Fluorine-Selenol Displacement Reaction (FSeDR) | Lower cytotoxicity compared to Ac4ManNAz at high concentrations; efficient labeling.[2] | Requires a specific selenol-containing probe for detection. | [2] |
Key Findings from Comparative Studies:
-
Studies have shown that the FSeDR approach using ManN(F-Ac) can lead to the identification of a greater number of sialoglycoproteins compared to the traditional CuAAC approach with Ac4ManNAz in cancer cell lines such as PC-3 and MDA-MB-231.[2] This suggests that the smaller fluorine modification may be more readily processed by the cellular machinery.
-
While Ac4ManNAz is a widely used and effective tool, its potential for cytotoxicity and growth inhibition should be considered when designing experiments, particularly those requiring long incubation times or high analog concentrations.[2]
Experimental Protocols
To facilitate the practical application of these techniques, we provide a detailed, generalized protocol for the metabolic labeling of cells with sialic acid analogs and subsequent proteomic analysis. This protocol is a synthesis of methodologies described in the literature.[2][3]
I. Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach approximately 70-80% confluency.
-
Analog Incubation:
-
Prepare a stock solution of the desired peracetylated sialic acid analog (e.g., Ac4ManNAz or ManN(F-Ac)) in sterile dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentration (e.g., 25-50 µM).
-
Remove the old medium from the cells and replace it with the medium containing the sialic acid analog.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
II. Cell Lysis and Protein Extraction
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated analog.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).
III. Bioorthogonal Ligation (Click Chemistry or FSeDR)
-
For Azide-labeled Proteins (Click Chemistry):
-
To the cell lysate, add the alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore).
-
Add the copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
For Fluorine-labeled Proteins (FSeDR):
IV. Enrichment of Labeled Proteins (for Proteomics)
-
Capture: If a biotinylated probe was used, incubate the reaction mixture with streptavidin-coated magnetic beads or resin to capture the labeled proteins.
-
Washing: Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
V. Proteomic Analysis by Mass Spectrometry
-
In-solution or In-gel Digestion: Eluted proteins are typically digested with trypsin to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: The acquired MS/MS data is searched against a protein database to identify the proteins. Quantitative analysis is then performed to compare the abundance of identified proteins between different experimental conditions.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for metabolic labeling and the specific chemical reactions.
Caption: A generalized workflow for comparative proteomics using sialic acid analogs.
References
- 1. Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potential sialic acid binding proteins on cell membranes by proximity chemical labeling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01360A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 9-Amino-NeuAc: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 9-Amino-NeuAc must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This document provides essential, immediate safety and logistical information for the proper disposal of this compound.
Key Safety and Handling Information
While N-Acetylneuraminic acid is generally not classified as a hazardous substance, it is prudent to treat this compound with care, following standard laboratory safety procedures. The primary known hazard associated with the parent compound is eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1][4]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1][4]
Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Ensure adequate ventilation in the work area.
Quantitative Data Summary
The following table summarizes key safety information extrapolated from the SDS of the parent compound, N-Acetylneuraminic acid.
| Property | Information | Source Analogy |
| GHS Hazard Statements | H319: Causes serious eye irritation.[1][2] Not classified as a hazardous substance. | N-Acetylneuraminic Acid SDS[1][2][5] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/eye protection/face protection.[1][2][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2] | N-Acetylneuraminic Acid SDS[1][2] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water.[6] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[6] Ingestion: Clean mouth with water and drink plenty of water afterwards. | N-Acetylneuraminic Acid SDS[6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] | N-Acetylneuraminic Acid SDS[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is critical for laboratory safety and environmental protection.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated disposables such as weigh boats, pipette tips, and gloves.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound.
-
Rinsate from decontaminating non-disposable labware.
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container.
-
Ensure the container is appropriate for chemical waste and is kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
3. Decontamination of Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be disposed of in the solid hazardous waste container.
-
Non-disposable Labware:
-
Rinse glassware with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect this rinsate and dispose of it as hazardous liquid waste.
-
After decontamination, the glassware can be washed according to standard laboratory procedures.
-
4. Spill Management:
-
Control and Contain: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, cover with an inert absorbent material. For solid spills, carefully sweep or scoop the material.
-
Collect: Place the absorbed or collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
5. Final Disposal:
-
Follow your institution's specific procedures for the final pickup and disposal of chemical waste by the Environmental Health and Safety (EHS) department.
-
Never dispose of this compound waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. stemcell.com [stemcell.com]
Essential Safety and Operational Guide for Handling 9-Amino-NeuAc
This document provides immediate and essential safety protocols and logistical plans for the handling and disposal of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety data for the structurally similar compound N-Acetylneuraminic acid (Neu5Ac) and general best practices for handling chemical compounds in a laboratory setting. It is crucial to consult the direct supplier for a comprehensive SDS for this compound.
Hazard Identification and Personal Protective Equipment
While this compound is not classified as a hazardous substance based on available information for similar compounds, it is prudent to handle it with care to minimize any potential risks. The primary known hazard for the related compound N-Acetylneuraminic acid is serious eye irritation.[1]
Personal Protective Equipment (PPE) Recommendations:
A risk assessment should be conducted to determine the specific PPE required for the procedures being performed. However, the following table outlines the recommended minimum PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against potential eye irritation from dust or splashes.[1] |
| Hand Protection | Disposable nitrile gloves. | To prevent skin contact with the compound. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if working with large quantities of powder outside of a chemical fume hood. | To prevent inhalation of the compound, especially if it is in a fine powder form. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is recommended, especially when handling larger quantities, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for handling solid chemical compounds should be available in the immediate work area.
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid compound to avoid splashing.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage is at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.[1] |
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with institutional and local regulations.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not dispose of down the drain.
Disposal Procedure:
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Labeling: Label all waste containers with the full chemical name ("9-Amino-N-acetylneuraminic acid") and the appropriate hazard warnings.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Experimental Workflow and Safety Diagram
The following diagram illustrates the general workflow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Quantitative Data
The following data is for N-Acetylneuraminic acid and should be used as an approximation for this compound.
| Property | Value | Source |
| Molecular Formula | C11H19NO9 | [3] |
| Molecular Weight | 309.27 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 184-186 °C (decomposes) | [3][4] |
| Solubility | 50 g/L in water (20°C) | [5] |
| Storage Temperature | -20°C | [2][5] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
